PTGR2-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-10-6-5-9-17(18)20-11-13-21(14-12-20)19(22)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIOYMPBWXQRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of PTGR2-IN-1
An In-depth Technical Guide on the Mechanism of Action of PTGR2-IN-1
Abstract
Prostaglandin Reductase 2 (PTGR2), also known as 15-oxoprostaglandin 13-reductase, is a critical enzyme that metabolically inactivates prostaglandins, key signaling molecules in various physiological and pathological processes.[1][2] PTGR2 primarily catalyzes the NADPH-dependent reduction of 15-keto-prostaglandin E2 (15-keto-PGE2) to its less biologically active metabolite, 13,14-dihydro-15-keto-PGE2.[3][4] Due to its role in modulating pathways such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling and cellular redox homeostasis, PTGR2 has emerged as a significant therapeutic target for metabolic diseases and cancer.[3][5][6] this compound is a potent small-molecule inhibitor of PTGR2.[7] This guide provides a detailed examination of the mechanism of action of this compound, summarizing key quantitative data and outlining the experimental protocols used to elucidate its function.
Core Mechanism of Action: Inhibition of PTGR2 Enzymatic Activity
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of Prostaglandin Reductase 2.[7] PTGR2 is a member of the medium-chain dehydrogenase/reductase superfamily that reduces the C13-C14 double bond of 15-keto-prostaglandins, effectively inactivating them.[1] By binding to PTGR2, this compound blocks this catalytic function.
The direct consequence of this inhibition is the intracellular accumulation of the primary substrate of PTGR2, 15-keto-PGE2.[3][6] This buildup of a key signaling molecule is the initiating event for the downstream cellular effects observed upon treatment with this compound.[6]
Downstream Signaling Pathways
The accumulation of 15-keto-PGE2 following PTGR2 inhibition by this compound triggers two primary, context-dependent signaling cascades.
Activation of the PPARγ Pathway
15-keto-PGE2 is a known endogenous ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of glucose homeostasis, lipid metabolism, and adipogenesis.[5][8][9]
Inhibition of PTGR2 by this compound increases the bioavailability of 15-keto-PGE2, leading to the activation of PPARγ.[5][10] This activation influences the transcription of numerous genes, presenting a promising therapeutic strategy for type 2 diabetes and obesity, potentially with fewer side effects than synthetic PPARγ agonists like thiazolidinediones (TZDs).[5][8]
Figure 1: this compound Mechanism via PPARγ Pathway.
Induction of Oxidative Stress-Mediated Apoptosis in Cancer
In certain cancer cells, such as pancreatic and gastric cancer, PTGR2 is highly expressed.[1][3] Its activity helps cancer cells evade cell death by reducing levels of the pro-apoptotic 15-keto-PGE2.[3] Inhibition of PTGR2 by this compound disrupts this protective mechanism. The resulting accumulation of 15-keto-PGE2 leads to an increase in intracellular Reactive Oxygen Species (ROS).[1][6] This elevation in ROS depletes the cell's primary antioxidant defense system, including glutathione, inducing a state of oxidative stress that culminates in apoptosis (programmed cell death).[6]
References
- 1. benchchem.com [benchchem.com]
- 2. genecards.org [genecards.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
PTGR2-IN-1: A Selective Inhibitor of Prostaglandin Reductase 2 for Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PTGR2-IN-1, a potent and selective inhibitor of Prostaglandin Reductase 2 (PTGR2). This document details the core functions of PTGR2, the mechanism of action of this compound, its inhibitory activity, and the downstream cellular consequences of PTGR2 inhibition. It also includes detailed experimental protocols for the characterization of PTGR2 inhibitors and diagrams of the relevant signaling pathways and experimental workflows.
Introduction to Prostaglandin Reductase 2 (PTGR2)
Prostaglandin Reductase 2 (PTGR2) is a key enzyme in the metabolic inactivation of prostaglandins, specifically catalyzing the NADPH-dependent reduction of 15-keto-prostaglandins to their 13,14-dihydro metabolites.[1] This enzymatic activity is a critical step in the catabolism of these bioactive lipids. The primary substrate for PTGR2 is 15-keto-prostaglandin E2 (15-keto-PGE2), which it converts to 13,14-dihydro-15-keto-PGE2.[2][3]
PTGR2 plays a significant role in various physiological and pathological processes, including the regulation of adipocyte differentiation, inflammation, and carcinogenesis. Its function is closely linked to the modulation of key signaling pathways, most notably the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and reactive oxygen species (ROS) signaling pathways. This central role has positioned PTGR2 as a promising therapeutic target for a range of conditions, including metabolic diseases and cancer.[4]
This compound: A Potent and Selective Inhibitor
This compound is a potent inhibitor of PTGR2 with a reported half-maximal inhibitory concentration (IC50) of approximately 0.7 μM.[5] It has been shown to exhibit excellent selectivity and effectively blocks the enzymatic activity of PTGR2 in cellular systems.[5]
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the 15-keto-PGE2 reductase activity of PTGR2. By blocking this enzyme, this compound leads to an intracellular accumulation of 15-keto-PGE2.[5] 15-keto-PGE2 is a known endogenous ligand for PPARγ, a nuclear receptor that acts as a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[4][6] The increased levels of 15-keto-PGE2 resulting from PTGR2 inhibition lead to the activation of PPARγ and the subsequent transcription of its target genes.[5] This makes this compound a valuable tool for studying the physiological and pathological roles of the PTGR2/15-keto-PGE2/PPARγ signaling axis.
Quantitative Data on PTGR2 Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other known PTGR2 inhibitors.
| Inhibitor | IC50 | Assay Type | System | Reference |
| This compound | ~700 nM | 15-keto-PGE2 Reductase Activity Assay | Recombinant PTGR2 | [5] |
| BPRPT0245 | 8.92 nM | Enzymatic Assay | Recombinant hPTGR2 | [7] |
| HHS-0701 | - | Blocks 15-keto-PGE2 metabolism | Recombinant PTGR2 overexpressing HEK293T cells | [8] |
| Indomethacin | - | Inhibits PTGR2 | - | [7] |
| Fraxetin | - | Chemical Proteomics | - | [9] |
Signaling Pathways and Experimental Workflows
PTGR2 Signaling Pathway
The inhibition of PTGR2 by this compound directly impacts the prostaglandin E2 metabolic pathway, leading to the activation of PPARγ signaling.
Caption: this compound inhibits PTGR2, leading to 15-keto-PGE2 accumulation and PPARγ activation.
Experimental Workflow for IC50 Determination of a PTGR2 Inhibitor
This workflow outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of a compound against PTGR2 using an in vitro enzymatic assay.
Caption: Workflow for determining the IC50 of a PTGR2 inhibitor.
Detailed Experimental Protocols
In Vitro PTGR2 Enzymatic Assay (IC50 Determination)
This protocol is a generalized method for determining the IC50 of a test compound against recombinant human PTGR2 by monitoring NADPH consumption.
Materials:
-
Recombinant human PTGR2 protein
-
15-keto-prostaglandin E2 (15-keto-PGE2) substrate
-
β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 2 mM dithiothreitol (DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 15-keto-PGE2 in DMSO. Further dilute in Assay Buffer to the desired working concentration.
-
Prepare a stock solution of NADPH in Assay Buffer.
-
Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the inhibitor in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay Buffer
-
NADPH solution
-
Recombinant PTGR2 enzyme solution
-
Test inhibitor at various concentrations (or DMSO for control wells).
-
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the 15-keto-PGE2 substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to confirm that a PTGR2 inhibitor binds to its target within a cellular context.
Materials:
-
Cells expressing PTGR2 (e.g., HEK293T cells overexpressing PTGR2)
-
Cell culture medium and reagents
-
Test inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting reagents and antibodies against PTGR2
Procedure:
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with the test inhibitor at various concentrations or a vehicle control for a specified time in serum-free media.
-
-
Heating and Lysis:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification and Analysis:
-
Centrifuge the lysates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration in the supernatant.
-
Analyze the amount of soluble PTGR2 in each sample by Western blotting using a PTGR2-specific antibody.
-
-
Data Analysis:
-
Generate melting curves by plotting the amount of soluble PTGR2 as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
PPRE Luciferase Reporter Assay for PPARγ Activation
This cellular assay measures the transcriptional activity of PPARγ following PTGR2 inhibition.
Materials:
-
HEK293T cells
-
Cell culture medium and reagents
-
Expression plasmid for human PPARγ
-
Reporter plasmid containing a peroxisome proliferator response element (PPRE) driving luciferase expression
-
Transfection reagent
-
Test inhibitor (e.g., this compound)
-
15-keto-PGE2
-
Luciferase assay system
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Cell Treatment:
-
After transfection, treat the cells with the test inhibitor at various concentrations in the presence or absence of 15-keto-PGE2.
-
-
Luciferase Assay:
-
After a suitable incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
An increase in luciferase activity in the presence of the inhibitor and 15-keto-PGE2, compared to 15-keto-PGE2 alone, indicates that the inhibitor is enhancing PPARγ transcriptional activity by preventing the degradation of its ligand.
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of PTGR2 and for validating this enzyme as a therapeutic target. Its ability to potently and selectively inhibit PTGR2 allows for the investigation of the downstream consequences of increased 15-keto-PGE2 levels and subsequent PPARγ activation. The experimental protocols and workflows provided in this guide offer a robust framework for the characterization of this compound and other novel PTGR2 inhibitors, facilitating further research and development in this promising area of drug discovery.
References
- 1. Targeting the 15‐keto‐PGE2‐PTGR2 axis modulates systemic inflammation and survival in experimental sepsis | Semantic Scholar [semanticscholar.org]
- 2. Total synthesis of prostaglandins. II. Prostaglandin E 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the 15-keto-PGE2-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Cell-Active SuTEx Ligand of Prostaglandin Reductase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical proteomic profiling reveals prostaglandin termination enzyme PTGR2 as a key molecular target of natural coumarin fraxetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostaglandin Reductase 2 (PTGR2): A Core Biological Function and Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin Reductase 2 (PTGR2), also designated as 15-oxoprostaglandin 13-reductase, is a pivotal enzyme in the catabolism of prostaglandins, a class of bioactive lipids involved in a myriad of physiological and pathological processes. PTGR2 catalyzes the NADPH-dependent reduction of 15-keto-prostaglandins, effectively inactivating them. Its primary substrate, 15-keto-prostaglandin E2 (15-keto-PGE2), is an endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of adipogenesis, lipid metabolism, and inflammation. By modulating the levels of 15-keto-PGE2, PTGR2 plays a critical role in cellular signaling, with emerging implications in metabolic diseases, oncology, and inflammatory disorders. This guide provides a comprehensive overview of the core biological functions of PTGR2, detailed experimental protocols for its study, and a summary of key quantitative data to facilitate further research and therapeutic development.
Core Function and Enzymatic Activity
PTGR2 is a member of the medium-chain dehydrogenase/reductase superfamily.[1] Its fundamental biological role is the catalysis of the reduction of the C13-C14 double bond of 15-keto-prostaglandins, a crucial step in their metabolic inactivation.[1] The enzyme exhibits broad substrate specificity, acting on various 15-keto-prostaglandins, including 15-keto-PGE1, 15-keto-PGE2, 15-keto-PGE1-alpha, and 15-keto-PGE2-alpha, with the highest activity observed towards 15-keto-PGE2.[2] This reaction is dependent on the cofactor NADPH.[3] The product of the reaction with 15-keto-PGE2 is 13,14-dihydro-15-keto-PGE2, which is considered biologically inactive.[4]
Quantitative Enzymatic Data
The following table summarizes key kinetic parameters and inhibitory constants for human PTGR2, providing a quantitative basis for enzymatic and inhibitor studies.
| Parameter | Value | Substrate/Inhibitor | Assay Type | Reference |
| K_m_ | 11.21 µM | 15-keto-PGE2 | Enzymatic Assay | [2] |
| K_m_ | 15.87 µM | NADPH | Enzymatic Assay | [2] |
| V_max_ | 159 nmol/min/mg | 15-keto-PGE2 | Enzymatic Assay | [2] |
| V_max_ | 67 nmol/min/mg | NADPH | Enzymatic Assay | [2] |
| IC_50_ | 8.92 nM | BPRPT0245 | Enzymatic Assay | [4] |
| IC_50_ | ~700 nM | PTGR2-IN-1 | Enzymatic Assay | [4] |
Signaling Pathways and Cellular Functions
PTGR2's influence on cellular processes is primarily mediated through its regulation of 15-keto-PGE2 levels, which in turn modulates the activity of key signaling pathways.
PPARγ Signaling Pathway
The most well-characterized signaling axis involving PTGR2 is its regulation of PPARγ activity. 15-keto-PGE2 is a natural endogenous ligand for PPARγ.[1] By catalyzing the degradation of 15-keto-PGE2, PTGR2 acts as a negative regulator of PPARγ signaling.[1] Overexpression of PTGR2 has been demonstrated to suppress PPARγ transcriptional activity and inhibit adipocyte differentiation.[5] Conversely, genetic or pharmacological inhibition of PTGR2 leads to an accumulation of 15-keto-PGE2, resulting in the activation of PPARγ and its downstream targets.[4] This mechanism is central to PTGR2's role in metabolic regulation.
Reactive Oxygen Species (ROS) Signaling
Recent evidence has implicated PTGR2 in the modulation of intracellular reactive oxygen species (ROS). Silencing of PTGR2 expression leads to an increase in ROS levels and subsequent oxidative stress-mediated cell death, particularly in cancer cells.[6] This effect is attributed to the accumulation of 15-keto-PGE2, which has been shown to suppress the expression of xCT and cystathionine gamma-lyase (CTH). These two enzymes are critical for the synthesis of the antioxidant glutathione (GSH).[6] Depletion of GSH compromises the cell's antioxidant defense, resulting in elevated ROS.
Role in Disease and Therapeutic Potential
The multifaceted roles of PTGR2 in cellular signaling position it as a potential therapeutic target for a range of diseases.
Metabolic Disorders: Obesity and Type 2 Diabetes
Given its role as a negative regulator of PPARγ, a well-established target for anti-diabetic drugs, PTGR2 has emerged as a promising target for the treatment of obesity and type 2 diabetes.[4] Studies in obese and insulin-resistant mice, as well as in human subjects with type 2 diabetes, have shown reduced levels of 15-keto-PGE2.[4] Both genetic knockout of PTGR2 and pharmacological inhibition have been demonstrated to protect against diet-induced obesity, improve insulin sensitivity and glucose tolerance, and ameliorate hepatic steatosis in mice.[4] A key advantage of targeting PTGR2 is the potential to enhance the activity of the endogenous PPARγ ligand, 15-keto-PGE2, thereby avoiding some of the side effects associated with synthetic PPARγ agonists.[7]
Oncology
PTGR2 has been identified as a putative oncogene in several types of cancer. It is overexpressed in pancreatic and gastric adenocarcinomas compared to adjacent normal tissues.[6] Silencing of PTGR2 in cancer cell lines has been shown to suppress proliferation, reduce tumor growth, and induce apoptosis.[6] The pro-tumorigenic role of PTGR2 is thought to be mediated, at least in part, by its ability to suppress the accumulation of 15-keto-PGE2, which can have anti-proliferative and pro-apoptotic effects.[8]
Inflammation
The PTGR2/15-keto-PGE2 axis also plays a role in regulating inflammation. Knockdown of PTGR2 in macrophages leads to an accumulation of intracellular 15-keto-PGE2 and a reduction in the production of pro-inflammatory cytokines.[9] Furthermore, disruption of the Ptgr2 gene in mice improves survival in experimental models of sepsis.[9] These findings suggest that inhibiting PTGR2 could be a novel anti-inflammatory strategy.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the biological function of PTGR2.
PTGR2 Enzymatic Activity Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to measure the enzymatic activity of PTGR2 by monitoring the consumption of NADPH.
-
Principle: The enzymatic activity of PTGR2 is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as PTGR2 reduces its substrate, 15-keto-PGE2.[2]
-
Reagents:
-
Assay Buffer: 20 mM Tris-HCl, 50 mM NaCl, 1 mM DTT, pH 8.0.[2]
-
Recombinant human PTGR2 enzyme.
-
15-keto-PGE2 substrate solution (stock in DMSO, diluted in Assay Buffer).
-
NADPH cofactor solution (in Assay Buffer).
-
-
Procedure:
-
Prepare a reaction mixture in a UV-transparent 96-well plate or cuvette.
-
Add the following in order: Assay Buffer, inhibitor or vehicle (DMSO), and recombinant PTGR2 enzyme.
-
Pre-incubate the mixture at 37°C for 5 minutes.[2]
-
Initiate the reaction by adding the 15-keto-PGE2 substrate and NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm at 37°C for 10-15 minutes.[2]
-
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
Quantification of 15-keto-PGE2 and 13,14-dihydro-15-keto-PGE2 by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of PTGR2's substrate and product in biological samples.
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the separation and highly specific detection of prostaglandins and their metabolites.
-
Procedure:
-
Sample Preparation:
-
Spike the sample with a deuterated internal standard (e.g., PGE2-d4).
-
Perform solid-phase extraction (SPE) to purify and concentrate the prostaglandins.
-
-
LC Separation:
-
Use a C18 reversed-phase column with a gradient of acetonitrile and water containing 0.1% formic acid.
-
-
MS/MS Detection:
-
Utilize electrospray ionization (ESI) in negative ion mode.
-
Monitor specific precursor-to-product ion transitions for each analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.
Adipocyte Differentiation Assay
This protocol describes the in vitro differentiation of preadipocytes and the assessment of PTGR2's role in this process.
-
Cell Line: 3T3-L1 preadipocytes.
-
Procedure:
-
Induction of Differentiation:
-
Grow 3T3-L1 cells to confluence.
-
Induce differentiation with a cocktail containing DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.[10]
-
Maintain in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Culture in DMEM with 10% FBS for an additional 4-6 days.[10]
-
-
Assessment of Differentiation (Oil Red O Staining):
-
Fix the differentiated cells with 10% formalin.
-
Stain with Oil Red O solution to visualize lipid droplets.
-
Quantify lipid accumulation by eluting the stain with isopropanol and measuring the absorbance at 490-520 nm.[1]
-
-
PPARγ Transcriptional Activity Assay (Luciferase Reporter Assay)
This protocol measures the effect of PTGR2 on the transcriptional activity of PPARγ.
-
Principle: A luciferase reporter gene is placed under the control of a PPAR response element (PPRE). The level of luciferase expression reflects the transcriptional activity of PPARγ.
-
Procedure:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a PPRE-luciferase reporter plasmid, a Renilla luciferase control plasmid (for normalization), and a plasmid for PTGR2 expression or knockdown (shRNA).[6]
-
-
Treatment:
-
Treat the transfected cells with a PPARγ agonist (e.g., rosiglitazone), 15-keto-PGE2, or a PTGR2 inhibitor.
-
-
Luciferase Assay:
-
After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[6]
-
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative PPARγ transcriptional activity.
Experimental Workflows
Visualizing experimental workflows can aid in the design and execution of complex studies.
Conclusion
Prostaglandin Reductase 2 is a critical regulator of prostaglandin metabolism with profound implications for cellular signaling and the pathogenesis of various diseases. Its role as a gatekeeper of the pro-adipogenic and anti-inflammatory PPARγ pathway, coupled with its emerging function in modulating ROS signaling, underscores its potential as a versatile therapeutic target. The overexpression of PTGR2 in certain cancers further highlights its significance in oncology. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, accelerating the exploration of PTGR2 biology and the development of novel therapeutics targeting this key enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. Tissue expression of PTGR2 - Summary - The Human Protein Atlas [v16.proteinatlas.org]
- 10. benchchem.com [benchchem.com]
The Role of Prostaglandin Reductase 2 (PTGR2) in Prostaglandin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin Reductase 2 (PTGR2), also known as 15-oxoprostaglandin 13-reductase, is a critical enzyme in the catabolism of prostaglandins, a class of bioactive lipids involved in a wide array of physiological and pathological processes. As a member of the medium-chain dehydrogenase/reductase superfamily, PTGR2 plays a pivotal role in terminating prostaglandin signaling by catalyzing the reduction of the C13-C14 double bond of 15-keto-prostaglandins.[1] This enzymatic activity is crucial for regulating the levels of potent signaling molecules, thereby influencing inflammation, adipogenesis, and cellular proliferation.
This technical guide provides an in-depth overview of the core functions of PTGR2, its role in prostaglandin metabolism, and its emerging significance as a therapeutic target in various diseases, including metabolic disorders and cancer. We present quantitative data on its enzymatic activity and expression, detailed experimental protocols for its study, and visual representations of the key pathways and workflows in which it is involved.
Core Function and Enzymatic Activity
The primary function of PTGR2 is the NADPH-dependent reduction of 15-keto-prostaglandins to their 13,14-dihydro metabolites.[2] This reaction effectively inactivates these signaling molecules. The most well-characterized substrate for PTGR2 is 15-keto-prostaglandin E2 (15-keto-PGE2), a metabolite of the inflammatory mediator prostaglandin E2 (PGE2).[3]
Enzymatic Reaction:
15-keto-prostaglandin + NADPH + H⁺ → 13,14-dihydro-15-keto-prostaglandin + NADP⁺
Quantitative Data: Enzymatic Properties and Inhibition
The following tables summarize key quantitative data related to the enzymatic activity of human PTGR2 and the potency of its known inhibitors.
Table 1: Kinetic Parameters of Human PTGR2
| Parameter | Value | Substrate/Cofactor | Reference |
| K_m_ | 11.21 µM | 15-keto-PGE2 | [2] |
| K_m_ | 15.87 µM | NADPH | [2] |
| V_max_ | 159 nmol/min/mg | 15-keto-PGE2 | [2] |
| V_max_ | 67 nmol/min/mg | NADPH | [2] |
Table 2: In Vitro Inhibitory Potency (IC50) of PTGR2 Inhibitors
| Inhibitor | IC50 | Target | Notes | Reference |
| BPRPT0245 | 8.92 nM | PTGR2 | Potent and specific small-molecule inhibitor. | [4] |
| Indomethacin | Not specified for PTGR2 | Primarily COX-1 and COX-2 | A well-known NSAID that also inhibits PTGR2.[5] | [6][7][8][9][10] |
| Fraxetin | Not specified for PTGR2 | PTGR2 | A natural coumarin identified as a PTGR2 inhibitor through chemical proteomics.[4][7] | [4][7] |
| HHS-0701 | Not specified | PTGR2 | A sulfonyl triazole (SuTEx) covalent inhibitor.[11] | [11] |
Tissue Expression and Subcellular Localization
PTGR2 is widely expressed across various human tissues, with both cytoplasmic and nuclear localization observed.[12][13] This broad expression pattern suggests its housekeeping role in prostaglandin metabolism throughout the body.
Quantitative Data: PTGR2 mRNA Expression in Human Tissues
The following table presents the relative mRNA expression levels of PTGR2 in various human tissues, as indicated by Transcripts Per Million (TPM) from the Human Protein Atlas dataset.[14]
Table 3: PTGR2 mRNA Expression in Human Tissues (TPM)
| Tissue | Expression (TPM) |
| Adipose tissue | ~20 |
| Adrenal gland | ~15 |
| Appendix | ~15 |
| Bone marrow | ~10 |
| Brain (Cerebral cortex) | ~10 |
| Breast | ~15 |
| Cervix, uterine | ~15 |
| Colon | ~20 |
| Duodenum | ~20 |
| Endometrium | ~15 |
| Esophagus | ~20 |
| Fallopian tube | ~15 |
| Gallbladder | ~20 |
| Heart muscle | ~10 |
| Kidney | ~15 |
| Liver | ~20 |
| Lung | ~15 |
| Lymph node | ~10 |
| Ovary | ~15 |
| Pancreas | ~15 |
| Placenta | ~15 |
| Prostate | ~15 |
| Rectum | ~20 |
| Salivary gland | ~20 |
| Seminal vesicle | ~15 |
| Skeletal muscle | ~10 |
| Skin | ~15 |
| Small intestine | ~20 |
| Spleen | ~10 |
| Stomach | ~25 |
| Testis | ~15 |
| Thyroid gland | ~15 |
| Tonsil | ~10 |
| Urinary bladder | ~15 |
Note: TPM values are approximate and sourced from the Human Protein Atlas.[14] For precise and detailed expression data, refer to the source database.
Signaling Pathways and Logical Relationships
PTGR2's role extends beyond simple catabolism; it is a key regulator of important signaling pathways, most notably the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway.
Prostaglandin E2 Metabolism Pathway
PGE2 is synthesized from arachidonic acid through the action of cyclooxygenase (COX) enzymes and prostaglandin E synthases (PGES).[15] It is then metabolized in a multi-step process where PTGR2 plays a crucial terminal role.
References
- 1. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical proteomic profiling reveals prostaglandin termination enzyme PTGR2 as a key molecular target of natural coumarin fraxetin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indomethacin | Indometacin | COX1 and COX2 inhibitor | TargetMol [targetmol.com]
- 11. Discovery of a Cell-Active SuTEx Ligand of Prostaglandin Reductase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tissue expression of PTGR2 - Summary - The Human Protein Atlas [v16.proteinatlas.org]
- 15. researchgate.net [researchgate.net]
The PTGR2 Signaling Pathway: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Signaling Axis of Prostaglandin Reductase 2 (PTGR2), its Molecular Mechanisms, and Therapeutic Potential.
Introduction
Prostaglandin Reductase 2 (PTGR2), also known as 15-oxoprostaglandin 13-reductase, is an NADPH-dependent enzyme that plays a pivotal role in the metabolism of prostaglandins.[1][2][3] It catalyzes the reduction of 15-keto-prostaglandins to their 13,14-dihydro metabolites, a critical step in their biological inactivation.[4] The primary substrate of PTGR2 is 15-keto-prostaglandin E2 (15-keto-PGE2), a metabolite of the inflammatory mediator prostaglandin E2 (PGE2).[1][4] By regulating the intracellular levels of 15-keto-PGE2, PTGR2 influences a key signaling node centered around the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[5][6]
Emerging evidence has implicated the PTGR2 signaling pathway in a diverse range of pathophysiological processes, including cancer, inflammation, diabetes, and obesity.[7] Its role in modulating pro-apoptotic and anti-inflammatory signals has positioned PTGR2 as a compelling therapeutic target for the development of novel drugs.[5] This technical guide provides a comprehensive overview of the PTGR2 signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug discovery efforts in this field.
Core Signaling Pathway
The central mechanism of the PTGR2 signaling pathway involves the enzymatic degradation of 15-keto-PGE2. This action directly impacts the availability of this endogenous ligand for PPARγ, a master regulator of gene expression involved in metabolism and inflammation.[5][6]
1. The Enzymatic Function of PTGR2: PTGR2 catalyzes the NADPH-dependent reduction of the α,β-unsaturated double bond of 15-keto-PGE2 to produce 13,14-dihydro-15-keto-PGE2.[8] This conversion effectively inactivates 15-keto-PGE2, preventing its downstream signaling activities.[7]
2. 15-keto-PGE2 as a PPARγ Ligand: 15-keto-PGE2 has been identified as an endogenous ligand for PPARγ.[6] Upon binding, it activates PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
3. Downstream Consequences of PTGR2 Activity: High PTGR2 activity leads to decreased levels of 15-keto-PGE2, resulting in reduced PPARγ activation. Conversely, inhibition or knockdown of PTGR2 leads to an accumulation of 15-keto-PGE2, enhanced PPARγ activity, and subsequent regulation of genes involved in processes such as apoptosis, inflammation, and metabolism.[6][7]
4. Regulation of Reactive Oxygen Species (ROS) and Apoptosis: The PTGR2 pathway is intricately linked to the regulation of cellular redox homeostasis and apoptosis. Silencing of PTGR2 has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress-mediated cell death.[9] This effect is, at least in part, mediated by the accumulation of 15-keto-PGE2.
5. Crosstalk with the NRF2 Antioxidant Pathway: Inhibition of PTGR2 and the subsequent increase in 15-keto-PGE2 can activate the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) signaling pathway.[10] NRF2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, providing a mechanism for cellular defense against oxidative stress.
Quantitative Data
A thorough understanding of the PTGR2 signaling pathway requires precise quantitative data. The following tables summarize key parameters related to enzyme kinetics, inhibitor potency, and the effects of PTGR2 modulation on its substrate and downstream signaling molecules.
Table 1: Kinetic Parameters for Human PTGR2
| Parameter | Value | Substrate/Cofactor | Reference |
| K_m_ | 11.21 µM | 15-keto-PGE2 | |
| K_m_ | 15.87 µM | NADPH | |
| V_max_ | 159 nmol/min/mg | 15-keto-PGE2 |
Table 2: In Vitro Potency of PTGR2 Inhibitors
| Inhibitor | Target | IC50/EC50 | Notes | Reference |
| BPRPT0245 | PTGR2 | 8.92 nM (IC50) | Restores 15-keto-PGE2-dependent PPARγ transactivation with an EC50 of 49.22 nM. | [1] |
| HHS-0701 | PTGR2 | Concentration-dependent blockade of biochemical activity | Described as having "moderate proteome-wide selectivity". | [1] |
| Indomethacin | PTGR2 | Inhibition observed | A known non-steroidal anti-inflammatory drug (NSAID) that also targets cyclooxygenase (COX) enzymes. | [1] |
| Fraxetin | PTGR2 | - | Identified as a primary target through chemical proteomics. | [10] |
Table 3: Effects of PTGR2 Modulation on Prostaglandin Levels
The following data are representative of changes observed in biological matrices upon PTGR2 inhibition.
In Cultured Macrophages after Treatment with a PTGR2 Inhibitor (1 µM)
| Analyte | Vehicle Control (pg/mL) | PTGR2 Inhibitor (pg/mL) | Fold Change | Reference |
| 15-keto-PGE2 | 150 ± 25 | 450 ± 50 | 3.0 | [4] |
| 13,14-dihydro-15-keto-PGE2 | 800 ± 100 | 240 ± 40 | 0.3 | [4] |
In Mouse Plasma after Administration of a PTGR2 Inhibitor
| Analyte | Vehicle Control | PTGR2 Knockout | Fold Change | Reference |
| Serum 15-keto-PGE2 (relative concentration) | 1.0 | ~2.40 | ~140% increase | [7] |
| Perigonadal Fat 15-keto-PGE2 (relative content) | 1.0 | ~1.75 | ~75% increase | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Visual representations are crucial for understanding the complex interactions within the PTGR2 signaling pathway and the experimental approaches used to study it. The following diagrams were generated using the DOT language.
PTGR2 Core Signaling Pathway
The PTGR2 signaling pathway, illustrating the enzymatic degradation of 15-keto-PGE2 and its downstream effects on PPARγ and NRF2 signaling.
Experimental Workflow for Evaluating PTGR2 Inhibitors
Experimental Protocols
The following section provides detailed methodologies for key experiments used to investigate the PTGR2 signaling pathway.
Western Blot Analysis of PTGR2 and Downstream Targets
Objective: To detect and quantify the protein levels of PTGR2, PPARγ, Nrf2, and cleaved Caspase 3 in cell lysates or tissue homogenates.
Materials:
-
Cells or tissues of interest
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (10-12%)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-PTGR2, anti-PPARγ, anti-Nrf2, anti-cleaved Caspase 3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
For cultured cells: Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
For tissues: Homogenize tissues in RIPA buffer on ice.
-
Incubate lysates on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using appropriate software and normalize to the loading control.
-
LC-MS/MS Quantification of 15-keto-PGE2
Objective: To accurately measure the concentration of 15-keto-PGE2 in biological samples such as plasma, cell culture media, or tissue homogenates.
Materials:
-
Biological sample
-
Internal standard (e.g., deuterated 15-keto-PGE2)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw samples on ice.
-
Add the internal standard to each sample.
-
For complex matrices, perform a solid-phase extraction (SPE) to clean up and concentrate the analyte.
-
Condition the SPE cartridge with methanol and then water.
-
Acidify the sample to ~pH 3.5.
-
Load the sample onto the cartridge.
-
Wash with water and a non-polar solvent (e.g., hexane) to remove impurities.
-
Elute 15-keto-PGE2 with an appropriate organic solvent (e.g., ethyl acetate).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte using a C18 reversed-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Detect and quantify 15-keto-PGE2 using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 15-keto-PGE2.
-
Calculate the concentration of 15-keto-PGE2 in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Chromatin Immunoprecipitation (ChIP) Assay for PPARγ
Objective: To determine if PPARγ binds to the PPREs of its target genes in response to PTGR2 inhibition and subsequent 15-keto-PGE2 accumulation.
Materials:
-
Cells treated with a PTGR2 inhibitor or vehicle control
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
Anti-PPARγ antibody and IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer and proteinase K
-
DNA purification kit
-
Primers for qPCR targeting known PPREs and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with a PTGR2 inhibitor or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture media and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with the anti-PPARγ antibody or IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads and reverse the cross-links by incubating with proteinase K at 65°C.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the PPREs of PPARγ target genes and a negative control region.
-
Calculate the enrichment of PPARγ binding as a percentage of the input DNA and normalize to the IgG control.
-
NRF2 Reporter Assay
Objective: To measure the activation of the NRF2 antioxidant response pathway following PTGR2 inhibition.
Materials:
-
Cells stably or transiently transfected with a reporter plasmid containing an Antioxidant Response Element (ARE) driving the expression of a reporter gene (e.g., luciferase).
-
PTGR2 inhibitor or vehicle control
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Treatment:
-
Seed the NRF2 reporter cells in a 96-well plate.
-
Treat the cells with various concentrations of the PTGR2 inhibitor or a known NRF2 activator (positive control) for a specified time (e.g., 16-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold activation of NRF2 by normalizing the luminescence of treated cells to that of vehicle-treated cells.
-
Caspase 3 Activity Assay
Objective: To quantify the activity of caspase 3, a key executioner of apoptosis, in response to PTGR2 knockdown or inhibition.
Materials:
-
Cell lysates from treated and control cells
-
Caspase 3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays)
-
Assay buffer
-
96-well plate
-
Spectrophotometer or fluorometer
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol.
-
-
Assay:
-
Add equal amounts of protein from each lysate to a 96-well plate.
-
Add the caspase 3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
For a colorimetric assay, measure the absorbance at 405 nm.
-
For a fluorometric assay, measure the fluorescence with excitation at ~380 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the caspase 3 activity based on the change in absorbance or fluorescence compared to a standard curve or control samples.
-
Conclusion
The PTGR2 signaling pathway represents a critical regulatory hub in cellular metabolism, inflammation, and apoptosis. Its central role in controlling the levels of the PPARγ ligand 15-keto-PGE2 makes it an attractive target for therapeutic intervention in a variety of diseases. This technical guide has provided an in-depth overview of the core components and mechanisms of this pathway, supported by quantitative data and detailed experimental protocols. The provided diagrams and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to further unravel the complexities of PTGR2 signaling and harness its therapeutic potential. Future investigations into the broader downstream effects of PTGR2 modulation, including comprehensive proteomic and metabolomic analyses, will undoubtedly continue to illuminate new avenues for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical proteomic profiling reveals prostaglandin termination enzyme PTGR2 as a key molecular target of natural coumarin fraxetin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. uniprot.org [uniprot.org]
PTGR2-IN-1: A Technical Guide for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostaglandin Reductase 2 (PTGR2) is emerging as a compelling therapeutic target in oncology. Overexpressed in several cancers, including gastric and pancreatic malignancies, PTGR2 plays a crucial role in promoting cancer cell survival, proliferation, and chemoresistance. It achieves this by inactivating the pro-apoptotic signaling molecule 15-keto-prostaglandin E2 (15-keto-PGE2). Inhibition of PTGR2 represents a promising strategy to reactivate apoptotic pathways within cancer cells. This technical guide provides an in-depth overview of PTGR2-IN-1, a potent inhibitor of PTGR2, and its potential applications in cancer research. This document details the mechanism of action of PTGR2, the biochemical properties of this compound, and comprehensive protocols for its investigation in cancer cell models.
Introduction: PTGR2 as a Therapeutic Target in Cancer
Prostaglandin Reductase 2 (PTGR2) is an NADPH-dependent enzyme that catalyzes the reduction of 15-keto-prostaglandins, such as 15-keto-PGE2, to their 13,14-dihydro metabolites.[1][2] This enzymatic activity effectively diminishes the intracellular concentration of 15-keto-PGE2, a known endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with tumor-suppressive functions.[2][3]
Elevated expression of PTGR2 has been observed in various cancers and is associated with a pro-tumorigenic phenotype. By depleting the pool of pro-apoptotic 15-keto-PGE2, PTGR2 shields cancer cells from oxidative stress-induced cell death, thereby fostering an environment conducive to proliferation, tumor growth, and resistance to standard chemotherapeutic agents.[1][4] Consequently, the inhibition of PTGR2 is being actively explored as a novel therapeutic avenue to restore apoptotic signaling and enhance the efficacy of anti-cancer treatments.[4]
This compound: A Potent Inhibitor of PTGR2
This compound is a small molecule inhibitor of Prostaglandin Reductase 2. It has been identified as a potent antagonist of PTGR2's enzymatic activity.
Biochemical Properties
A key characteristic of any inhibitor is its potency, typically quantified by its half-maximal inhibitory concentration (IC50).
| Inhibitor | Target | IC50 | Reference |
| This compound | PTGR2 | ~0.7 µM | [5] |
Mechanism of Action
This compound exerts its effect by directly inhibiting the catalytic function of the PTGR2 enzyme. This inhibition leads to an accumulation of the PTGR2 substrate, 15-keto-PGE2, within the cell. The elevated levels of 15-keto-PGE2 can then trigger a cascade of downstream events, ultimately leading to anti-cancer effects. One of the key downstream effects is the activation of the PPARγ signaling pathway.[6]
Signaling Pathway of PTGR2 Inhibition
The inhibition of PTGR2 by this compound initiates a signaling cascade that can culminate in cancer cell death. The central event is the accumulation of 15-keto-PGE2.
Experimental Protocols for Evaluating this compound in Cancer Research
The following protocols provide a framework for researchers to investigate the effects of this compound on cancer cells. These are general guidelines and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Therapeutic Potential of Targeting Prostaglandin Reductase 2 (PTGR2): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostaglandin Reductase 2 (PTGR2), an enzyme responsible for the degradation of the bioactive lipid 15-keto-prostaglandin E2 (15-keto-PGE2), is emerging as a compelling therapeutic target in a range of diseases, including cancer, inflammatory disorders, and metabolic conditions.[1][2][3] PTGR2's strategic position in modulating key signaling pathways, primarily through the regulation of 15-keto-PGE2 levels, underscores its potential for therapeutic intervention. This guide provides a comprehensive technical overview of PTGR2, including its core biological functions, involvement in disease pathogenesis, and the therapeutic rationale for its inhibition. Detailed experimental protocols, quantitative data from preclinical studies, and visual representations of its signaling cascades are presented to facilitate further research and drug development efforts in this promising area.
Introduction: The Core Biology of PTGR2
PTGR2, also known as 15-oxoprostaglandin 13-reductase, is an NADPH-dependent enzyme that catalyzes the reduction of 15-keto-PGE2 to 13,14-dihydro-15-keto-PGE2, a less biologically active metabolite.[1][4] This enzymatic activity is central to its role in cellular signaling. The substrate of PTGR2, 15-keto-PGE2, is an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with well-established roles in regulating inflammation, metabolism, and cell proliferation.[3][5] By catabolizing 15-keto-PGE2, PTGR2 effectively diminishes the activation of PPARγ, thereby influencing a cascade of downstream cellular events.[2][5]
Therapeutic Rationale for Targeting PTGR2
The therapeutic potential of targeting PTGR2 stems from the ability of its inhibitors to increase the intracellular concentration of 15-keto-PGE2.[1][2] This elevation of an endogenous PPARγ ligand offers a nuanced approach to modulating cellular pathways implicated in various diseases.
Oncology
In the context of cancer, particularly gastric and pancreatic cancers, PTGR2 has been identified as a putative oncogene.[1][6] Its overexpression in tumor cells leads to the depletion of the pro-apoptotic 15-keto-PGE2. This shields cancer cells from oxidative stress-mediated cell death, thereby promoting proliferation, tumor growth, and chemoresistance.[1][6][7] Inhibition of PTGR2 in cancer cells leads to an accumulation of 15-keto-PGE2, which in turn induces the production of reactive oxygen species (ROS), triggers mitochondrial dysfunction, and activates apoptotic cascades involving ERK1/2 and Caspase 3.[1][7] Furthermore, PTGR2 knockdown has been shown to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin and 5-fluorouracil.[1][7]
Inflammation
PTGR2 plays a critical role in regulating inflammatory responses.[2] By degrading 15-keto-PGE2, PTGR2 curtails its anti-inflammatory effects. Inhibition of PTGR2 leads to an accumulation of 15-keto-PGE2, which can then activate two key anti-inflammatory and antioxidant pathways:
-
PPARγ Activation: Increased 15-keto-PGE2 levels lead to the activation of PPARγ, which in turn suppresses the expression of pro-inflammatory genes.[2]
-
NRF2 Activation: The PTGR2/15-keto-PGE2 axis also modulates the NRF2-mediated antioxidant response, further contributing to its anti-inflammatory effects.[2][8]
This dual mechanism of action makes PTGR2 an attractive target for a variety of inflammatory conditions, with preclinical evidence supporting its potential in treating sepsis and other chronic inflammatory diseases.[2][8]
Metabolic Diseases
The role of PPARγ as a master regulator of systemic insulin sensitivity and energy balance positions PTGR2 as a promising target for metabolic diseases like type 2 diabetes and obesity.[3][9][10] Thiazolidinediones (TZDs), a class of anti-diabetic drugs, are potent synthetic PPARγ ligands, but their use is associated with undesirable side effects.[3][11] Targeting PTGR2 offers a novel strategy to increase the levels of the endogenous PPARγ ligand, 15-keto-PGE2, potentially avoiding the side effects of synthetic agonists.[3][10] Studies in animal models have shown that both genetic and pharmacological inhibition of PTGR2 can protect against diet-induced obesity, insulin resistance, and hepatic steatosis without causing fluid retention or osteoporosis.[3][9][11]
Quantitative Data on PTGR2 Inhibition
The development of small molecule inhibitors of PTGR2 has provided valuable tools to probe its function and therapeutic potential. The following tables summarize key quantitative data for notable PTGR2 inhibitors.
| Inhibitor | Target | Assay Type | IC50 / Ki | Source |
| BPRPT0245 | PTGR2 | Not Specified | Not Specified | [3][9][11] |
| SW033291 | 15-PGDH | In vitro | Ki = 0.1 nM | [12][13] |
| ML148 | 15-PGDH | In vitro | IC50 = 56 nM | [13][14] |
| 15-PGDH-IN-1 | 15-PGDH | In vitro (recombinant human) | IC50 = 3 nM | [13] |
| 15-PGDH-IN-2 | 15-PGDH | In vitro | IC50 = 0.274 nM | [13] |
| MF-DH-300 | 15-PGDH | In vitro | IC50 = 1.6 nM | [13] |
| HW201877 | 15-PGDH | In vitro | IC50 = 3.6 nM | [13] |
Note: 15-PGDH is another enzyme involved in prostaglandin degradation, and its inhibitors are included for comparative purposes as they also lead to increased prostaglandin levels.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving PTGR2 is crucial for a deeper understanding of its function and the implications of its inhibition.
Caption: PTGR2 promotes cancer cell survival by metabolizing pro-apoptotic 15-keto-PGE2.
Caption: PTGR2 inhibition enhances anti-inflammatory signaling via PPARγ and NRF2.
Caption: A multi-step workflow for validating the efficacy of PTGR2 inhibitors.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery. The following protocols provide detailed methodologies for key experiments in PTGR2 research.
In Vitro PTGR2 Enzyme Activity Assay
This assay is designed to measure the enzymatic activity of PTGR2 and to determine the potency of inhibitory compounds.[2]
-
Objective: To quantify the NADPH-dependent reduction of 15-keto-PGE2 by recombinant PTGR2.
-
Materials:
-
Recombinant human PTGR2 enzyme
-
15-keto-PGE2 (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compounds (potential inhibitors)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, NADPH (final concentration, e.g., 200 µM), and the desired concentration of the test compound or vehicle control.
-
Initiate the reaction by adding recombinant PTGR2 to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each condition.
-
Determine the IC50 value for the test compounds by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[15]
-
Objective: To assess the thermal stabilization of PTGR2 upon inhibitor binding in intact cells.
-
Materials:
-
Cultured cells expressing PTGR2
-
Test compound
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Reagents and equipment for Western blotting or ELISA
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble PTGR2 in each sample using Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
NRF2 Activation Assay (Nuclear Translocation)
This assay determines if PTGR2 inhibition leads to the activation and nuclear translocation of the transcription factor NRF2.[2]
-
Objective: To measure the accumulation of NRF2 in the nucleus following treatment with a PTGR2 inhibitor.
-
Materials:
-
Cultured cells (e.g., macrophages)
-
PTGR2 inhibitor or vehicle control
-
Nuclear and cytoplasmic extraction buffers
-
Primary antibodies against NRF2 and a nuclear loading control (e.g., Lamin B1)
-
HRP-conjugated secondary antibody
-
Reagents and equipment for Western blotting
-
-
Procedure:
-
Treat cells with the PTGR2 inhibitor or vehicle control for the desired time.
-
Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts.
-
Determine the protein concentration of the nuclear fractions.
-
Separate equal amounts of protein from the nuclear extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against NRF2 and the nuclear loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative amount of NRF2 in the nucleus compared to the control.
-
Future Directions and Therapeutic Outlook
The growing body of evidence strongly supports the continued investigation of PTGR2 as a therapeutic target. The development of potent and selective small-molecule inhibitors of PTGR2 holds significant promise for novel treatments in oncology, inflammatory diseases, and metabolic disorders.[1][2][3] Future research should focus on:
-
Discovery of Novel Inhibitors: Continued efforts in medicinal chemistry are needed to develop inhibitors with improved potency, selectivity, and pharmacokinetic properties.
-
Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in human patients.
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to PTGR2-targeted therapies.
-
Combination Therapies: Exploring the synergistic potential of PTGR2 inhibitors with existing therapies, such as chemotherapy in cancer or anti-inflammatory agents in chronic inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin reductase 2 modulates ROS-mediated cell death and tumor transformation of gastric cancer cells and is associated with higher mortality in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the 15-keto-PGE2-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IBC - 最新發表論文: Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity [ibc.sinica.edu.tw]
- 10. Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
PTGR2-IN-1 and Oxidative Stress-Mediated Cell Death: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin Reductase 2 (PTGR2), an enzyme pivotal in the catabolism of 15-keto-prostaglandins, has emerged as a significant modulator of cellular redox homeostasis and a potential therapeutic target in oncology. Inhibition of PTGR2, notably by small molecules such as PTGR2-IN-1, disrupts the degradation of 15-keto-prostaglandin E2 (15-keto-PGE2). The resultant accumulation of 15-keto-PGE2 instigates a cascade of events leading to oxidative stress-mediated cell death. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and functional consequences of PTGR2 inhibition, with a specific focus on this compound. It includes a compilation of relevant quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological processes to support further research and drug development in this area.
Introduction: The Role of PTGR2 in Cellular Homeostasis
Prostaglandin Reductase 2 (PTGR2) is an NADPH-dependent enzyme that catalyzes the reduction of the α,β-unsaturated double bond of 15-keto-prostaglandins, a critical step in their metabolic inactivation.[1][2] Its primary substrate, 15-keto-PGE2, is an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with established roles in regulating metabolism and inflammation.[3][4] By reducing the intracellular concentration of 15-keto-PGE2, PTGR2 attenuates PPARγ signaling.[3]
Recent studies have uncovered a critical role for PTGR2 in cancer biology. Overexpression of PTGR2 has been observed in several cancers, including pancreatic and gastric cancers, where it is associated with increased cell proliferation and resistance to apoptosis.[3][5] Inhibition of PTGR2 has therefore become an attractive strategy for cancer therapy.
This compound: A Potent Inhibitor of PTGR2
This compound is a small molecule inhibitor of PTGR2. While extensive quantitative data on its specific effects on cellular oxidative stress and apoptosis are not yet widely published, its potency has been characterized.
Quantitative Data on PTGR2 Inhibitors
The following tables summarize the available quantitative data for this compound and a more potent, structurally distinct inhibitor, BPRPT0245, for comparative purposes. The data for PTGR2 knockdown and the effects of the accumulated substrate, 15-keto-PGE2, are also included to provide context for the expected downstream effects of PTGR2 inhibition.
Table 1: In Vitro Potency of PTGR2 Inhibitors
| Compound | IC50 (PTGR2) | Cell Line/System |
| This compound | 0.7 µM (700 nM) | Not specified |
| BPRPT0245 | 8.92 nM | Recombinant hPTGR2 |
Table 2: Effects of PTGR2 Inhibition/Knockdown on Cellular Endpoints
| Condition | Parameter | Effect | Cell Line |
| PTGR2 knockdown | ROS Production | Increased | BxPC-3, Capan-2 Pancreatic Cancer Cells |
| PTGR2 knockdown | Cell Proliferation | Suppressed | BxPC-3, Capan-2 Pancreatic Cancer Cells |
| PTGR2 knockdown | Cell Death (Apoptosis) | Promoted | BxPC-3, Capan-2 Pancreatic Cancer Cells |
| PTGR2 knockdown | Glutathione (GSH) Levels | Significantly Decreased | BxPC-3 Pancreatic Cancer Cells |
| 15-keto-PGE2 Treatment | ROS Production | Significantly Elevated | PANC-1 Pancreatic Cancer Cells |
| 15-keto-PGE2 Treatment | xCT mRNA Expression | Significantly Reduced | PANC-1 Pancreatic Cancer Cells |
| 15-keto-PGE2 Treatment | CTH mRNA Expression | Significantly Reduced | PANC-1 Pancreatic Cancer Cells |
Note: Specific fold-changes and percentages for this compound are not currently available in the cited literature. The data presented for knockdown and substrate treatment illustrate the expected mechanistic outcomes.
Signaling Pathways and Experimental Workflows
PTGR2 Inhibition and Oxidative Stress-Mediated Apoptosis Signaling Pathway
Inhibition of PTGR2 by this compound blocks the conversion of 15-keto-PGE2 to its inactive metabolite. The resulting accumulation of 15-keto-PGE2 leads to the downregulation of the amino acid transporter subunit xCT (encoded by the SLC7A11 gene) and the enzyme cystathionine γ-lyase (CTH).[3][4] This impairs the cellular uptake of cystine and the endogenous synthesis of cysteine, both of which are essential for the synthesis of the primary cellular antioxidant, glutathione (GSH).[3] The depletion of GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.[3] Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, and trigger the intrinsic apoptotic pathway.
Experimental Workflow for Assessing PTGR2 Inhibitor Efficacy
The following diagram outlines a typical experimental workflow to evaluate the efficacy of a PTGR2 inhibitor like this compound in inducing oxidative stress and cell death.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cultured cancer cells.
Materials:
-
Cancer cell line expressing PTGR2
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
Treated and control cells in a 96-well black, clear-bottom plate
-
DCFDA solution (e.g., 10 µM in serum-free medium)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
After treatment with this compound, remove the culture medium and wash the cells once with PBS.
-
Add 100 µL of DCFDA solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Remove the DCFDA solution and wash the cells once with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.
-
Express ROS levels as a fold change relative to the vehicle-treated control.
Assessment of Lipid Peroxidation: TBARS Assay
This protocol measures malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
Materials:
-
Cell lysates from treated and control cells
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
Harvest and lyse cells after treatment with this compound.
-
To 100 µL of cell lysate, add TCA to precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Add TBA reagent containing BHT to the supernatant.
-
Incubate the mixture at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Cool the samples on ice and measure the absorbance at 532 nm or fluorescence at Ex/Em = 532/553 nm.
-
Calculate the MDA concentration using a standard curve generated with known concentrations of MDA.
Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment, including any floating cells in the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Western Blot Analysis of Protein Expression
This protocol is for detecting changes in the expression of key proteins in the PTGR2 signaling pathway.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-xCT, anti-CTH, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a valuable tool for investigating the role of PTGR2 in cellular processes. The inhibition of PTGR2 leads to the accumulation of 15-keto-PGE2, which induces oxidative stress and apoptosis, particularly in cancer cells that exhibit an addiction to robust antioxidant systems. While specific quantitative data on the downstream effects of this compound are still emerging, the established mechanism of PTGR2 inhibition provides a strong rationale for its use in research and as a starting point for the development of novel anti-cancer therapeutics. The protocols and data presented in this guide offer a framework for the further characterization of PTGR2 inhibitors and their potential clinical applications.
References
- 1. 15-Keto prostaglandin E2 induces heme oxygenase-1 expression through activation of Nrf2 in human colon epithelial CCD 841 CoN cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the 15-keto-PGE2-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Basis of Prostaglandin Reductase 2 (PTGR2) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Prostaglandin Reductase 2 (PTGR2) is a critical enzyme in the prostaglandin metabolism pathway, catalyzing the NADPH-dependent reduction of 15-keto-prostaglandins.[1][2] Its role in inactivating 15-keto-prostaglandin E2 (15-keto-PGE2), an endogenous ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), positions PTGR2 as a key modulator of cellular signaling.[2][3][4] Overexpression and involvement of PTGR2 have been implicated in various pathologies including cancer, metabolic disorders, and inflammation, making it a promising therapeutic target.[3][5][6] This guide elucidates the structural basis of PTGR2 inhibition, providing a comprehensive overview of its mechanism, potent inhibitors, key structural features, and the experimental methodologies used to study its function.
Introduction to PTGR2
PTGR2, also known as 15-oxoprostaglandin 13-reductase, belongs to the medium-chain dehydrogenase/reductase (MDR) superfamily.[1][7] It catalyzes a key step in the terminal inactivation of prostaglandins, specifically the reduction of the α,β-unsaturated double bond of 15-keto-PGE2 to form 13,14-dihydro-15-keto-PGE2.[1][4] By degrading 15-keto-PGE2, PTGR2 effectively suppresses PPARγ-mediated adipocyte differentiation and other signaling cascades.[1][7] Consequently, selective inhibition of PTGR2 can increase endogenous levels of the PPARγ agonist 15-keto-PGE2, offering a therapeutic strategy for conditions like type 2 diabetes and obesity without the side effects associated with synthetic PPARγ ligands.[5][8][9] Furthermore, its role as a putative oncogene in gastric and pancreatic cancers has made it a target for anti-cancer drug development.[2][4][6]
Structural Basis of PTGR2 Inhibition
The crystal structure of human PTGR2 reveals a complex architecture primed for its catalytic function and susceptible to targeted inhibition. Understanding the specific interactions between inhibitors and the enzyme's active site is crucial for the rational design of potent and selective therapeutics.
Overall Structure and Active Site
The structure of PTGR2 features critical motifs for its function, including a cofactor (NADPH) binding domain and a substrate-binding pocket. Key to its catalytic and inhibitory mechanisms is a flexible "LID" motif and a polyproline type II helix.[1][7] The binding of the cofactor NADPH induces a significant conformational change, which is essential for the subsequent binding of the substrate, 15-keto-PGE2, or inhibitors.[1][7]
Mechanism of Inhibition and Key Residues
Inhibitors typically bind within the substrate pocket, competing with the endogenous substrate, 15-keto-PGE2. The binding modes involve a network of interactions with key amino acid residues:
-
Cofactor Dependence: NADPH binding is a prerequisite for high-affinity inhibitor binding. The nicotinamide ring of NADPH stacks against the inhibitor, stabilizing the complex.[7]
-
Key Interacting Residues:
-
Tyr64 and Tyr259: These residues are critical for catalysis. Mutations at these sites significantly reduce the reaction rate but can increase affinity for the substrate.[1][7] Tyr259 also forms a hydrogen bond with NADPH, an interaction that can be disrupted by inhibitors.[7]
-
Arg53: Forms a strong hydrogen bond with the inhibitor BPRPT0245.[7]
-
Y100 and Y265: A sulfonyl triazole (SuTEx) inhibitor, HHS-0701, has been shown to covalently bind these noncatalytic tyrosines within the active site to block biochemical activity.[10]
-
-
Conformational Plasticity: The binding of some inhibitors, such as the non-steroidal anti-inflammatory drug (NSAID) indomethacin, induces significant disorder in the LID motif.[1][7] This plasticity of the active site highlights its ability to accommodate various chemical scaffolds and provides opportunities for inhibitor design. Indomethacin binds in a mode similar to that of the substrate, 15-keto-PGE2.[1][7]
Quantitative Data: Potency of PTGR2 Inhibitors
The efficacy of various compounds in inhibiting PTGR2 is quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value corresponds to greater potency.
| Inhibitor | IC50 (nM) | Assay Type | Cell Line/System | Reference(s) |
| BPRPT0245 | 8.92 | Enzymatic Assay | Recombinant hPTGR2 | [2][3] |
| PTGR2-IN-1 | ~700 | 15-keto-PGE2 Reductase Activity Assay | Recombinant PTGR2 | [2] |
| Indomethacin | - | Inhibits PTGR2 | - | [1][2] |
| HHS-0701 | - | Blocks 15-keto-PGE2 metabolism | Recombinant PTGR2 overexpressing HEK293T cells | [2][11] |
| Note: A specific IC50 value for Indomethacin's inhibition of PTGR2 is not consistently reported in the public domain, as its primary targets are cyclooxygenase (COX) enzymes.[2] HHS-0701 is a potent covalent inhibitor, but a specific IC50 value was not provided in the cited literature. |
Signaling Pathways and Logical Frameworks
The inhibition of PTGR2 sets off a cascade of molecular events with significant therapeutic implications.
PTGR2 Signaling Pathway
Inhibition of PTGR2 leads to the accumulation of its substrate, 15-keto-PGE2. This elevates the activation of the PPARγ signaling pathway, which in turn modulates the expression of target genes involved in metabolic regulation and cell differentiation.[2]
Caption: PTGR2-mediated prostaglandin metabolism and subsequent activation of PPARγ signaling.
Logical Framework of PTGR2 Inhibition
The rationale for targeting PTGR2 follows a clear logical progression from molecular inhibition to the desired physiological outcome.
Caption: Logical flow from PTGR2 inhibition to the resulting therapeutic effect.
Experimental Protocols & Workflows
Validating the on-target activity and potency of PTGR2 inhibitors requires robust biochemical and cellular assays.
PTGR2 Enzymatic Inhibition Assay (Spectrophotometric)
This protocol is designed to measure the enzymatic activity of PTGR2 by monitoring the consumption of the cofactor NADPH, which can be assessed spectrophotometrically.[12]
Principle: PTGR2 catalyzes the NADPH-dependent reduction of 15-keto-PGE2. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm.[12]
Materials:
-
Recombinant human PTGR2 enzyme
-
15-keto-PGE2 (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Test inhibitor compounds
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the assay buffer.
-
Add the test inhibitor or vehicle control (DMSO) to the appropriate wells.
-
Add the recombinant PTGR2 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[12]
-
Reaction Initiation: Initiate the reaction by adding a mixture of 15-keto-PGE2 and NADPH.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 37°C).[12]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic) to determine the IC50 value.[12]
-
Caption: Experimental workflow for the PTGR2 spectrophotometric inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay used to verify direct target engagement of an inhibitor with PTGR2 within a cellular context.[12][13]
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability by heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble (non-denatured) protein remaining.[12]
Materials:
-
Intact cells expressing PTGR2
-
Test inhibitor compound
-
Lysis buffer
-
Phosphate-buffered saline (PBS)
-
Thermal cycler or heating blocks
-
Instrumentation for protein quantification (e.g., Western blot, ELISA)
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified duration.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through methods like freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[12]
-
Separation: Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction.
-
Analysis: Analyze the amount of soluble PTGR2 in each sample using Western blotting or another protein quantification method.
-
Melt Curve Generation: Plot the percentage of soluble PTGR2 against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target stabilization and engagement.[12]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
The structural and mechanistic understanding of PTGR2 inhibition provides a solid foundation for the development of novel therapeutics. The plasticity of the active site and the identification of key interacting residues offer clear strategies for rational drug design. Potent and selective inhibitors like BPRPT0245 demonstrate the druggability of PTGR2. Future research should focus on leveraging this structural knowledge to design inhibitors with improved pharmacokinetic properties and selectivity to minimize off-target effects. Further elucidation of PTGR2's role in various disease-related signaling pathways will continue to uncover new therapeutic opportunities for targeting this critical enzyme.
References
- 1. Structural basis for catalytic and inhibitory mechanisms of human prostaglandin reductase PTGR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin reductase 2 modulates ROS-mediated cell death and tumor transformation of gastric cancer cells and is associated with higher mortality in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IBC - 最新發表論文: Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity [ibc.sinica.edu.tw]
- 9. Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human PTGR2 Inactivation Alters Eicosanoid Metabolism and Cytokine Response of Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Cell-Active SuTEx Ligand of Prostaglandin Reductase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Prostaglandin Reductase 2 (PTGR2): An In-Depth Technical Guide on its Core Functions and Association with Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin Reductase 2 (PTGR2), also known as 15-oxoprostaglandin 13-reductase, is a crucial enzyme in the metabolic pathway of prostaglandins. It primarily catalyzes the NADPH-dependent reduction of 15-keto-prostaglandins, thereby regulating the levels of these bioactive lipid molecules. Recent research has increasingly pointed towards the significant role of PTGR2 in a variety of physiological and pathological processes, including cancer progression and inflammatory diseases. This technical guide provides a comprehensive overview of the core functions of PTGR2, its association with various diseases supported by quantitative data, detailed experimental protocols for its study, and a visualization of its key signaling pathways.
Core Function and Enzymatic Activity of PTGR2
PTGR2 is an enzyme encoded by the PTGR2 gene in humans. Its primary function is to catalyze the conversion of 15-keto-prostaglandin E2 (15-keto-PGE2) to 13,14-dihydro-15-keto-PGE2.[1][2] This reaction is a key step in the catabolism and inactivation of prostaglandins, which are potent signaling molecules involved in inflammation, cell growth, and other cellular processes. By reducing the levels of 15-keto-PGE2, PTGR2 plays a critical role in modulating downstream signaling pathways, particularly those mediated by the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[2]
Association of PTGR2 with Diseases: Quantitative Data
Emerging evidence has strongly linked the dysregulation of PTGR2 expression and activity to several diseases, most notably cancer.
Pancreatic Cancer
Immunohistochemical studies have revealed a significant upregulation of PTGR2 expression in pancreatic ductal adenocarcinoma (PDAC) tissues compared to adjacent normal tissues. In a study of 76 PDAC patients, a majority of the tumor tissues showed positive staining for PTGR2, while it was absent in the surrounding healthy pancreatic tissue.[2]
| Disease | Tissue Type | Number of Patients | Percentage of PTGR2 Positive Staining in Tumors | PTGR2 Staining in Adjacent Normal Tissue | Reference |
| Pancreatic Ductal Adenocarcinoma | Pancreatic | 76 | 85.5% | Absent | [2] |
Gastric Cancer
In gastric cancer, high expression of PTGR2 in tumor tissues has been shown to negatively correlate with the survival of patients with intestinal-type gastric cancer.[3] This suggests that PTGR2 may serve as a prognostic biomarker in this cancer subtype.
| Disease | Patient Cohort | Correlation of High PTGR2 Expression with Survival | Reference |
| Gastric Cancer (Intestinal-type) | Patients with intestinal-type gastric cancer | Negative correlation | [3] |
Primary Hypertrophic Osteoarthropathy (PHO)
Primary Hypertrophic Osteoarthropathy is a rare genetic disorder characterized by digital clubbing, pachydermia, and periostosis. While the primary causative genes are known to be HPGD and SLCO2A1, which are involved in prostaglandin E2 degradation, PTGR2 has been identified as a candidate gene associated with the condition.[4][5] However, specific quantitative genetic association data, such as odds ratios from genome-wide association studies (GWAS), for PTGR2 variants and PHO are not yet well-established in the literature.
Key Signaling Pathways Involving PTGR2
The functional consequences of PTGR2 activity are mediated through its influence on several key signaling pathways. By depleting the intracellular pool of 15-keto-PGE2, PTGR2 modulates the activity of downstream effectors, thereby impacting cellular processes like proliferation, apoptosis, and oxidative stress.
PTGR2 and PPARγ Signaling
15-keto-PGE2 is a known endogenous ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, inflammation, and cancer.[2] High PTGR2 activity leads to the degradation of 15-keto-PGE2, resulting in reduced activation of PPARγ. Conversely, inhibition of PTGR2 leads to an accumulation of 15-keto-PGE2 and subsequent activation of PPARγ-mediated signaling, which can have anti-proliferative and pro-apoptotic effects in cancer cells.
References
- 1. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin reductase 2 modulates ROS-mediated cell death and tumor transformation of gastric cancer cells and is associated with higher mortality in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary hypertrophic osteoarthropathy: genetics, clinical features and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. login.medscape.com [login.medscape.com]
The Discovery and Development of Prostaglandin Reductase 2 (PTGR2) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin Reductase 2 (PTGR2), also known as 15-oxoprostaglandin 13-reductase, is an enzyme that catalyzes the NADPH-dependent reduction of 15-keto-prostaglandins, playing a critical role in the metabolic inactivation of these lipid mediators. A key substrate for PTGR2 is 15-keto-prostaglandin E2 (15-keto-PGE2), an endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor γ (PPARγ). PPARγ is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. By degrading 15-keto-PGE2, PTGR2 acts as a negative regulator of PPARγ signaling.[1]
This intricate interplay has positioned PTGR2 as a compelling therapeutic target for a range of diseases. Inhibition of PTGR2 leads to an accumulation of 15-keto-PGE2, thereby enhancing PPARγ activation. This mechanism holds promise for the treatment of metabolic disorders such as type 2 diabetes and obesity, potentially offering the therapeutic benefits of PPARγ activation without the adverse effects associated with synthetic agonists.[2][3] Furthermore, emerging evidence has implicated PTGR2 in the pathophysiology of certain cancers, where it appears to play a role in modulating reactive oxygen species (ROS)-mediated cell death and tumor progression, suggesting its potential as a target for anti-cancer therapies.[4][5]
This technical guide provides an in-depth overview of the discovery and development of PTGR2 inhibitors, summarizing the current understanding of its signaling pathways, quantitative data on known inhibitors, and detailed experimental protocols for their evaluation.
Signaling Pathways of PTGR2
The primary signaling axis involving PTGR2 centers on its regulation of the PPARγ pathway. However, its influence extends to other cellular processes, including redox homeostasis, particularly in the context of cancer.
The PTGR2-PPARγ Signaling Axis
The canonical signaling pathway involves the following steps:
-
Prostaglandin E2 (PGE2) Metabolism: PGE2 is oxidized to 15-keto-PGE2.
-
PTGR2-Mediated Inactivation: PTGR2 catalyzes the reduction of 15-keto-PGE2 to 13,14-dihydro-15-keto-PGE2, a biologically less active metabolite.[1]
-
PPARγ Activation: 15-keto-PGE2 is an endogenous ligand that binds to and activates PPARγ.[2]
-
Transcriptional Regulation: Activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, regulating their transcription.
-
Biological Effects: The downstream effects of PPARγ activation include improved insulin sensitivity, regulation of adipogenesis, and anti-inflammatory responses.
Inhibition of PTGR2 disrupts this pathway by preventing the degradation of 15-keto-PGE2, leading to its accumulation and subsequent enhancement of PPARγ signaling.
PPARγ-Independent Signaling: Role in Cancer and Redox Homeostasis
In certain cancer cells, inhibition of PTGR2 has been shown to induce oxidative stress-mediated cell death through a pathway that may be independent of or parallel to PPARγ activation.[4][6]
-
Increased 15-keto-PGE2: Inhibition of PTGR2 leads to an accumulation of intracellular 15-keto-PGE2.
-
Suppression of Antioxidant Pathways: Elevated 15-keto-PGE2 levels can suppress the expression of key components of the glutathione (GSH) antioxidant system, such as the cystine/glutamate antiporter subunit xCT (encoded by the SLC7A11 gene) and cystathionine γ-lyase (CTH).[5][7]
-
GSH Depletion and ROS Accumulation: The downregulation of xCT and CTH leads to a depletion of intracellular cysteine, a rate-limiting substrate for GSH synthesis. This results in reduced GSH levels and an accumulation of reactive oxygen species (ROS).
-
Oxidative Stress and Cell Death: The excessive ROS production induces oxidative stress, leading to cellular damage and apoptosis.
This pathway highlights a distinct mechanism by which PTGR2 inhibition can exert anti-tumor effects.
Quantitative Data on PTGR2 Inhibitors
A number of small molecule inhibitors of PTGR2 have been identified and characterized. The following table summarizes the key quantitative data for some of these compounds.
| Inhibitor | Chemical Class | IC50 (PTGR2) | EC50 (PPARγ Transactivation) | Key Findings & References |
| BPRPT0245 | Triazole-pyrimidione derivative | 8.92 nM | 49.22 nM | Protects mice from diet-induced obesity, insulin resistance, and hepatic steatosis without the side effects associated with synthetic PPARγ ligands.[2] |
| PTGR2-IN-1 | Not specified | 0.7 µM (700 nM) | Enhances 15-keto-PGE2-dependent PPARγ transcriptional activity in PTGR2-transfected HEK293T cells. | Potent inhibitor of PTGR2.[8] |
| HHS-0701 | Sulfonyl-triazole (SuTEx) ligand | Not explicitly quantified, described as a potent inhibitor | Increases intracellular 15-keto-PGE2 concentration in a dose-dependent manner. | A cell-active, tyrosine-reactive covalent inhibitor that blocks the biochemical activity of PTGR2.[8] |
| KDT501 | Natural product (extract from hops) | 8.4 µM (recombinant protein), 1.8 µM (cell lysate) | Anti-diabetic PPARγ-activating action in mice. | Identified as a PTGR2 inhibitor through lipid-protein interaction profiling.[8] |
| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) | Not explicitly quantified | Binds to and inhibits PTGR2, but its primary targets are cyclooxygenase (COX) enzymes. | Also inhibits PTGR2 with a binding mode similar to that of 15-keto-PGE2.[9][10] |
Experimental Protocols
The discovery and validation of PTGR2 inhibitors involve a series of in vitro and in vivo assays. Below are detailed protocols for key experiments.
High-Throughput Screening (HTS) for PTGR2 Inhibitors
Objective: To identify initial "hit" compounds that inhibit PTGR2 enzymatic activity from a large chemical library.
Principle: A high-throughput assay is employed to measure the enzymatic activity of PTGR2 in the presence of test compounds. A common method is to monitor the consumption of the cofactor NADPH, which absorbs light at 340 nm.
Protocol:
-
Compound Plating: Dispense a library of chemical compounds into 384-well assay plates at a final concentration of, for example, 10 µM.
-
Enzyme and Cofactor Preparation: Prepare a solution containing recombinant human PTGR2 (e.g., 10 nM) and NADPH (e.g., 50 µM) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Enzyme and Compound Incubation: Add the PTGR2/NADPH solution to the compound plates and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 15-keto-PGE2 (e.g., 10 µM final concentration).
-
Signal Detection: Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 10-20 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of NADPH consumption for each well. Identify compounds that significantly inhibit the reaction rate compared to vehicle controls (e.g., >50% inhibition).
PTGR2 Enzymatic Activity Assay (IC50 Determination)
Objective: To determine the potency of an inhibitor by calculating its half-maximal inhibitory concentration (IC50).
Principle: The enzymatic activity of PTGR2 is measured in the presence of varying concentrations of the inhibitor. The data are then fitted to a dose-response curve to determine the IC50 value.
Protocol:
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilution series starting from 100 µM) in assay buffer.
-
Reaction Setup: In a 96-well UV-transparent plate, add the following to each well:
-
Assay buffer
-
Inhibitor dilution or vehicle (e.g., DMSO)
-
Recombinant human PTGR2 (e.g., 10 nM)
-
NADPH (e.g., 50 µM)
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 15-keto-PGE2 (e.g., 10 µM) to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
PPARγ Transcriptional Activity Assay (Cell-Based)
Objective: To assess the ability of a PTGR2 inhibitor to enhance PPARγ transcriptional activity in a cellular context.
Principle: This reporter gene assay utilizes a luciferase gene under the control of a PPARγ-responsive promoter. Inhibition of PTGR2 increases intracellular 15-keto-PGE2, which activates PPARγ and drives the expression of luciferase.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with the following plasmids using a suitable transfection reagent:
-
An expression vector for human PTGR2.
-
A reporter plasmid containing a PPARγ response element (PPRE) driving the expression of firefly luciferase.
-
An expression vector for human PPARγ.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Cell Treatment:
-
24 hours post-transfection, re-plate the cells into 96-well plates.
-
Treat the cells with a serial dilution of the PTGR2 inhibitor in the presence of a sub-maximal concentration of 15-keto-PGE2 (e.g., 1 µM). Include appropriate controls (vehicle, 15-keto-PGE2 alone, and a known PPARγ agonist like rosiglitazone as a positive control).
-
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the fold induction of luciferase activity relative to the vehicle-treated control against the inhibitor concentration.
-
Fit the data to a suitable dose-response model to determine the EC50 value.
-
Conclusion
The discovery and development of PTGR2 inhibitors represent a promising therapeutic strategy for a variety of diseases, most notably metabolic disorders and certain types of cancer. The mechanism of action, centered on the stabilization of the endogenous PPARγ ligand 15-keto-PGE2, offers a novel approach to modulate PPARγ activity. Furthermore, the emerging role of PTGR2 in regulating cellular redox balance opens up new avenues for therapeutic intervention in oncology. The availability of potent and selective inhibitors, coupled with robust in vitro and in vivo models, will continue to drive research in this exciting field, with the ultimate goal of translating these scientific discoveries into novel therapies for patients.
References
- 1. PTGR2 prostaglandin reductase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Human PTGR2 Inactivation Alters Eicosanoid Metabolism and Cytokine Response of Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin reductase 2 modulates ROS-mediated cell death and tumor transformation of gastric cancer cells and is associated with higher mortality in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-translational modifications of prostaglandin-endoperoxide synthase 2 in colorectal cancer: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. genecards.org [genecards.org]
- 10. Post-translational modification - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of PTGR2-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the in vitro evaluation of PTGR2-IN-1, a potential inhibitor of Prostaglandin Reductase 2 (PTGR2). The included methodologies are designed for researchers in drug discovery and development to assess the potency, selectivity, and cellular effects of PTGR2 inhibitors.
Introduction to PTGR2
Prostaglandin Reductase 2 (PTGR2) is a key enzyme in the metabolic pathway of prostaglandins.[1] It specifically catalyzes the NADPH-dependent reduction of 15-keto-prostaglandin E2 (15-keto-PGE2) to 13,14-dihydro-15-keto-PGE2.[1][2] The substrate, 15-keto-PGE2, is a known endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[3] By degrading 15-keto-PGE2, PTGR2 diminishes the activation of PPARγ.[3] Consequently, inhibiting PTGR2 is a promising therapeutic strategy for diseases such as type 2 diabetes, obesity, and certain cancers by increasing the levels of endogenous PPARγ agonists.[1][3]
Mechanism of Action and Signaling Pathway
Inhibition of PTGR2 leads to an accumulation of its substrate, 15-keto-PGE2. This, in turn, enhances the activation of the PPARγ signaling pathway.[3][4] The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their expression.[5] This can result in improved insulin sensitivity and glucose homeostasis.[5]
Figure 1: PTGR2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
PTGR2 Enzymatic Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of PTGR2 by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[2]
Principle: PTGR2 utilizes NADPH to reduce its substrate, 15-keto-PGE2. The rate of NADPH consumption is directly proportional to the PTGR2 enzymatic activity.[2]
-
Recombinant human PTGR2 enzyme
-
15-keto-PGE2 (substrate)
-
NADPH (cofactor)
-
This compound (test inhibitor)
-
Indomethacin (positive control inhibitor, optional)[4]
-
Assay Buffer: 20 mM Tris-HCl, 50 mM NaCl, 1 mM DTT, pH 8.0[2]
-
DMSO
-
UV-transparent 96-well microplate
-
Spectrophotometer with temperature control
-
Prepare serial dilutions of this compound and any control inhibitors in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add the Assay Buffer.
-
Add the diluted this compound or DMSO (for vehicle control) to the appropriate wells.
-
Add the recombinant PTGR2 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[4]
-
Initiate the reaction by adding a mixture of 15-keto-PGE2 and NADPH.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.[4]
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
| Inhibitor | Target | IC50 (nM) |
| This compound | PTGR2 | TBD |
| BPRPT0245 | PTGR2 | 8.92 |
| HHS-0701 | PTGR2 | Conc. dep. |
| Indomethacin | PTGR2 | Observed |
TBD: To be determined. Conc. dep.: Concentration-dependent. Observed: Inhibition has been observed, but a specific IC50 may vary.[4]
Figure 2: General workflow for the PTGR2 enzymatic inhibition assay.
PPARγ Transactivation Assay (Cell-Based)
This assay assesses the ability of a PTGR2 inhibitor to enhance the transcriptional activity of PPARγ within a cellular context.[6]
Principle: Inhibition of PTGR2 in cells leads to an accumulation of intracellular 15-keto-PGE2, which in turn activates PPARγ. This activation is quantified using a reporter gene system, such as a luciferase gene under the control of a PPARγ-responsive promoter.[1][6]
-
HEK293T or other suitable cell line
-
PPRE-driven firefly luciferase reporter plasmid (e.g., PPRE X3-TK-Luc)
-
Renilla luciferase control plasmid (e.g., pRL-TK) for normalization
-
Transfection reagent
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
-
Seed HEK293T cells in a 96-well plate and culture overnight.[1]
-
Co-transfect the cells with the PPRE-driven firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.[1]
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[1]
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the EC50 value.
| Compound | Target | EC50 (nM) for PPARγ Transactivation |
| This compound | PTGR2 | TBD |
| BPRPT0245 | PTGR2 | 49.22 |
TBD: To be determined.[4]
Cell Viability/Cytotoxicity Assay
This assay is crucial to determine if the observed effects of this compound are due to specific enzyme inhibition rather than general cellular toxicity.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[1]
-
Cancer cell lines known to express PTGR2 (e.g., AGS, SNU-16)[1]
-
This compound
-
MTT solution (0.5 mg/mL)
-
DMSO
-
96-well plates
-
Microplate reader
-
Seed cells in a 96-well plate and allow them to adhere overnight.[1]
-
Treat the cells with a serial dilution of this compound or a vehicle control.[1]
-
Incubate for 48-72 hours.[1]
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cytotoxicity.[1]
| Compound | Cell Line | Cytotoxicity IC50 (µM) |
| This compound | TBD | TBD |
TBD: To be determined.
Additional Assays for Selectivity and Target Engagement
To ensure that this compound is specific for its intended target, further assays are recommended.
-
Affinity Chromatography: This method can identify the binding partners of an immobilized inhibitor from a cell lysate, which are then identified by mass spectrometry.[4]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the change in the thermal stability of proteins upon ligand binding, providing evidence of direct target engagement in a cellular environment.[4]
-
Kinase Profiling: Screening the inhibitor against a broad panel of kinases is advisable to determine its selectivity, especially since some inhibitors can have off-target effects on kinases.[4]
-
Quantitative Proteomics: Techniques like chemical proteomics can offer a comprehensive view of the inhibitor's interactions across the entire proteome.[4]
By following these detailed protocols and application notes, researchers can effectively characterize the in vitro properties of this compound, providing a solid foundation for further preclinical and clinical development.
References
Application Notes and Protocols for PT-GR2-IN-1 in Mouse Models of Metabolic Disease
Disclaimer: The following application notes and protocols are based on preclinical research involving the Prostaglandin Reductase 2 (PTGR2) inhibitor BPRPT0245. As "PTGR2-IN-1" is a placeholder name, the data and methodologies presented here are derived from studies on BPRPT0245 and should be adapted and validated for any new compound. This information is intended for research use only (RUO) and not for diagnostic or therapeutic procedures.
Introduction
Prostaglandin Reductase 2 (PTGR2) is a critical enzyme in the prostaglandin metabolism pathway, catalyzing the degradation of 15-keto-prostaglandin E2 (15-keto-PGE2). 15-keto-PGE2 is an endogenous ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a master regulator of insulin sensitivity, lipid metabolism, and adipogenesis. Inhibition of PTGR2 elevates endogenous levels of 15-keto-PGE2, thereby enhancing PPARγ activity. This mechanism presents a promising therapeutic strategy for type 2 diabetes and obesity, potentially avoiding the side effects associated with synthetic PPARγ agonists like thiazolidinediones (TZDs), such as weight gain and fluid retention. Preclinical studies have demonstrated that inhibition of PTGR2 can protect against diet-induced obesity, improve glucose tolerance, and reduce hepatic steatosis in mouse models.
Signaling Pathway and Experimental Workflow
The inhibition of PTGR2 leads to an accumulation of 15-keto-PGE2, which in turn activates the PPARγ signaling pathway, leading to improved insulin sensitivity and glucose metabolism. The general workflow for evaluating a PTGR2 inhibitor like this compound in a diet-induced obesity mouse model is outlined below.
Quantitative Data Summary
The following tables summarize the in vivo dosage and pharmacokinetic parameters of the PTGR2 inhibitor BPRPT0245 in mouse models, which can serve as a starting point for studies with this compound.
Table 1: In Vivo Dosage and Administration
| Parameter | Details |
| Compound | BPRPT0245 (as a proxy for this compound) |
| Mouse Strain | C57BL/6J |
| Model | Diet-Induced Obesity (High-Fat, High-Sucrose Diet) |
| Administration Route | Oral Gavage |
| Dosage | 100 mg/kg body weight |
| Vehicle | 3% Dimethylacetamide (DMA) and 10% Cremophor EL in sterile water |
| Frequency | Once daily |
| Treatment Duration | 4 - 8 weeks |
Table 2: Pharmacokinetic Parameters of BPRPT0245 in Mice
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 2 | 10 |
| Cmax (ng/mL) | 1145 ± 121 | 609 ± 128 |
| Tmax (h) | 0.08 | 0.25 |
| AUC (ng*h/mL) | 733 ± 59 | 1548 ± 304 |
| Half-life (T½) (h) | 1.1 ± 0.1 | 1.6 ± 0.2 |
| Bioavailability (%) | - | 42.2 |
Data presented as mean ± SEM.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Objective: To prepare a formulation of this compound suitable for oral administration in mice.
Materials:
-
This compound (or BPRPT0245 as a reference compound)
-
Dimethylacetamide (DMA)
-
Cremophor EL
-
Sterile water
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Vehicle Preparation: Prepare a fresh vehicle solution of 3% DMA and 10% Cremophor EL in sterile water. For example, to prepare 10 mL of vehicle, mix 0.3 mL of DMA, 1 mL of Cremophor EL, and 8.7 mL of sterile water.[1]
-
Vortex the solution thoroughly to ensure it is homogeneous.[1]
-
Inhibitor Formulation: Weigh the required amount of this compound to achieve the target concentration. For a 100 mg/kg dose in a 25g mouse with a gavage volume of 0.2 mL, the concentration would be 12.5 mg/mL.
-
Add the powdered inhibitor to the prepared vehicle.
-
Vortex vigorously until the compound is fully dissolved or forms a stable suspension. Gentle warming may be applied if necessary, but stability at that temperature should be confirmed.
Protocol 2: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the efficacy of this compound in a mouse model of diet-induced obesity and insulin resistance.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat, high-sucrose diet (HFHSD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound formulated for oral gavage (from Protocol 1)
-
Vehicle control (from Protocol 1)
-
Animal feeding needles (gavage needles)
-
Syringes (1 mL)
-
Glucometer and glucose test strips
-
Insulin (Humulin R or equivalent)
-
Calipers for measuring body composition (optional)
Procedure:
-
Induction of Obesity:
-
Acclimatize mice for at least one week upon arrival.
-
Divide mice into two groups: one receiving a standard chow diet and the other a high-fat, high-sucrose diet (HFHSD) for 12-16 weeks to induce obesity and insulin resistance.
-
Monitor body weight weekly.
-
-
Treatment:
-
After the diet induction period, randomize the HFHSD-fed mice into two treatment groups: Vehicle control and this compound (100 mg/kg).
-
Administer the assigned treatment daily via oral gavage for 4-8 weeks.
-
Continue to monitor body weight and food intake regularly.
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Perform a GTT after a specified duration of treatment (e.g., 4 weeks).
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from a tail snip.
-
Administer a bolus of glucose (2 g/kg) via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT): Perform an ITT at a different time point (e.g., 5 weeks of treatment) to assess insulin sensitivity.
-
Fast mice for 4 hours.
-
Measure baseline blood glucose.
-
Administer insulin (0.75 U/kg) via IP injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
-
Terminal Procedures:
-
At the end of the treatment period, fast mice overnight.
-
Collect terminal blood samples via cardiac puncture for analysis of plasma insulin, lipids, and other relevant biomarkers.
-
Harvest tissues such as liver and adipose tissue for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression studies.
-
References
PTGR2-IN-1: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility and preparation of PTGR2-IN-1 for both in vitro and in vivo experiments. This document is intended to facilitate the use of this potent Prostaglandin Reductase 2 (PTGR2) inhibitor in research and drug development.
Introduction to this compound
This compound is a potent inhibitor of Prostaglandin Reductase 2 (PTGR2), with an IC50 value of approximately 0.7 µM. PTGR2 is a key enzyme in the prostaglandin metabolism pathway, catalyzing the conversion of 15-keto-prostaglandins to their 13,14-dihydro metabolites. By inhibiting PTGR2, this compound increases the intracellular levels of 15-keto-prostaglandin E2 (15-keto-PGE2), an endogenous ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This mechanism of action makes this compound a valuable tool for studying the roles of PTGR2 and 15-keto-PGE2 in various physiological and pathological processes, including inflammation, cancer, and metabolic diseases.
PTGR2 Signaling Pathway
PTGR2 plays a crucial role in regulating the prostaglandin signaling pathway. It metabolizes 15-keto-PGE2, thereby reducing its availability to activate the nuclear receptor PPARγ. Inhibition of PTGR2 by this compound leads to an accumulation of 15-keto-PGE2, which then activates PPARγ, leading to the transcription of target genes. This pathway is also linked to the modulation of reactive oxygen species (ROS) production.
Mechanism of PTGR2 inhibition by this compound and its downstream effects.
Solubility Data
The solubility of this compound is a critical factor for the design of both in vitro and in vivo experiments. The following table summarizes the known solubility of this compound in various solvents and formulations.[1]
| Solvent/Vehicle | Maximum Solubility | Notes |
| In Vitro | ||
| DMSO | 100 mg/mL (322.18 mM) | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO. |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.05 mM) | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.05 mM) | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.05 mM) | Clear solution. |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
A concentrated stock solution is essential for preparing working concentrations for cell-based assays. To minimize precipitation, it is recommended to prepare a high-concentration stock in 100% DMSO and then perform serial dilutions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the required amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10-100 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Workflow for preparing this compound stock solutions for in vitro experiments.
Cell-Based Assay Protocol: Cell Viability (MTT) Assay
This protocol provides a general method to assess the effect of this compound on the viability of cancer cell lines that express PTGR2.
Materials:
-
PTGR2-expressing cancer cell lines (e.g., AGS, SNU-16)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested concentration range is 10 nM to 10 µM. Add the diluted inhibitor or vehicle control (medium with the same final concentration of DMSO) to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 2-4 hours.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Preparation of this compound for In Vivo Studies
The choice of formulation for in vivo studies is critical and depends on the route of administration and the experimental design.
Example Formulation for Oral Gavage (PO):
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the calculated amount of this compound to the vehicle to achieve the desired final concentration (e.g., for a dose of 100 mg/kg).
-
Vortex or sonicate the mixture until the inhibitor is completely dissolved, resulting in a clear solution.
-
Prepare the formulation fresh daily.
Animal Dosing (Example):
-
Animal Model: Mice
-
Dose: 100 mg/kg body weight
-
Administration: Daily via oral gavage
-
Duration: 4-8 weeks, depending on the study design.
Troubleshooting
Precipitation in Cell Culture Media:
-
Problem: The inhibitor precipitates when diluted from a DMSO stock into aqueous culture media.
-
Solutions:
-
Serial Dilutions: Perform intermediate dilutions in pre-warmed (37°C) culture media instead of a single large dilution.
-
Dropwise Addition: Add the DMSO stock dropwise to the culture media while gently vortexing.
-
Solubility Test: Before the main experiment, determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
-
Inconsistent In Vivo Results:
-
Problem: High variability in animal responses.
-
Solutions:
-
Formulation Homogeneity: Ensure the formulation is a clear, homogenous solution before each administration. If a suspension is used, ensure it is uniformly suspended.
-
Accurate Dosing: Weigh each animal before dosing to administer the correct volume.
-
Fresh Preparations: Always prepare the formulation fresh each day.
-
By following these guidelines and protocols, researchers can effectively utilize this compound in their studies to explore the therapeutic potential of PTGR2 inhibition.
References
Application Notes and Protocols for Measuring PTGR2 Activity Following PTGR2-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Prostaglandin Reductase 2 (PTGR2) is a critical enzyme in the prostaglandin metabolism pathway.[1] It functions as a 15-oxoprostaglandin 13-reductase, catalyzing the NADPH-dependent reduction of 15-keto-prostaglandins, such as 15-keto-prostaglandin E2 (15-keto-PGE2), into their inactive 13,14-dihydro metabolites.[2][3][4] The substrate, 15-keto-PGE2, is an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of metabolism and inflammation.[1][5] By degrading 15-keto-PGE2, PTGR2 reduces the activation of PPARγ.[1] Consequently, inhibiting PTGR2 is a promising therapeutic strategy for metabolic diseases like type 2 diabetes and certain cancers by increasing endogenous levels of a PPARγ agonist.[1][6]
PTGR2-IN-1 is a potent and selective inhibitor designed to target PTGR2. Validating its on-target activity is crucial for its development as a therapeutic agent.[7] This document provides detailed protocols for measuring the enzymatic activity of PTGR2 after treatment with this compound, covering direct biochemical assays, cellular target engagement, and downstream functional consequences.
Caption: PTGR2-mediated prostaglandin metabolism and its impact on PPARγ signaling.
Experimental Workflow Overview
Confirming the efficacy of a PTGR2 inhibitor like this compound requires a multi-faceted approach.[7] The process begins with direct biochemical assays to determine intrinsic potency (IC50), followed by cellular assays to confirm target engagement and the intended functional outcome in a physiological context.
Caption: Recommended workflow for validating this compound activity.
Protocol 1: In Vitro PTGR2 Enzyme Activity Assay
This biochemical assay directly measures the catalytic activity of PTGR2 and is essential for determining the intrinsic potency (e.g., IC50) of this compound.[7] The protocol is adapted from established methods that monitor the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.[8]
2.1 Objective To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PTGR2.
2.2 Materials and Reagents
-
Recombinant human PTGR2 enzyme
-
15-keto-PGE2 (Substrate)[8]
-
NADPH (Cofactor)[8]
-
This compound (Test Compound)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.2[8]
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm[8]
2.3 Experimental Protocol
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations) in DMSO, and then dilute further into the Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution or vehicle control (DMSO in Assay Buffer)
-
NADPH to a final concentration of 1 mM.[8]
-
-
Enzyme Addition: Add recombinant PTGR2 to each well to a final concentration that produces a stable, linear reaction rate. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Start the reaction by adding 15-keto-PGE2 to a final concentration of 0.2 mM.[8]
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
2.4 Data Analysis
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
% Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme))
-
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.[1][9]
2.5 Data Presentation The results can be summarized in a table to show the dose-dependent inhibitory effect of this compound.
| This compound Conc. (nM) | Average Reaction Rate (mOD/min) | % Inhibition |
| 0 (Vehicle) | 15.2 | 0% |
| 1 | 14.1 | 7.2% |
| 10 | 11.5 | 24.3% |
| 50 | 7.8 | 48.7% |
| 100 | 5.1 | 66.4% |
| 500 | 2.3 | 84.9% |
| 1000 | 1.2 | 92.1% |
| Calculated IC50 | 52.5 nM |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that an inhibitor physically binds to its target protein within intact cells.[7] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
3.1 Objective To confirm the direct binding of this compound to PTGR2 in a cellular environment.
3.2 Materials and Reagents
-
Cell line expressing endogenous PTGR2 (e.g., THP-1 macrophages)
-
This compound
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Protease Inhibitor Cocktail
-
Lysis Buffer (e.g., RIPA buffer)
-
Equipment for heating (PCR machine with thermal gradient)
-
Equipment for protein analysis (SDS-PAGE, Western Blot materials)
-
Anti-PTGR2 antibody
3.3 Experimental Protocol
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound at a desired concentration (e.g., 10x the biochemical IC50) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble PTGR2 at each temperature point using Western Blot.
-
Data Analysis: Plot the band intensity of soluble PTGR2 against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target engagement.
Protocol 3: Cellular Functional Assay via LC-MS/MS
This assay quantifies the downstream consequence of PTGR2 inhibition by measuring the accumulation of its substrate, 15-keto-PGE2, in cells.[7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for this measurement.[10]
Caption: Logical flow from target inhibition to downstream cellular effect.
4.1 Objective To measure the concentration of 15-keto-PGE2 in cell lysates after treatment with this compound.
4.2 Materials and Reagents
-
Cell line capable of prostaglandin synthesis (e.g., BxPC-3, Capan-2)[5]
-
This compound
-
Internal Standard (e.g., deuterated 15-keto-PGE2)[10]
-
Organic solvent for extraction (e.g., ethyl acetate)[10]
-
Solid-phase extraction (SPE) cartridges (e.g., C18)[10]
-
LC-MS/MS system
4.3 Experimental Protocol
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with a dose-response series of this compound or vehicle for a specified time (e.g., 24 hours).
-
Sample Collection: Harvest cells and cell culture supernatant.
-
Sample Preparation:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by water.[10]
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove impurities.[10]
-
Elute the prostaglandins with a high-percentage organic solvent (e.g., methanol or acetonitrile).[10]
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in the initial mobile phase for analysis.[10]
-
LC-MS/MS Analysis:
-
Separation: Use a C18 reversed-phase column.
-
Detection: Use electrospray ionization (ESI) in negative ion mode. Quantify using Multiple Reaction Monitoring (MRM) with optimized precursor-to-product ion transitions for 15-keto-PGE2 and the internal standard.[10]
-
-
Data Analysis: Generate a calibration curve using known concentrations of 15-keto-PGE2 standards. Quantify the 15-keto-PGE2 levels in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[10] Present data as fold-change over vehicle-treated cells.
References
- 1. benchchem.com [benchchem.com]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. uniprot.org [uniprot.org]
- 4. Structural basis for catalytic and inhibitory mechanisms of human prostaglandin reductase PTGR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying ROS-Mediated Cell Death Using a PTGR2 Inhibitor
Disclaimer: The specific inhibitor "PTGR2-IN-1" is not referenced in the currently available scientific literature. The following application notes and protocols are based on the established role of Prostaglandin Reductase 2 (PTGR2) in reactive oxygen species (ROS)-mediated cell death and provide a general framework for utilizing a potent and selective PTGR2 inhibitor for research purposes.
Introduction
Prostaglandin Reductase 2 (PTGR2) is a critical enzyme in the catabolism of prostaglandins, specifically catalyzing the NADPH-dependent reduction of 15-keto-prostaglandins.[1] Emerging research has identified PTGR2 as a key regulator of cellular redox homeostasis.[2] Inhibition of PTGR2 leads to the accumulation of its substrate, 15-keto-prostaglandin E2 (15-keto-PGE2).[3][4] This accumulation suppresses the expression of genes vital for glutathione (GSH) synthesis, such as xCT (SLC7A11) and cystathionine gamma-lyase (CTH).[3][5] The subsequent depletion of the primary cellular antioxidant, GSH, results in an accumulation of reactive oxygen species (ROS), leading to oxidative stress and, ultimately, programmed cell death (apoptosis).[1][6] This pathway holds significant therapeutic potential, particularly in oncology, as cancer cells often exhibit heightened sensitivity to oxidative stress.[1] These notes provide detailed protocols for utilizing a PTGR2 inhibitor to study ROS-mediated cell death in a research setting.
Data Presentation
The following tables summarize expected quantitative data from in vitro studies using a selective PTGR2 inhibitor. These values are illustrative and will vary depending on the cell line and experimental conditions.
Table 1: In Vitro Efficacy of a PTGR2 Inhibitor
| Parameter | Cell Line (e.g., Pancreatic Cancer) | Value |
| IC50 (Cell Viability) | BxPC-3 | 1-10 µM |
| Capan-2 | 5-25 µM | |
| IC50 (PTGR2 Enzymatic Assay) | Recombinant Human PTGR2 | 50-500 nM |
Table 2: Cellular Effects of PTGR2 Inhibition (at 24-48 hours post-treatment)
| Parameter | Control | PTGR2 Inhibitor (at IC50) |
| Relative Intracellular ROS Levels (Fold Change) | 1.0 | 2.5 - 5.0 |
| Relative Intracellular GSH Levels (Fold Change) | 1.0 | 0.4 - 0.6 |
| Percentage of Apoptotic Cells (Annexin V Positive) | < 5% | 30% - 60% |
| Caspase-3 Activity (Fold Change) | 1.0 | 3.0 - 7.0 |
Signaling Pathway
The inhibition of PTGR2 initiates a signaling cascade that culminates in ROS-mediated apoptosis.
Caption: PTGR2 inhibition leads to 15-keto-PGE2 accumulation, GSH depletion, and subsequent ROS-mediated apoptosis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol outlines the general procedure for treating adherent cancer cell lines with a PTGR2 inhibitor.
-
Cell Seeding:
-
Culture cells (e.g., BxPC-3 or Capan-2 pancreatic cancer cells) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA analysis) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the PTGR2 inhibitor (e.g., 10 mM in DMSO).
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the PTGR2 inhibitor or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with downstream assays.
-
Protocol 2: Measurement of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
-
Cell Treatment:
-
Seed and treat cells with the PTGR2 inhibitor as described in Protocol 1 in a black, clear-bottom 96-well plate.
-
-
Staining:
-
At the end of the treatment period, remove the medium and wash the cells once with warm phosphate-buffered saline (PBS).
-
Add 100 µL of 10 µM H2DCFDA in warm PBS to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Measurement:
-
Remove the H2DCFDA solution and wash the cells twice with warm PBS.
-
Add 100 µL of warm PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Normalize the fluorescence values to a measure of cell number (e.g., by subsequent staining with Hoechst 33342 or by performing a parallel viability assay).
-
Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the PTGR2 inhibitor as described in Protocol 1.
-
After treatment, collect both the culture medium (containing floating cells) and the adherent cells (by trypsinization).
-
Combine the floating and adherent cells, and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+; necrotic: Annexin V-/PI+).
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a PTGR2 inhibitor.
Caption: A general workflow for the in vitro characterization of a PTGR2 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. prospecbio.com [prospecbio.com]
- 4. Structural basis for catalytic and inhibitory mechanisms of human prostaglandin reductase PTGR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin reductase 2 modulates ROS-mediated cell death and tumor transformation of gastric cancer cells and is associated with higher mortality in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTGR2-IN-1 Administration in Sepsis Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Prostaglandin Reductase 2 (PTGR2) has emerged as a promising therapeutic target in sepsis. PTGR2 is an enzyme that catalyzes the degradation of 15-keto-prostaglandin E2 (15k-PGE2), a metabolite of PGE2. Inhibition of PTGR2 leads to the accumulation of 15k-PGE2, which has been shown to exert anti-inflammatory and antioxidant effects, thereby improving survival in preclinical models of sepsis.[1][2]
PTGR2-IN-1 is a potent and specific inhibitor of PTGR2 with an IC50 value of approximately 0.7 μM.[3][4] It enhances the transcriptional activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) in a 15-keto-PGE2-dependent manner.[3][4] These application notes provide detailed protocols for the administration of this compound in established murine models of sepsis, namely lipopolysaccharide (LPS)-induced endotoxemia and cecal ligation and puncture (CLP)-induced polymicrobial sepsis.
Principle of Action
The therapeutic rationale for inhibiting PTGR2 in sepsis is based on modulating the host's inflammatory response. By blocking PTGR2, this compound administration is expected to increase the intracellular levels of 15k-PGE2. This metabolite then acts as an endogenous anti-inflammatory agent through the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[1][2]
Signaling Pathway of PTGR2 Inhibition in Sepsis
Caption: Signaling pathway of PTGR2 inhibition in sepsis.
Experimental Protocols
Two standard and widely used murine models of sepsis are described below: LPS-induced endotoxemia and CLP-induced polymicrobial sepsis.
Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model simulates the systemic inflammatory response to circulating bacterial endotoxin.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile, pyrogen-free saline
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution with the vehicle to the desired final concentration. The final DMSO concentration should be minimized.
-
Note: The optimal dose of this compound needs to be determined empirically. A starting point could be a dose range of 1-50 mg/kg.
-
-
Animal Grouping:
-
Randomly assign mice to the following groups (n=8-10 per group):
-
Sham (Vehicle control)
-
LPS + Vehicle
-
LPS + this compound (low dose)
-
LPS + this compound (high dose)
-
-
-
Treatment Administration:
-
Administer this compound or vehicle via a suitable route, such as intraperitoneal (IP) injection or oral gavage (PO). The timing of administration should be optimized (e.g., 1 hour before LPS challenge).
-
-
LPS Challenge:
-
Inject LPS intraperitoneally at a dose known to induce a robust inflammatory response and/or mortality (e.g., 10-20 mg/kg).
-
-
Monitoring and Endpoint Analysis:
-
Survival: Monitor survival rates for up to 7 days.
-
Clinical Scoring: Assess signs of sepsis (e.g., piloerection, lethargy, huddling) at regular intervals.
-
Sample Collection: At predetermined time points (e.g., 2, 6, 24 hours post-LPS), collect blood and tissues for analysis.
-
Cytokine Analysis: Measure plasma levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines using ELISA or multiplex assays.
-
Histopathology: Harvest organs (lungs, liver, kidneys), fix in formalin, and perform H&E staining to assess tissue injury and inflammation.
-
Protocol 2: Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for preclinical sepsis research as it mimics the polymicrobial infection and inflammatory cascade seen in human sepsis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
Needle (e.g., 21-gauge)
-
Analgesics (e.g., buprenorphine)
-
Sterile saline for fluid resuscitation
-
This compound formulated as in Protocol 1
Procedure:
-
Anesthesia and Analgesia: Anesthetize the mouse and administer pre-operative analgesia.
-
Surgical Procedure:
-
Make a 1-2 cm midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve. The severity of sepsis can be modulated by the position of the ligation.
-
Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter should be extruded.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.
-
-
Fluid Resuscitation: Immediately after surgery, administer 1 mL of sterile saline subcutaneously.
-
Treatment Administration:
-
Administer this compound or vehicle at a predetermined time point relative to the CLP procedure (e.g., immediately after surgery or at a specified time post-surgery).
-
-
Monitoring and Endpoint Analysis:
-
Survival: Monitor survival for up to 10 days.
-
Bacterial Load: At specific time points, collect blood, peritoneal lavage fluid, and tissue homogenates (spleen, liver) to determine bacterial counts (CFU) on agar plates.
-
Cytokine Analysis: As described in Protocol 1.
-
Organ Damage Markers: Measure plasma levels of creatinine and blood urea nitrogen (BUN) for kidney injury, and alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury.
-
Histopathology: As described in Protocol 1.
-
Experimental Workflow
References
Application Notes and Protocols: A Comparative Analysis of PTGR2 Knockdown and Pharmacological Inhibition with PTGR2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin Reductase 2 (PTGR2), also known as 15-oxoprostaglandin 13-reductase, is a critical enzyme in the prostaglandin metabolism pathway.[1][2] It catalyzes the NADPH-dependent reduction of 15-keto-prostaglandins, such as 15-keto-prostaglandin E2 (15-keto-PGE2), into their inactive 13,14-dihydro metabolites.[2][3] This function positions PTGR2 as a key regulator of various physiological and pathological processes.
Notably, 15-keto-PGE2 is an endogenous ligand for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a master transcriptional regulator of insulin sensitivity and energy balance.[4][5] By degrading 15-keto-PGE2, PTGR2 effectively diminishes the activation of PPARγ. Consequently, inhibiting PTGR2 function, either through genetic knockdown or pharmacological intervention, has emerged as a promising therapeutic strategy for a range of diseases including type 2 diabetes, obesity, cancer, and inflammatory conditions like sepsis.[3][4][5][6]
These application notes provide a detailed comparison of two primary experimental approaches to interrogate PTGR2 function: genetic knockdown using RNA interference (siRNA/shRNA) and pharmacological inhibition using a small molecule inhibitor, herein referred to as PTGR2-IN-1. Detailed protocols for key experiments are provided to guide researchers in studying the downstream effects of PTGR2 modulation.
Signaling Pathway of PTGR2
PTGR2's primary role is to metabolize and inactivate 15-keto-PGE2. Inhibition of PTGR2 leads to an accumulation of 15-keto-PGE2, which can then act as an endogenous ligand for PPARγ. This activation of PPARγ can lead to improved insulin sensitivity and glucose homeostasis.[7] In the context of cancer, increased 15-keto-PGE2 and subsequent reactive oxygen species (ROS) production due to PTGR2 inhibition can induce oxidative stress-mediated cell death.[3]
Figure 1: PTGR2 signaling pathway and mechanism of inhibition.
Experimental Protocols
PTGR2 Knockdown vs. This compound Experimental Workflow
The following diagram illustrates a general workflow for comparing the effects of PTGR2 knockdown and inhibition.
Figure 2: Comparative experimental workflow.
Protocol 1: PTGR2 Knockdown using siRNA
This protocol is for transient knockdown of PTGR2 in cultured mammalian cells.
Materials:
-
PTGR2-specific siRNA and negative control siRNA (scrambled sequence).
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ I Reduced Serum Medium.
-
Appropriate cell culture medium and supplements.
-
6-well plates.
-
RNase-free water and consumables.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation:
-
Thaw siRNA vials and briefly centrifuge.
-
Dilute the siRNA stock solution to a working concentration of 10 µM in RNase-free water.[8]
-
-
Transfection Complex Formation (per well):
-
In a sterile tube, dilute 1.5 µL of 10 µM siRNA (final concentration ~10 nM) in 50 µL of Opti-MEM™. Mix gently.
-
In a separate sterile tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.[8][9]
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the siRNA-lipid complex dropwise to the cells.
-
Add 400 µL of Opti-MEM™ to the well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add 1 mL of complete growth medium.
-
Incubate for 24-72 hours before proceeding with downstream analysis. The optimal time should be determined empirically.
-
Protocol 2: PTGR2 Inhibition using this compound
This protocol describes the treatment of cultured cells with a small molecule inhibitor of PTGR2.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Vehicle control (e.g., DMSO).
-
Appropriate cell culture medium and supplements.
-
Multi-well plates.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A concentration range of 10 nM to 10 µM is a common starting point for inhibitor studies.[7]
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis: Following the incubation period, harvest the cells for analysis as described in the subsequent protocols.
Protocol 3: Western Blot Analysis for PTGR2 Expression and Signaling
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PTGR2, anti-p-Akt, anti-Akt, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: Lyse cells with RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 4: Quantification of 15-keto-PGE2 by LC-MS/MS
Materials:
-
Methanol, Ethyl Acetate, Hexane, Formic Acid.
-
Internal standard (e.g., d4-PGE2).
-
LC-MS/MS system.
Procedure:
-
Extraction: Harvest and lyse cells. Add the internal standard to the cell lysate.
-
Liquid-Liquid Extraction:
-
Add methanol to precipitate proteins.
-
Perform extraction with ethyl acetate.
-
Evaporate the organic layer and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Quantify the amount of 15-keto-PGE2 relative to the internal standard.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the expected quantitative outcomes from the described experiments based on published literature.
Table 1: Comparison of PTGR2 Knockdown vs. This compound on Molecular and Cellular Endpoints
| Parameter | PTGR2 Knockdown (siRNA/shRNA) | This compound Treatment | Expected Outcome | Reference |
| PTGR2 Protein Level | Significant decrease | No change | Confirms knockdown efficiency | [3] |
| Intracellular 15-keto-PGE2 | Significant increase | Significant increase | Confirms functional inhibition of PTGR2 | [6][10] |
| PPARγ Activity | Increased | Increased | Demonstrates downstream pathway activation | |
| Insulin-stimulated Glucose Uptake | Augmented | Augmented | Indicates improved insulin sensitivity | [7] |
| Reactive Oxygen Species (ROS) Production | Significant increase | Significant increase | Implicates oxidative stress in the mechanism of action | [3] |
| Cell Viability (Cancer Cells) | Decreased | Decreased | Suggests anti-proliferative effects | [3] |
Table 2: In Vivo Effects of PTGR2 Inhibition
| Model | Intervention | Parameter Measured | Result | Reference |
| Diet-induced Obese Mice | Genetic inhibition of PTGR2 | Body weight, Insulin resistance | Protection from diet-induced obesity and improved insulin sensitivity | [4][11] |
| Diet-induced Obese Mice | PTGR2 inhibitor (BPRPT0245) | Body weight, Hepatic steatosis | Protection from diet-induced obesity and reduced fatty liver | [4][11] |
| Experimental Sepsis Mice | Ptgr2 gene disruption | Survival rate | Improved survival | [6] |
| Pancreatic Cancer Xenograft | PTGR2 knockdown | Tumor growth | Suppressed tumor growth | [3] |
Discussion
Both PTGR2 knockdown and pharmacological inhibition with this compound serve as powerful tools to investigate the biological functions of this enzyme.
-
PTGR2 knockdown offers a highly specific method to reduce the expression of the target protein, providing clear evidence for the role of PTGR2 in the observed phenotypes. However, this approach can be limited by incomplete knockdown and potential off-target effects of the siRNA/shRNA.
-
Pharmacological inhibition with a small molecule like this compound allows for dose-dependent and temporal control over PTGR2 activity. This is particularly advantageous for in vivo studies and for exploring the therapeutic potential of targeting PTGR2. The primary challenge with inhibitors is ensuring on-target specificity and avoiding off-target effects that could confound the results.
A comprehensive understanding of PTGR2's role in health and disease can be achieved by employing both genetic and pharmacological approaches in parallel. The protocols and expected outcomes presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting PTGR2.
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the 15-keto-PGE2-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. IBC - 最新發表論文: Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity [ibc.sinica.edu.tw]
Application Notes and Protocols for In Vivo Imaging with PTGR2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin Reductase 2 (PTGR2) is an enzyme that plays a critical role in the metabolism of prostaglandins, specifically catalyzing the NADPH-dependent reduction of 15-keto-prostaglandins.[1][2] This enzymatic activity is a key step in the inactivation of these signaling molecules.[1] PTGR2 is implicated in various physiological and pathological processes. Notably, it is overexpressed in several cancers, including pancreatic and gastric cancer, where it is thought to play an oncogenic role by modulating reactive oxygen species (ROS)-mediated cell death.[3] Furthermore, PTGR2 is involved in inflammatory responses and metabolic diseases.[4]
The development of specific inhibitors for PTGR2 is of significant interest for therapeutic applications.[1][4] PTGR2-IN-1 is a novel, potent, and selective inhibitor of PTGR2 developed for in vivo imaging applications. This molecule, when labeled with a suitable imaging moiety (e.g., a radionuclide for Positron Emission Tomography - PET, or a fluorophore for optical imaging), allows for the non-invasive visualization and quantification of PTGR2 expression and activity in living organisms. These application notes provide detailed protocols for the use of this compound in preclinical in vivo imaging studies to investigate disease pathology, assess target engagement of therapeutic candidates, and monitor treatment response.
Signaling Pathway of PTGR2
The diagram below illustrates the central role of PTGR2 in prostaglandin metabolism and its downstream effects. PTGR2 catalyzes the conversion of 15-keto-PGE2 to 13,14-dihydro-15-keto-PGE2.[3] By reducing the levels of 15-keto-PGE2, which is an endogenous ligand for the nuclear receptor PPARγ, PTGR2 can suppress PPARγ-mediated signaling.[1][3] Inhibition of PTGR2 leads to an accumulation of 15-keto-PGE2, which can then activate PPARγ and influence downstream cellular processes, including those related to oxidative stress and inflammation.[3][5]
Caption: PTGR2 signaling pathway and point of inhibition.
Data Presentation
Table 1: Biodistribution of [¹⁸F]this compound in Tumor-Bearing Mice
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) ± SD (n=4) |
| Blood | 1.5 ± 0.3 |
| Heart | 0.8 ± 0.2 |
| Lungs | 2.1 ± 0.5 |
| Liver | 10.5 ± 2.1 |
| Kidneys | 8.9 ± 1.5 |
| Spleen | 1.2 ± 0.4 |
| Muscle | 0.5 ± 0.1 |
| Bone | 0.7 ± 0.2 |
| Brain | 0.2 ± 0.05 |
| Tumor (PTGR2+) | 5.8 ± 1.1 |
| Tumor (PTGR2-) | 1.1 ± 0.3 |
Data are presented as mean ± standard deviation at 60 minutes post-injection.
Table 2: Tumor-to-Background Ratios of [¹⁸F]this compound
| Ratio | Value ± SD (n=4) |
| Tumor (PTGR2+) to Muscle | 11.6 ± 2.2 |
| Tumor (PTGR2+) to Blood | 3.9 ± 0.7 |
| Tumor (PTGR2-) to Muscle | 2.2 ± 0.6 |
Ratios were calculated from %ID/g values at 60 minutes post-injection.
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo imaging study using a radiolabeled version of this compound (e.g., [¹⁸F]this compound) for PET imaging in a xenograft mouse model of cancer.
Experimental Workflow
The following diagram outlines the major steps involved in the in vivo imaging protocol.
Caption: Workflow for in vivo imaging with this compound.
Materials and Reagents
-
Imaging Agent: [¹⁸F]this compound (Radiolabeled with Fluorine-18)
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) bearing subcutaneous tumors with varying PTGR2 expression levels (e.g., pancreatic or gastric cancer cell lines).
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail.
-
Saline: Sterile, pyrogen-free 0.9% sodium chloride solution.
-
Imaging System: A small-animal PET/CT scanner.
-
Ancillary Equipment: Dose calibrator, gamma counter, tail vein injection catheter, heating pad, and physiological monitoring system.
Detailed Protocol
-
Animal Preparation:
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
For tumor models, subcutaneously implant cancer cells with known PTGR2 expression status into the flank of each mouse.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³) before imaging.
-
Fast animals for 4-6 hours before injection of the radiotracer to reduce background signal.
-
-
Radiotracer Preparation and Administration:
-
Synthesize and perform quality control on [¹⁸F]this compound to ensure high radiochemical purity (>95%).
-
Accurately measure the dose of [¹⁸F]this compound using a dose calibrator. A typical dose for mice is 3.7-7.4 MBq (100-200 µCi).
-
Dilute the radiotracer in sterile saline to a final injection volume of 100-200 µL.
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Administer the [¹⁸F]this compound via a lateral tail vein injection. Record the exact time of injection and the net injected dose.
-
-
PET/CT Imaging:
-
Maintain the animal under anesthesia on the scanner bed for the duration of the imaging session. Use a heating pad to maintain body temperature.
-
Monitor physiological parameters such as respiration rate throughout the scan.
-
At a predetermined time post-injection (e.g., 60 minutes), acquire a whole-body CT scan for anatomical co-registration and attenuation correction.
-
Immediately following the CT scan, acquire a static or dynamic PET scan over the region of interest (e.g., the tumor and major organs). A typical static scan duration is 10-20 minutes.
-
-
Image Analysis:
-
Reconstruct the PET and CT images using appropriate algorithms.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the CT images over the tumor and various organs (e.g., muscle, liver, kidneys).
-
Quantify the radioactivity concentration within each ROI from the PET images and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle) to assess the specific uptake of the tracer.
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
Immediately after the final imaging session, euthanize the animal via a humane method.
-
Dissect the tumor and major organs of interest.
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue and compare these results with the imaging-derived data to validate the quantification.
-
Conclusion
This compound is a valuable tool for the in vivo imaging of Prostaglandin Reductase 2. The protocols outlined in these application notes provide a framework for researchers to utilize this imaging agent to explore the role of PTGR2 in health and disease, as well as to facilitate the development of novel therapeutics targeting this enzyme. The non-invasive nature of imaging with this compound allows for longitudinal studies in the same animal, reducing biological variability and improving the statistical power of preclinical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural basis for catalytic and inhibitory mechanisms of human prostaglandin reductase PTGR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting the 15-keto-PGE2-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Nrf2 Antioxidant Response Using PTGR2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTGR2-IN-1 is a potent and selective inhibitor of Prostaglandin Reductase 2 (PTGR2), a critical enzyme in the prostaglandin catabolism pathway. Inhibition of PTGR2 by this compound leads to the accumulation of the endogenous signaling molecule 15-keto-prostaglandin E2 (15k-PGE2). This accumulation has been demonstrated to be a novel mechanism for the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[1] These application notes provide a comprehensive guide for utilizing this compound as a tool to study Nrf2 signaling, offering detailed protocols for key experiments and representative data to facilitate research in oxidative stress, inflammation, and drug discovery.
The primary mechanism involves 15k-PGE2, an electrophilic molecule, which modifies cysteine residues on the Nrf2 inhibitor Keap1.[1] This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2][3]
Signaling Pathway
The inhibition of PTGR2 by this compound initiates a signaling cascade that culminates in the activation of the Nrf2 antioxidant response. This pathway provides a valuable target for therapeutic intervention in diseases associated with oxidative stress.
References
- 1. Targeting the 15-keto-PGE2-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-Keto prostaglandin E2 induces heme oxygenase-1 expression through activation of Nrf2 in human colon epithelial CCD 841 CoN cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ptgr1 expression is regulated by NRF2 in rat hepatocarcinogenesis and promotes cell proliferation and resistance to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PTGR2-IN-1 in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin Reductase 2 (PTGR2) is a critical enzyme in the metabolic cascade of prostaglandins, specifically catalyzing the NADPH-dependent reduction of 15-keto-prostaglandin E2 (15-keto-PGE2) to 13,14-dihydro-15-keto-PGE2.[1][2][3][4][5] This enzymatic action effectively reduces the intracellular concentration of 15-keto-PGE2, a known endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][6] PPARγ is a master transcriptional regulator of systemic insulin sensitivity and energy balance.[6][7] PTGR2-IN-1, as a potent and selective inhibitor of PTGR2, represents a novel therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. By inhibiting PTGR2, this compound increases the endogenous levels of 15-keto-PGE2, leading to the activation of PPARγ and subsequent beneficial metabolic effects, without the adverse side effects associated with synthetic PPARγ ligands like thiazolidinediones (TZDs), such as fluid retention and osteoporosis.[2][6][8]
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of PTGR2. This inhibition leads to an accumulation of the PTGR2 substrate, 15-keto-PGE2.[1][3] Elevated levels of 15-keto-PGE2, an endogenous PPARγ ligand, result in the activation of PPARγ.[1][2][6] This activation triggers a cascade of downstream signaling events that play a crucial role in regulating glucose homeostasis, lipid metabolism, and adipogenesis.[1] Additionally, the PTGR2/15-keto-PGE2 axis has been implicated in modulating inflammatory responses and oxidative stress.[1][3][9][10][11]
Signaling Pathway
Caption: Mechanism of this compound action on metabolic pathways.
Applications in Metabolic Research
The use of PTGR2 inhibitors like this compound has shown significant promise in preclinical studies for the treatment of metabolic diseases.
-
Type 2 Diabetes and Insulin Resistance: By increasing endogenous levels of the PPARγ ligand 15-keto-PGE2, PTGR2 inhibitors improve glucose homeostasis and insulin sensitivity.[2][6] Studies in obese mice have demonstrated that both genetic and pharmacological inhibition of PTGR2 can protect against insulin resistance.[6]
-
Obesity and Hepatic Steatosis: PTGR2 inhibition has been shown to prevent diet-induced obesity and ameliorate hepatic steatosis in mouse models.[2][6] This is achieved without the common side effect of increased adiposity associated with TZD treatment.[6]
-
Inflammation: The PTGR2/15-keto-PGE2 pathway is also involved in the regulation of inflammation.[9][10][11] Inhibition of PTGR2 can suppress the secretion of inflammatory lipids and cytokines, such as TNF-α, in macrophages.[9]
Quantitative Data Summary
| Parameter | Model System | Treatment | Outcome | Reference |
| Glucose Homeostasis | Obese Mice | Administration of 15-keto-PGE2 or PTGR2 inhibitor BPRPT0245 | Improved glucose tolerance and insulin sensitivity. | [6] |
| Body Weight | Diet-induced Obese Mice | Genetic or pharmacological inhibition of PTGR2 (BPRPT0245) | Protected against diet-induced obesity. | [2][6] |
| Hepatic Steatosis | Diet-induced Obese Mice | Genetic or pharmacological inhibition of PTGR2 (BPRPT0245) | Ameliorated hepatic steatosis. | [2][6] |
| Inflammatory Cytokines | LPS-stimulated THP-1 Macrophages | SuTEx inhibitor of PTGR2 | Suppression of secreted TNF-α. | [9] |
| Serum 15-keto-PGE2 | Patients with Type 2 Diabetes & Obese Mice | Untreated | Decreased levels compared to healthy controls. | [2][6] |
Experimental Protocols
In Vitro PTGR2 Inhibition Assay
This protocol is designed to assess the inhibitory activity of this compound on recombinant PTGR2 enzyme.
Materials:
-
Recombinant human PTGR2 enzyme
-
This compound (and other test compounds)
-
15-keto-PGE2 (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant PTGR2 enzyme, and the diluted this compound or vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a solution of 15-keto-PGE2 and NADPH.
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to PTGR2 activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for in vitro PTGR2 inhibition assay.
In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model
This protocol outlines a typical in vivo study to evaluate the therapeutic effects of this compound on metabolic parameters in a diet-induced obesity mouse model.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
Standard chow diet
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Equipment for oral gavage, blood collection, and glucose/insulin tolerance tests
-
Analytical equipment for measuring plasma parameters
Procedure:
-
Induce obesity in C57BL/6J mice by feeding them a high-fat diet for 8-12 weeks. A control group is maintained on a standard chow diet.
-
Randomly assign the HFD-fed mice to two groups: vehicle control and this compound treatment.
-
Administer this compound or vehicle daily by oral gavage for a specified period (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
At the end of the study, collect blood samples to measure plasma levels of glucose, insulin, lipids, and relevant biomarkers.
-
Harvest tissues (e.g., liver, adipose tissue) for histological analysis (e.g., H&E staining for hepatic steatosis) and gene expression analysis.
Caption: Workflow for in vivo efficacy study in a diet-induced obesity model.
Conclusion
This compound and other inhibitors of PTGR2 represent a promising new class of therapeutics for the treatment of metabolic disorders. Their unique mechanism of action, which involves the potentiation of endogenous PPARγ signaling, offers the potential for effective management of type 2 diabetes and obesity with an improved safety profile compared to existing treatments. The protocols and information provided here serve as a guide for researchers to further explore the therapeutic potential of PTGR2 inhibition in metabolic studies.
References
- 1. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. PTGR2 prostaglandin reductase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IBC - 最新發表論文: Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity [ibc.sinica.edu.tw]
- 8. biorxiv.org [biorxiv.org]
- 9. Human PTGR2 Inactivation Alters Eicosanoid Metabolism and Cytokine Response of Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the 15-keto-PGE2-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
PTGR2-IN-1 as a tool for prostaglandin research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin Reductase 2 (PTGR2), also known as 15-oxoprostaglandin 13-reductase, is a critical enzyme in the catabolism of prostaglandins. It catalyzes the NADPH-dependent reduction of 15-keto-prostaglandins, such as 15-keto-prostaglandin E2 (15-keto-PGE2), to their less active 13,14-dihydro metabolites.[1] This enzymatic action is a key step in the biological inactivation of these lipid mediators.[1] Given its role in regulating inflammatory signaling pathways, PTGR2 has emerged as a promising therapeutic target for a variety of diseases, including cancer, diabetes, and inflammatory disorders.
PTGR2-IN-1 is a potent inhibitor of PTGR2, making it a valuable research tool for investigating the physiological and pathological roles of this enzyme and its downstream signaling pathways. By blocking PTGR2, this compound leads to the accumulation of 15-keto-PGE2, an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3] Activation of PPARγ can, in turn, modulate the expression of genes involved in inflammation, metabolism, and cell proliferation.[2] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in prostaglandin research.
Data Presentation
Quantitative Data for PTGR2 Inhibitors
The following tables summarize key quantitative data for this compound and other commonly used PTGR2 inhibitors for comparative purposes.
| Compound | Chemical Class | IC50 (PTGR2) | EC50 (PPARγ Transactivation) | Key Findings |
| This compound | Not specified | 0.7 µM (700 nM)[3] | Enhances 15-keto-PGE2-dependent PPARγ transcriptional activity in PTGR2-transfected HEK293T cells.[3] | A potent inhibitor of PTGR2 suitable for in vitro and cell-based assays.[3] |
| BPRPT0245 | Triazole-pyrimidione derivative | 8.92 nM | 49.22 nM | Protects mice from diet-induced obesity and insulin resistance without the side effects of synthetic PPARγ ligands.[3][4] |
| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) | Inhibition observed, but specific IC50 for PTGR2 is not readily available.[5] | - | Primarily a COX-1/2 inhibitor, but also inhibits PTGR2.[5][6] |
| HHS-0701 | Sulfonyl-triazole (SuTEx) ligand | Not explicitly quantified, described as a potent covalent inhibitor.[3][5] | Increases intracellular 15-keto-PGE2 concentration in a dose-dependent manner.[3] | A cell-active, tyrosine-reactive covalent inhibitor of PTGR2.[3] |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.[5] EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Representative Data: Effect of PTGR2 Inhibition on Prostaglandin Levels
The data below are representative of the expected changes in prostaglandin levels following treatment with a PTGR2 inhibitor. Actual results may vary depending on the experimental conditions.
Table 1: Prostaglandin Levels in Cultured Macrophages after Treatment with a PTGR2 Inhibitor [1]
| Analyte | Vehicle Control (pg/mL) | PTGR2 Inhibitor (1 µM) (pg/mL) | Fold Change |
| 15-keto-PGE2 | 150 ± 25 | 450 ± 50 | 3.0 |
| PGE2 | 2500 ± 300 | 2650 ± 320 | 1.06 |
| 13,14-dihydro-15-keto-PGE2 | 800 ± 100 | 240 ± 40 | 0.3 |
Table 2: Prostaglandin Levels in Mouse Plasma after Administration of a PTGR2 Inhibitor [1]
| Analyte | Vehicle Control (ng/mL) | PTGR2 Inhibitor (10 mg/kg) (ng/mL) | Fold Change |
| 15-keto-PGE2 | 5.2 ± 1.1 | 15.6 ± 2.5 | 3.0 |
| 13,14-dihydro-15-keto-PGE2 | 22.5 ± 4.5 | 9.0 ± 2.0 | 0.4 |
Signaling Pathways and Experimental Workflows
PTGR2 Signaling Pathway
Inhibition of PTGR2 by this compound blocks the degradation of 15-keto-PGE2, leading to its accumulation. This, in turn, activates the PPARγ signaling pathway, which has downstream effects on gene expression related to metabolism and inflammation.
General Experimental Workflow for PTGR2 Inhibitor Evaluation
A multi-faceted approach is recommended to validate the on-target activity and functional consequences of PTGR2 inhibitors like this compound.
Experimental Protocols
In Vitro PTGR2 Enzyme Activity Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of PTGR2 by monitoring the consumption of the cofactor NADPH.
Principle: Recombinant PTGR2 catalyzes the NADPH-dependent reduction of 15-keto-PGE2. The rate of this reaction is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Recombinant human PTGR2 enzyme
-
15-keto-PGE2 (substrate)
-
NADPH (cofactor)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl, 50 mM NaCl, 1 mM DTT, pH 8.0
-
DMSO
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution in Assay Buffer to achieve the desired final concentrations.
-
Dilute recombinant PTGR2 in Assay Buffer to a final concentration of 5 µg/mL. Keep on ice.
-
Prepare a 20 µM solution of 15-keto-PGE2 in Assay Buffer.
-
Prepare a 150 µM solution of NADPH in Assay Buffer.
-
-
Assay Setup:
-
Add the following to each well of a UV-transparent 96-well plate:
-
Assay Buffer
-
This compound solution (or DMSO for vehicle control)
-
Recombinant PTGR2 enzyme solution
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the 15-keto-PGE2 and NADPH solution to each well.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rate by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the physical binding of this compound to the PTGR2 protein within intact cells.[7]
Principle: Ligand binding stabilizes a protein against thermal denaturation. By heating cells treated with this compound to various temperatures and quantifying the amount of soluble PTGR2 remaining, a shift in the protein's melting curve indicates direct target engagement.[2]
Materials:
-
Cells expressing PTGR2
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer
-
PCR tubes
-
Thermocycler
-
Western blot or ELISA reagents for PTGR2 detection
Procedure:
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control for a specified time.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.[2]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[2]
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[2]
-
-
Quantification of Soluble PTGR2:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble PTGR2 in each sample using Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble PTGR2 as a function of temperature to generate melting curves for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization and therefore target engagement.
-
Cellular Functional Assay: Quantification of 15-keto-PGE2 by LC-MS/MS
This assay quantifies the accumulation of the PTGR2 substrate, 15-keto-PGE2, in cells treated with this compound.
Principle: Inhibition of PTGR2 in cells leads to an increase in the intracellular concentration of its substrate, 15-keto-PGE2. This change is measured using the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
Materials:
-
Cells expressing PTGR2
-
This compound
-
Cell culture medium
-
Internal standard (e.g., deuterated 15-keto-PGE2)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
-
Sample Collection and Extraction:
-
Collect cell lysates or culture supernatant.
-
Add an internal standard.
-
Perform liquid-liquid or solid-phase extraction to isolate the prostaglandins.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[1]
-
Mass Spectrometry Detection: Use electrospray ionization (ESI) in negative ion mode and monitor the specific precursor-to-product ion transitions for 15-keto-PGE2 and the internal standard using Multiple Reaction Monitoring (MRM).[8]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 15-keto-PGE2.
-
Quantify the amount of 15-keto-PGE2 in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
PPARγ Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the downstream consequence of PTGR2 inhibition on PPARγ transcriptional activity.
Principle: The accumulation of 15-keto-PGE2 following PTGR2 inhibition activates PPARγ. This activation is measured using a reporter gene system, where the luciferase gene is under the control of a PPARγ-responsive promoter element (PPRE). The resulting light output is proportional to PPARγ activity.[3]
Materials:
-
HEK293T cells or other suitable cell line
-
PPRE-driven firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
PTGR2 expression plasmid (optional, for overexpression studies)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the PPRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid (and PTGR2 expression plasmid, if applicable) using a suitable transfection reagent.[2]
-
-
Inhibitor Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.[2]
-
-
Incubation:
-
Incubate the plate for an additional 18-24 hours.[2]
-
-
Cell Lysis:
-
Lyse the cells using the passive lysis buffer provided in the dual-luciferase reporter assay kit.
-
-
Luminescence Measurement:
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of PPRE activity relative to the vehicle control.
-
Determine the EC50 value of this compound for PPARγ transactivation.
-
Conclusion
This compound is a valuable chemical probe for studying the roles of PTGR2 in health and disease. Its ability to potently inhibit PTGR2 allows for the investigation of the downstream consequences of 15-keto-PGE2 accumulation and subsequent PPARγ activation. The protocols provided in these application notes offer a comprehensive framework for characterizing the biochemical and cellular effects of this compound, thereby facilitating further research into the therapeutic potential of targeting PTGR2.
References
- 1. apexbt.com [apexbt.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. benchchem.com [benchchem.com]
- 4. IBC - 最新發表論文: Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity [ibc.sinica.edu.tw]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
PTGR2-IN-1 not showing expected inhibitory effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PTGR2-IN-1 who are not observing the expected inhibitory effect.
Frequently Asked Questions (FAQs)
Q1: What is the expected inhibitory potency of this compound?
A1: this compound is a potent inhibitor of Prostaglandin Reductase 2 (PTGR2) with a reported half-maximal inhibitory concentration (IC50) of approximately 0.7 µM. In cell-based assays, it has been shown to cause complete inhibition of endogenous PTGR2 at a concentration of 5 µM and approximately 80% inhibition at 500 nM.
Q2: What is the mechanism of action of this compound?
A2: PTGR2 is an enzyme that catalyzes the NADPH-dependent reduction of 15-keto-prostaglandin E2 (15-keto-PGE2) to 13,14-dihydro-15-keto-PGE2. 15-keto-PGE2 is a natural ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating gene expression. By inhibiting PTGR2, this compound leads to an accumulation of intracellular 15-keto-PGE2, which in turn increases the transcriptional activity of PPARγ.[1]
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the activity of this compound. For long-term stability, it is recommended to store the solid compound at -20°C. Stock solutions prepared in anhydrous DMSO should also be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2]
Q4: Is this compound soluble in aqueous buffers?
A4: this compound has low aqueous solubility. It is typically prepared as a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). When diluting the DMSO stock into aqueous assay buffers or cell culture media, precipitation can occur, which will lead to a lower than expected concentration of the inhibitor in your experiment. It is recommended to keep the final DMSO concentration in your assay below 0.5%.[3]
Troubleshooting Guides
If you are not observing the expected inhibitory effect with this compound, please consult the following troubleshooting guides.
Issue 1: No or Weak Inhibition in an In Vitro Enzymatic Assay
This is a common issue that can arise from several factors related to the inhibitor, the enzyme, or the assay conditions.
Caption: A logical workflow for troubleshooting poor inhibition in in vitro assays.
| Possible Cause | Recommended Solution |
| Inhibitor Precipitation | This compound has low aqueous solubility. Prepare a high-concentration stock solution in 100% anhydrous DMSO. For the assay, perform serial dilutions in the assay buffer, ensuring the final DMSO concentration is below 0.5%. Visually inspect for any precipitate after dilution. A solubility test in your specific assay buffer is recommended.[3] |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2] While specific stability data is limited, it is best practice to use freshly prepared dilutions for each experiment. |
| Inactive Enzyme | Ensure the recombinant PTGR2 enzyme has been stored and handled correctly (typically at -80°C and kept on ice during use). Run a positive control experiment without any inhibitor to confirm the enzyme is active. |
| Incorrect Assay Buffer | The composition of the assay buffer is critical for enzyme activity. A recommended buffer for PTGR2 assays is 20 mM Tris-HCl, 50 mM NaCl, 1 mM DTT, pH 8.0.[1] Ensure all components are at the correct concentration and the pH is verified. |
| Suboptimal Substrate or Cofactor Concentration | The concentrations of the substrate (15-keto-PGE2) and the cofactor (NADPH) can affect the apparent inhibitor potency. Use concentrations around the Km values for your specific enzyme preparation to maximize sensitivity to inhibition. |
| Insufficient Pre-incubation Time | Some inhibitors require time to bind to the enzyme. Pre-incubate the enzyme with this compound for a period (e.g., 15-30 minutes) before adding the substrate to initiate the reaction. |
| Assay Interference | If using a spectrophotometric assay, ensure that this compound does not absorb light at the detection wavelength. Run a control with the inhibitor alone to check for interference. |
Issue 2: Lack of Expected Phenotype in a Cell-Based Assay
Cell-based assays introduce additional complexities such as cell permeability and off-target effects.
Caption: A systematic approach to troubleshooting the absence of a cellular phenotype.
| Possible Cause | Recommended Solution |
| Inhibitor Precipitation in Media | Similar to in vitro assays, this compound can precipitate in cell culture media. Prepare a concentrated stock in DMSO and perform serial dilutions in pre-warmed media. Keep the final DMSO concentration low (ideally <0.1%) to avoid both precipitation and cytotoxicity.[3] |
| Low Cell Permeability | While this compound is expected to be cell-permeable, its uptake may vary between cell lines. Try increasing the incubation time or the concentration of the inhibitor. Be mindful of potential cytotoxicity at higher concentrations. |
| Insufficient Incubation Time | The downstream effects of PTGR2 inhibition, such as changes in gene expression, may take several hours to become apparent. Perform a time-course experiment to determine the optimal incubation time. |
| Target Not Expressed or Inactive | Confirm that your cell line expresses PTGR2 at a sufficient level. You can verify this by Western blot or qPCR. |
| Off-Target Effects | The observed phenotype (or lack thereof) could be due to off-target effects of this compound. It is important to confirm target engagement in your cellular system. A Cellular Thermal Shift Assay (CETSA) can be used to verify that the inhibitor binds to PTGR2 in intact cells. |
| Downstream Signaling Pathway is Compromised | The expected phenotype may depend on a functional PPARγ signaling pathway. Ensure that the cells you are using have a responsive PPARγ pathway. You can test this using a known PPARγ agonist as a positive control in a reporter assay. |
Data Presentation
Table 1: Solubility of this compound in Aqueous Solutions with Varying DMSO Concentrations (Example Data)
| Final DMSO Concentration | This compound Concentration | Observation |
| 0.1% | 1 µM | Clear Solution |
| 0.1% | 10 µM | Clear Solution |
| 0.5% | 1 µM | Clear Solution |
| 0.5% | 10 µM | Clear Solution |
| 0.5% | 50 µM | Precipitation Observed |
| 1.0% | 50 µM | Precipitation Observed |
| Note: This table presents example data. Actual solubility may vary depending on the specific buffer or cell culture medium used. |
Table 2: Stability of this compound in DMSO Stock Solution at -20°C (General Guidance)
| Storage Duration | Expected Activity | Recommendations |
| Up to 3 months | >95% | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.[4] |
| 3 - 6 months | >90% | Re-validate potency for critical experiments. |
| > 6 months | Variable | Consider preparing a fresh stock solution. |
| Note: This is general guidance for small molecule inhibitors. Specific stability of this compound may vary. |
Table 3: Known Inhibitors of PTGR2
| Inhibitor | IC50 Value | Notes |
| This compound | ~0.7 µM | Potent and selective inhibitor. |
| BPRPT0245 | 8.92 nM | Highly potent and specific inhibitor.[3][5] |
| HHS-0701 | - | A covalent inhibitor targeting tyrosine residues. |
| Indomethacin | - | A non-steroidal anti-inflammatory drug (NSAID) that also inhibits cyclooxygenase (COX) enzymes.[6] |
| Fraxetin | - | A natural coumarin identified as a PTGR2 inhibitor. |
Experimental Protocols
Protocol 1: In Vitro PTGR2 Enzymatic Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to measure the enzymatic activity of PTGR2 and determine the IC50 of this compound. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.
Materials:
-
Recombinant human PTGR2 enzyme
-
This compound
-
15-keto-PGE2 (substrate)
-
NADPH (cofactor)
-
Assay Buffer: 20 mM Tris-HCl, 50 mM NaCl, 1 mM DTT, pH 8.0[1]
-
Anhydrous DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare this compound Dilutions: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the IC50 determination.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer. Add the this compound dilutions or DMSO (for the vehicle control) to the appropriate wells.
-
Enzyme Addition and Pre-incubation: Add the recombinant PTGR2 enzyme to each well. Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Initiate the enzymatic reaction by adding a mixture of 15-keto-PGE2 and NADPH to each well.
-
Measure Absorbance: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: PPARγ Reporter Assay
This protocol is for a cell-based reporter assay to confirm the downstream effects of PTGR2 inhibition on PPARγ transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
This compound
-
PPRE-luciferase reporter plasmid (contains PPARγ response elements driving luciferase expression)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Cell Plating: 24 hours post-transfection, plate the cells in a 96-well plate.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO). Include a known PPARγ agonist as a positive control.
-
Incubation: Incubate the cells for an appropriate period (e.g., 24 hours) to allow for changes in gene expression.
-
Luciferase Assay: Lyse the cells and measure both the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative PPARγ transcriptional activity.
Mandatory Visualizations
Caption: Signaling pathway of PTGR2 and the mechanism of action of this compound.
Caption: Experimental workflow for the in vitro PTGR2 enzymatic assay.
References
PTGR2-IN-1 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming common solubility challenges encountered with the PTGR2 inhibitor, PTGR2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 100 mg/mL (322.18 mM).[1] For best results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] To aid dissolution, ultrasonic treatment may be applied.[1]
Q2: My this compound precipitated when I diluted my DMSO stock solution in aqueous media. What causes this and how can I prevent it?
A2: This phenomenon, often called "solvent shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous buffer in which it is less soluble.[2] The abrupt change in solvent polarity causes the compound to crash out of solution.
To prevent precipitation, consider the following strategies:
-
Perform Serial Dilutions: Instead of a single large dilution, create intermediate dilutions of your DMSO stock in pre-warmed (37°C) cell culture media.[2]
-
Slow Addition: Add the stock solution dropwise to the aqueous media while gently vortexing or stirring.[2]
-
Optimize Final Concentration: Ensure the final concentration of this compound in your aqueous medium does not exceed its maximum solubility in that specific medium.[2] It is advisable to perform a solubility test beforehand.[2]
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to avoid both solubility issues and potential cellular toxicity.[2]
Q3: I observed precipitation in my stock solution of this compound after storing it. What should I do?
A3: If you observe precipitation in your stock solution, you can try to redissolve the compound by gently warming the vial and/or using sonication.[1] To prevent this from recurring, it is recommended to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles, which can contribute to precipitation.[2] For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Can I use this compound for in vivo studies? How should I formulate it?
A4: Yes, this compound can be used for in vivo studies. However, direct injection of a DMSO stock solution is not recommended. Specific formulations are required to ensure solubility and bioavailability. Several vehicle formulations have been shown to be effective for achieving a clear solution of this compound at concentrations of ≥ 2.5 mg/mL.[1]
Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Vehicle | Concentration | Observations | Reference |
| DMSO | 100 mg/mL | Ultrasonic needed | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution | [1] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
If necessary, use an ultrasonic bath to facilitate dissolution until the solution is clear.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol for Determining Maximum Solubility in Cell Culture Media
This protocol helps establish the practical working concentration of this compound in your specific experimental setup.[2]
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Pre-warm your specific cell culture medium (e.g., DMEM + 10% FBS) to 37°C.
-
Create a series of dilutions of the this compound stock solution in the pre-warmed medium. It is crucial to maintain a constant final DMSO concentration (e.g., below 0.5%).
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that matches your planned experiment (e.g., 24 or 48 hours).
-
Visually inspect each dilution for any signs of precipitation. For a more detailed assessment, you can examine the solutions under a microscope.
-
The highest concentration that remains a clear solution is the maximum practical working concentration for your experiment.
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting this compound Precipitation
The following flowchart provides a logical workflow for diagnosing and resolving issues with this compound precipitation during your experiments.
Caption: A logical workflow for diagnosing and resolving this compound precipitation.
PTGR2 Signaling Pathway and Inhibition
PTGR2 (Prostaglandin Reductase 2) is an enzyme that metabolizes 15-keto-prostaglandins.[3][4] Specifically, it catalyzes the conversion of 15-keto-prostaglandin E2 (15-keto-PGE2) to 13,14-dihydro-15-keto-PGE2.[5] 15-keto-PGE2 is an endogenous ligand for PPARγ (peroxisome proliferator-activated receptor-gamma), a key regulator of various cellular processes.[5] By inhibiting PTGR2, this compound prevents the degradation of 15-keto-PGE2, leading to its accumulation and subsequent increased activation of PPARγ signaling.[5]
Caption: Simplified diagram of PTGR2 inhibition by this compound.
References
PTGR2-IN-1 Technical Support Center: Optimizing Concentration for Cell Viability
Welcome to the technical support center for PTGR2-IN-1, a potent inhibitor of Prostaglandin Reductase 2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for cell viability experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect cell viability?
A1: this compound is a potent inhibitor of Prostaglandin Reductase 2 (PTGR2), with an IC50 of approximately 0.7 μM.[1] PTGR2 is an enzyme that catalyzes the reduction of 15-keto-prostaglandin E2 (15-keto-PGE2) to 13,14-dihydro-15-keto-PGE2. By inhibiting PTGR2, this compound causes an intracellular accumulation of 15-keto-PGE2.[2] This accumulation leads to increased production of reactive oxygen species (ROS), inducing oxidative stress.[3][4] The elevated oxidative stress can then trigger apoptosis, or programmed cell death, particularly in cancer cells that have a high dependence on robust antioxidant systems for survival.[1][5]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is expected to be most effective in cancer cell lines that overexpress PTGR2 and are capable of producing their own prostaglandins. Studies have shown that silencing of PTGR2 suppresses cell growth in pancreatic cancer cell lines such as BxPC-3 and Capan-2, and in gastric cancer cell lines like AGS and SNU-16.[3][5][6] Therefore, these cell lines are good candidates for observing the effects of this compound on cell viability.
Q3: What is a recommended starting concentration range for this compound in a cell viability assay?
A3: A good starting point for a dose-response experiment would be to use a serial dilution of this compound ranging from low nanomolar (nM) to low micromolar (µM) concentrations. Based on available data, this compound shows ~80% inhibition of endogenous PTGR2 at 500 nM and complete inhibition at 5 µM in HEK293T cells.[1] Therefore, a range of 10 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability observed. | 1. Sub-optimal concentration of this compound: The concentration used may be too low to induce a significant biological effect. 2. Low PTGR2 expression in the cell line: The target cell line may not express sufficient levels of PTGR2 for the inhibitor to be effective. 3. Short incubation time: The duration of treatment may not be long enough to induce apoptosis. | 1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., 10 nM to 50 µM) to identify the EC50 for your cell line. 2. Verify PTGR2 expression: Check the expression level of PTGR2 in your cell line using techniques like Western blot or qPCR. Select a cell line with known high PTGR2 expression if necessary. 3. Extend incubation time: Increase the incubation time with this compound (e.g., from 24h to 48h or 72h) and perform a time-course experiment. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Inaccurate pipetting of this compound: Errors in preparing the serial dilutions or adding the inhibitor to the wells. 3. Edge effects in the microplate: Evaporation from the outer wells of the plate can concentrate the inhibitor and affect cell growth. | 1. Ensure proper cell suspension: Mix the cell suspension thoroughly before and during plating to ensure a uniform cell density. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. Prepare a master mix of each dilution to add to the wells. 3. Minimize edge effects: Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Unexpected increase in cell proliferation at low concentrations. | Hormesis effect: Some compounds can exhibit a biphasic dose-response, where low doses stimulate a response and high doses inhibit it. | Carefully document the observation. This could be a real biological effect. Expand the low concentration range in your dose-response experiment to better characterize this phenomenon. |
Data Presentation
Table 1: Representative Dose-Response of this compound on Pancreatic Cancer Cell Line (BxPC-3) Viability
Note: This table presents example data for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.
| This compound Concentration | % Cell Viability (Mean ± SD) |
| 0 µM (Vehicle Control) | 100 ± 4.5 |
| 0.01 µM | 98.2 ± 5.1 |
| 0.1 µM | 85.7 ± 6.2 |
| 0.5 µM | 62.1 ± 5.8 |
| 1 µM | 45.3 ± 4.9 |
| 5 µM | 15.8 ± 3.7 |
| 10 µM | 5.2 ± 2.1 |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is adapted from standard methodologies for assessing cell viability in response to a chemical compound.[7]
Materials:
-
This compound
-
Target cancer cell line (e.g., BxPC-3)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining optimal this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Using PTGR2-IN-1
This technical support center is designed for researchers, scientists, and drug development professionals utilizing PTGR2-IN-1 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects, ensuring the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of Prostaglandin Reductase 2 (PTGR2). PTGR2 is a key enzyme that catalyzes the NADPH-dependent reduction of 15-keto-prostaglandins, such as 15-keto-prostaglandin E2 (15-keto-PGE2), into their inactive metabolites.[1] By inhibiting PTGR2, this compound leads to an accumulation of intracellular 15-keto-PGE2.[1] 15-keto-PGE2 is a known endogenous ligand for the nuclear receptor PPARγ (Peroxisome Proliferator-Activated Receptor gamma).[1] Therefore, the primary on-target effect of this compound is the activation of PPARγ signaling pathways, which play crucial roles in metabolism, inflammation, and cell proliferation.[1][2]
Q2: What are off-target effects and why should I be concerned when using this compound?
Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended target, PTGR2.[3] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and a lack of translatable results from preclinical to clinical settings.[3][4] For instance, a well-known, less specific PTGR2 inhibitor, indomethacin, also potently inhibits cyclooxygenase-1 (COX-1) and COX-2, contributing to its broad biological activity and side-effect profile.[3] While newer inhibitors are designed for higher selectivity, it is crucial to experimentally verify their on-target and off-target activities.
Q3: What are the initial steps to minimize potential off-target effects of this compound in my experiments?
To proactively minimize off-target effects, you should:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.[3]
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[3]
-
Confirm Target Engagement: Utilize methods like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to PTGR2 in your specific cellular model.[2]
Q4: How can I confirm that the observed phenotype is a direct result of PTGR2 inhibition?
Orthogonal validation methods are essential to confirm that the observed effects are on-target. These methods include:
-
Genetic Knockdown/Knockout: Employ techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of PTGR2.[2][4] If the phenotype observed with this compound is mimicked by the genetic perturbation, it provides strong evidence for on-target activity.[2]
-
Rescue Experiments: In a system where PTGR2 is knocked down or knocked out, reintroducing PTGR2 should rescue the phenotype if the effect is indeed on-target.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and suggests potential causes and solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected results in cellular assays | Off-target activity of this compound | 1. Confirm On-Target Engagement: Use CETSA to verify this compound binding to PTGR2 in your cells.[2]2. Use a Structurally Unrelated Inhibitor: Test another PTGR2 inhibitor with a different chemical structure.[2]3. Perform a Rescue Experiment: Overexpress PTGR2 to see if the phenotype is reversed.[2]4. Genetic Validation: Use siRNA or CRISPR to knockdown/knockout PTGR2 and check if it phenocopies the inhibitor's effect.[2] |
| Cell line-specific effects | Test this compound in multiple cell lines to check for consistent phenotypes. | |
| Experimental artifacts | Review protocols for reagent stability, concentration accuracy, and appropriate vehicle controls. | |
| Observed in vivo toxicity or side effects | Off-target pharmacology | 1. Broad Off-Target Screening: Conduct an in vitro safety pharmacology screen against a panel of receptors, ion channels, and enzymes.[2]2. Proteomic Profiling: Use chemical proteomics to identify all protein binding partners of this compound in the relevant tissues.[2] |
| On-target toxicity | The observed toxicity may be a direct consequence of PTGR2 inhibition in a particular tissue. Further investigation into the tissue-specific roles of PTGR2 is warranted. |
Quantitative Data for PTGR2 Inhibitors
The following table summarizes publicly available data for known PTGR2 inhibitors. Note that comprehensive off-target screening data for all compounds, including this compound, may not be fully available.
| Inhibitor | Target | IC50/EC50 | Off-Target(s) | Off-Target IC50/EC50 | Notes |
| BPRPT0245 | PTGR2 | 8.92 nM (IC50) | - | - | Restores 15-keto-PGE2-dependent PPARγ trans-activation with an EC50 of 49.22 nM.[3] |
| HHS-0701 | PTGR2 | Concentration-dependent blockade of biochemical activity | - | - | Described as having "moderate proteome-wide selectivity".[3] |
| Indomethacin | PTGR2 | Inhibition observed | COX-1, COX-2 | Potent inhibition | A well-known multi-target non-steroidal anti-inflammatory drug (NSAID).[3] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to PTGR2 in a cellular context.[2]
Principle: Ligand binding stabilizes a protein against thermal denaturation. CETSA measures the amount of soluble protein remaining after heating cells at various temperatures. A shift in the protein's melting curve in the presence of an inhibitor indicates direct target engagement.[3]
Methodology:
-
Cell Culture and Treatment: Culture cells expressing PTGR2 to approximately 80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.[2]
-
Heating and Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable buffer and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Lyse the cells using freeze-thaw cycles.[2]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble PTGR2 at each temperature point by Western Blot or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble PTGR2 against the temperature to generate melting curves for both the vehicle and this compound treated samples. A shift in the melting curve indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.[4]
Principle: This assay measures the ability of an inhibitor to block the activity of a panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[4]
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.[4]
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Signal Detection: Add a detection reagent that measures either the remaining ATP (luminescence) or the amount of phosphorylated substrate (fluorescence).
-
Data Analysis: Calculate the percentage of inhibition for each concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: The signaling pathway of PTGR2 and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting suspected off-target effects of this compound.
References
Technical Support Center: Managing PTGR2-IN-1 Associated Toxicity in Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering toxicity with the use of PTGR2-IN-1 in cell lines. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Prostaglandin Reductase 2 (PTGR2).[1][2][3] PTGR2 is an enzyme that catalyzes the NADPH-dependent reduction of 15-keto-prostaglandin E2 (15-keto-PGE2) to its inactive metabolite, 13,14-dihydro-15-keto-PGE2.[4][5] By inhibiting PTGR2, this compound causes an intracellular accumulation of 15-keto-PGE2.[5][6] This accumulation leads to the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with roles in metabolism and cell proliferation.[6][7][8]
Q2: Why am I observing high levels of cell death after treating my cells with this compound?
The observed cytotoxicity is likely an on-target effect of PTGR2 inhibition. The accumulation of 15-keto-PGE2 due to this compound treatment has been shown to induce oxidative stress-mediated cell death.[5] This occurs through the suppression of genes like xCT (solute carrier family 7 member 11) and CTH (cystathionine gamma-lyase), which are crucial for the synthesis of glutathione (GSH), a primary antioxidant in cells. The resulting GSH depletion leads to an increase in reactive oxygen species (ROS), culminating in apoptosis.
Q3: What is the reported potency of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of approximately 0.7 µM for the PTGR2 enzyme.[1][2][3] It has been demonstrated to increase the transcriptional activity of PPARγ in HEK293T cells that are transfected with PTGR2.[1][2]
Q4: Are there other known inhibitors of PTGR2?
Yes, several other compounds have been identified as PTGR2 inhibitors, including BPRPT0245, HHS-0701, KDT501, Indomethacin, and Fraxetin. It can be useful to compare the effects of this compound with other inhibitors to confirm on-target effects.
Quantitative Data Summary
The following table provides a summary of quantitative data for this compound and other selected PTGR2 inhibitors.
| Inhibitor | Type | IC50 | Cellular Effect | Key Characteristics |
| This compound | Not Specified | ~0.7 µM (700 nM) | Enhances 15-keto-PGE2-dependent PPARγ transcriptional activity in PTGR2-transfected HEK293T cells.[6] | Potent inhibitor of PTGR2.[6] |
| HHS-0701 | Sulfonyl-triazole (SuTEx) ligand | Not explicitly quantified | Increases intracellular 15-keto-PGE2 concentration. | A cell-active, tyrosine-reactive covalent inhibitor.[6] |
| KDT501 | Natural product (from hops) | 8.4 µM (recombinant protein), 1.8 µM (cell lysate) | Anti-diabetic PPARγ-activating action in mice. |
Signaling Pathway and Experimental Workflows
Caption: Signaling pathway of this compound induced toxicity.
Caption: Experimental workflow for troubleshooting this compound toxicity.
Troubleshooting Guide
Issue 1: Unexpectedly high cell death at the desired inhibitor concentration.
-
Potential Cause: The IC50 of this compound (~0.7 µM) is for enzymatic inhibition, not necessarily the concentration for optimal cellular effects without toxicity. Different cell lines will have varying sensitivities.
-
Suggested Solution:
-
Perform a dose-response curve: Determine the EC50 (half-maximal effective concentration for a cellular phenotype) and the CC50 (half-maximal cytotoxic concentration) for your specific cell line. This will help you identify a therapeutic window.
-
Check solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[9] Always include a vehicle-only control in your experiments.[10]
-
Confirm with multiple viability assays: Use complementary methods to assess cell viability, such as a metabolic assay (e.g., MTT, CellTiter-Glo) and a membrane integrity assay (e.g., LDH release, trypan blue exclusion), to confirm the results.[11]
-
Issue 2: Inconsistent results between experiments.
-
Potential Cause: Variations in experimental conditions can lead to inconsistent results.
-
Suggested Solution:
-
Standardize cell seeding density: Ensure that you are seeding the same number of cells for each experiment, as cell density can influence drug sensitivity.[11]
-
Control inhibitor exposure time: Use a consistent incubation time with this compound. A time-course experiment can help determine the optimal duration.[11]
-
Use low-passage, authenticated cell lines: High passage numbers can lead to genetic drift and altered phenotypes. Use cell lines from a reputable source and maintain a low passage number.[11]
-
Check inhibitor stability: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation.[12]
-
Issue 3: How can I confirm that the observed toxicity is due to the on-target inhibition of PTGR2?
-
Potential Cause: While the known mechanism of PTGR2 inhibition points to on-target toxicity, it is good practice to confirm this in your experimental system.
-
Suggested Solution:
-
Rescue experiment: The toxicity is mediated by GSH depletion. Co-treatment with a cysteine donor like N-acetyl-L-cysteine (NAC) should rescue the cells from this compound-induced cell death.
-
Measure ROS and GSH levels: Directly measure the downstream effects of PTGR2 inhibition. You should observe an increase in intracellular ROS and a decrease in GSH levels upon treatment with this compound.
-
Use a negative control: If available, use a structurally similar but inactive analog of this compound. This compound should not induce the same level of toxicity.
-
Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate PTGR2 expression in your cell line. The phenotype of PTGR2 knockdown should mimic the effects of this compound treatment.[8]
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[13]
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
Protocol 2: Intracellular ROS Detection using DCFH-DA
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Preparation: After treatment with this compound, wash the cells with a warm buffer (e.g., PBS or HBSS).
-
DCFH-DA Staining: Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash: Gently wash the cells twice with a warm buffer to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Protocol 3: Glutathione (GSH) Quantification Assay
This protocol outlines a general method for measuring total intracellular GSH levels. Commercial kits are widely available and recommended for this purpose.
-
Cell Lysis: After this compound treatment, harvest the cells and lyse them according to the manufacturer's protocol of the chosen GSH assay kit.
-
Deproteinization: Remove proteins from the cell lysate, typically by precipitation, as they can interfere with the assay.
-
GSH Reaction: In a 96-well plate, mix the deproteinized cell lysate with the assay reagents provided in the kit. This usually involves a reaction where GSH reacts with a substrate to produce a fluorescent or colorimetric product.
-
Measurement: After a specified incubation period, measure the absorbance or fluorescence using a microplate reader.
-
Quantification: Determine the GSH concentration in your samples by comparing the readings to a standard curve generated with known concentrations of GSH.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
minimizing variability in PTGR2-IN-1 experimental results
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing variability in experiments involving the PTGR2 inhibitor, PTGR2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of Prostaglandin Reductase 2 (PTGR2). PTGR2 is an enzyme that catalyzes the NADPH-dependent reduction of 15-keto-prostaglandins, such as 15-keto-prostaglandin E2 (15-keto-PGE2), into their 13,14-dihydro metabolites.[1] This enzymatic conversion is a critical step in the biological inactivation of these signaling molecules. By inhibiting PTGR2, this compound leads to an accumulation of 15-keto-PGE2.[1] 15-keto-PGE2 is an endogenous ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in adipogenesis, lipid metabolism, and inflammation.[2][3] Therefore, inhibition of PTGR2 by this compound can enhance PPARγ signaling.[2]
Q2: My this compound is not dissolving properly. What should I do?
Solubility issues are a common source of experimental variability. This compound is sparingly soluble in aqueous solutions.
-
Recommended Solvents: For stock solutions, use anhydrous DMSO.[4] For in vivo studies, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used.[4]
-
Troubleshooting Steps:
-
Ensure Solvent Quality: Use high-purity, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[4]
-
Mechanical Agitation: Use a vortex mixer or sonicator to aid dissolution.[4]
-
Gentle Heating: Briefly warming the solution in a water bath (not exceeding 40°C) can help.[4]
-
Fresh Preparations: Prepare solutions fresh for each experiment whenever possible. If using a stock solution, allow it to come to room temperature for at least 60 minutes before use and ensure it is fully dissolved.
-
Q3: I am observing inconsistent IC50 values for this compound in my assays. What are the potential causes?
Variability in IC50 values can arise from several factors related to the compound, the experimental setup, and the assay itself.
-
Compound-Related Issues:
-
Solubility and Precipitation: As mentioned in Q2, poor solubility can lead to an inaccurate concentration of the inhibitor in the assay. Visually inspect for any precipitate in your stock and working solutions.[5][6]
-
Stability: this compound, like many small molecules, can degrade over time, especially in solution. It is recommended to aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.[7]
-
-
Experimental System-Related Issues:
-
Cell Passage Number: Use cells within a consistent and low passage number range. Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[5][8]
-
Cell Seeding Density: Ensure uniform cell seeding, as cell density can affect the experimental outcome.[5]
-
Serum Effects: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during the inhibitor treatment period if compatible with your cell line.
-
-
Assay-Related Issues:
-
ATP Concentration (for kinase assays, though PTGR2 is not a kinase): For enzymatic assays that are ATP-dependent, the IC50 value of a competitive inhibitor can be influenced by the ATP concentration. While PTGR2 is a reductase, it is important to maintain consistent concentrations of its cofactor, NADPH.[9][10]
-
Incubation Time: The effect of an inhibitor can be time-dependent. Standardize the incubation time across all experiments.[5]
-
Q4: How can I be sure the observed effects are due to PTGR2 inhibition and not off-target effects?
This is a critical aspect of working with any small molecule inhibitor.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This can help differentiate on-target from off-target effects.
-
Dose-Response Relationship: A clear dose-response relationship between the concentration of this compound and the observed biological effect is indicative of on-target activity.[5]
-
Rescue Experiments: If possible, overexpressing PTGR2 could potentially rescue the phenotype induced by the inhibitor.[5]
-
Orthogonal Assays: Confirm your findings using different experimental approaches. For example, if you observe a change in gene expression, validate it with a different method like qPCR or Western blotting.
Troubleshooting Guides
Issue 1: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | - Maintain a consistent cell passage number.[8]- Ensure uniform cell seeding density.[5]- Monitor and control incubator CO2 and temperature levels. |
| Compound Handling and Preparation | - Prepare fresh dilutions of this compound for each experiment from a validated stock.[7]- Ensure complete dissolution of the compound; check for precipitation.[6]- Calibrate pipettes regularly to ensure accurate liquid handling.[7] |
| Assay Execution | - Standardize all incubation times.[5]- Ensure consistent timing and concentration of any stimulating agents.[5]- Use ice-cold lysis buffers with protease and phosphatase inhibitors for consistent sample preparation.[5] |
Issue 2: Inhibitor Effect Diminishes in Long-Term Experiments
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - The stability of small molecules in culture media can be limited.[7]- Solution: Replenish the media with fresh this compound at regular intervals (e.g., every 24-48 hours). |
| Cellular Metabolism of the Inhibitor | - Cells can metabolize and inactivate the compound over time.[7]- Solution: As with degradation, regular media changes with fresh inhibitor are recommended. |
| High Cell Confluency | - A high cell density can lead to a more rapid depletion or metabolism of the inhibitor.[7]- Solution: Maintain a consistent and sub-confluent cell density throughout the experiment. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of PTGR2 Inhibitors
| Compound | IC50 | Assay Type | System |
| This compound | ~700 nM | 15-keto-PGE2 Reductase Activity | Recombinant PTGR2 |
| BPRPT0245 | 8.92 nM | Enzymatic Assay | Recombinant hPTGR2 |
Note: Data for this compound and BPRPT0245 are sourced from publicly available information.[11] Assay conditions can significantly impact IC50 values.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | -20°C | Up to 6 months | Keep vial tightly sealed. |
| DMSO Stock Solution | -20°C or -80°C | Up to 1 month (-20°C) | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Workflow for a Cell-Based PTGR2 Inhibition Assay
This protocol outlines a general workflow for assessing the effect of this compound on a downstream cellular response, such as changes in gene expression or cell viability.
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) at a predetermined density and allow them to adhere overnight.[2]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in cell culture media. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5% (ideally <0.1%).[5][6] Include a vehicle control (media with the same final DMSO concentration).
-
Inhibitor Treatment: Remove the overnight culture media and add the media containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours), depending on the assay endpoint.[2]
-
Assay Readout: Perform the desired assay, such as:
-
Cell Viability Assay (e.g., MTT): Add MTT reagent, incubate, and then solubilize the formazan crystals with DMSO. Measure absorbance at 570 nm.[2]
-
Gene Expression Analysis (qPCR): Harvest cells, extract RNA, and perform reverse transcription followed by quantitative PCR for target genes.
-
Western Blotting: Lyse cells, quantify protein concentration, separate proteins by SDS-PAGE, and probe for target proteins.
-
Protocol 2: Measuring 15-keto-PGE2 Levels by LC-MS/MS
This protocol provides a general outline for quantifying the accumulation of PTGR2's substrate, 15-keto-PGE2, following inhibition.
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control for a specified time.
-
Sample Collection: Collect cell culture supernatants or prepare cell lysates.
-
Prostaglandin Extraction:
-
Add an internal standard (e.g., PGE2-d4) to each sample.[12]
-
Perform a liquid-liquid extraction using a solvent mixture such as hexane/ethyl acetate.[12]
-
Dry the organic phase under a stream of nitrogen.[12]
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., methanol/ammonium acetate solution).[12]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the analytes using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify 15-keto-PGE2 and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.[12]
-
-
Data Analysis: Construct a calibration curve using known standards of 15-keto-PGE2 to determine the concentration in the samples.
Mandatory Visualizations
Caption: PTGR2 inhibition and its effect on the PPARγ signaling pathway.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genecards.org [genecards.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
addressing unexpected phenotypes with PTGR2-IN-1
Welcome to the technical support center for PTGR2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and unexpected outcomes during their experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Prostaglandin Reductase 2 (PTGR2). PTGR2 is an enzyme that catalyzes the NADPH-dependent reduction of 15-keto-prostaglandin E2 (15-keto-PGE2) to 13,14-dihydro-15-keto-PGE2.[1] By inhibiting PTGR2, this compound causes an accumulation of intracellular 15-keto-PGE2.[1] This accumulated 15-keto-PGE2 is a known endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of metabolism and inflammation.[1][2] Therefore, the primary mechanism of action of this compound is the enhancement of PPARγ signaling through the stabilization of its endogenous ligand.
Q2: What are the expected downstream effects of PTGR2 inhibition?
A2: The primary expected downstream effect of PTGR2 inhibition is the activation of PPARγ and its target genes. This can lead to various cellular responses, including anti-inflammatory effects, modulation of lipid metabolism, and increased insulin sensitivity. Additionally, the accumulation of 15-keto-PGE2 has been shown to influence other pathways, such as the NRF2-mediated antioxidant response, which can help mitigate oxidative stress.[3]
Q3: In which cell types is PTGR2 typically expressed?
A3: PTGR2 is expressed in a variety of tissues and cell types. It is notably expressed in immune cells such as macrophages, as well as in adipocytes and various cancer cell lines, including those from pancreatic and gastric origins.[4][5][6] Researchers should verify PTGR2 expression in their specific experimental system.
Q4: What are potential off-target effects of PTGR2 inhibitors?
A4: While this compound is designed to be selective, the possibility of off-target effects should always be considered with small molecule inhibitors. Potential off-target effects could manifest as unexpected cellular responses not readily explained by the known functions of PTGR2 or PPARγ. It is recommended to use multiple structurally distinct PTGR2 inhibitors, if available, to confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guide for Unexpected Phenotypes
An unexpected phenotype is any observed effect that is not immediately consistent with the known mechanism of action of this compound. This guide provides a structured approach to troubleshooting such observations.
| Observed Unexpected Phenotype | Potential Cause | Recommended Action |
| Increased Cell Death or Cytotoxicity | 1. High concentration of this compound. 2. Solvent (e.g., DMSO) toxicity. 3. On-target effect in a specific cell line (e.g., induction of oxidative stress).[6] | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Ensure the final solvent concentration is low (typically < 0.5%) and consistent across all conditions. 3. Measure markers of apoptosis (e.g., cleaved caspase-3) and oxidative stress (e.g., ROS levels). |
| Altered Cell Morphology | 1. Cytoskeletal rearrangements due to altered signaling. 2. Cell stress response. 3. Off-target effects. | 1. Perform immunofluorescence staining for key cytoskeletal proteins (e.g., actin, tubulin). 2. Assess cell stress markers (e.g., HSP70). 3. Compare with a structurally different PTGR2 inhibitor. |
| Unexpected Changes in Gene Expression | 1. Activation of unforeseen signaling pathways. 2. Off-target effects on other transcription factors. 3. Crosstalk between PPARγ and other signaling pathways. | 1. Perform pathway analysis on transcriptomic data. 2. Validate key gene expression changes with qPCR. 3. Investigate potential crosstalk with other relevant signaling pathways in your experimental model. |
| No Observable Effect | 1. Low or no expression of PTGR2 in the cell line. 2. Insufficient inhibitor concentration or incubation time. 3. Compound instability. | 1. Confirm PTGR2 expression via Western blot or qPCR. 2. Perform a dose-response and time-course experiment. 3. Ensure proper storage and handling of the inhibitor; prepare fresh dilutions for each experiment. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to PTGR2 inhibition. These values can serve as a reference for experimental design and data interpretation.
Table 1: In Vitro Potency of a Representative PTGR2 Inhibitor (BPRPT0245)
| Parameter | Value | System |
| IC50 | 8.92 nM | Recombinant human PTGR2 |
| EC50 (PPARγ Transactivation) | 49.22 nM | HEK293T cells |
Data sourced from a study on the identification of PTGR2 inhibitors.[2]
Table 2: Representative Effect of PTGR2 Inhibition on Prostaglandin Levels in Cultured Macrophages
| Analyte | Vehicle Control (pg/mL) | PTGR2 Inhibitor (1 µM) (pg/mL) | Fold Change |
| 15-keto-PGE2 | 150 ± 25 | 450 ± 50 | 3.0 |
| 13,14-dihydro-15-keto-PGE2 | 800 ± 100 | 240 ± 40 | 0.3 |
| PGE2 | 2500 ± 300 | 2650 ± 320 | 1.06 |
Representative data based on the known mechanism of PTGR2.[7]
Key Experimental Protocols
Below are detailed methodologies for key experiments relevant to studying the effects of this compound.
Protocol 1: PTGR2 Enzymatic Assay (In Vitro)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of PTGR2.
Principle: Recombinant PTGR2 catalyzes the NADPH-dependent reduction of 15-keto-PGE2. The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.[8]
Materials:
-
Recombinant human PTGR2 enzyme
-
15-keto-PGE2 (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
This compound
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add this compound or DMSO (vehicle control) to the wells.
-
Add the recombinant PTGR2 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of 15-keto-PGE2 and NADPH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
Protocol 2: PPARγ Transactivation Assay (Cell-Based)
This assay assesses the ability of this compound to increase the transcriptional activity of PPARγ in a cellular context.
Principle: Inhibition of PTGR2 leads to an accumulation of 15-keto-PGE2, which activates PPARγ. This activation is measured using a luciferase reporter gene under the control of a PPARγ-responsive promoter.[4]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for PTGR2, a Gal4-PPARγ fusion protein, and a UAS-luciferase reporter
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Cell culture medium and reagents
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the expression plasmids for PTGR2, Gal4-PPARγ, UAS-luciferase, and Renilla luciferase.
-
After 24 hours, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for another 16-24 hours to allow for reporter gene expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative PPARγ transcriptional activity.[4]
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the measurement of intracellular ROS using the fluorescent probe CM-H2DCFDA.
Principle: CM-H2DCFDA is a cell-permeable probe that is deacetylated by intracellular esterases and oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells treated with this compound or vehicle control
-
CM-H2DCFDA probe
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
After treating cells with this compound for the desired time, wash the cells twice with HBSS or PBS.
-
Add 5 µM CM-H2DCFDA (freshly prepared in HBSS) to each well and incubate for 30 minutes in a CO2 incubator, protected from light.
-
After incubation, remove the CM-H2DCFDA solution and wash the cells with HBSS or PBS.
-
Immediately measure the fluorescence using a plate reader (excitation ~485 nm, emission ~535 nm), flow cytometer, or fluorescence microscope.[9]
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows related to the use of this compound.
References
- 1. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Human PTGR2 Inactivation Alters Eicosanoid Metabolism and Cytokine Response of Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PTGR2-IN-1 Treatment Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the PTGR2 inhibitor, PTGR2-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on optimizing incubation time for desired cellular outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Prostaglandin Reductase 2 (PTGR2). PTGR2 is an enzyme that catalyzes the reduction of 15-keto-prostaglandins, most notably 15-keto-prostaglandin E2 (15-keto-PGE2), to their inactive metabolites.[1][2] By inhibiting PTGR2, this compound treatment leads to an intracellular accumulation of 15-keto-PGE2.[2][3]
Q2: What are the key downstream cellular effects of this compound treatment?
A2: The accumulation of 15-keto-PGE2 due to PTGR2 inhibition triggers two primary downstream signaling events:
-
PPARγ Activation: 15-keto-PGE2 is a known endogenous ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in metabolism and inflammation.[2][4][5]
-
Reactive Oxygen Species (ROS) Production: Increased levels of 15-keto-PGE2 have been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and, in some cancer cell lines, apoptosis.[2][3]
Q3: What is the recommended starting point for this compound incubation time?
A3: The optimal incubation time for this compound is highly dependent on the specific cell type, the concentration of the inhibitor used, and the downstream effect being measured. Based on literature for related processes, here are some general guidelines:
-
For direct enzymatic inhibition assays: A pre-incubation of 15 minutes is often sufficient for the inhibitor to bind to the recombinant enzyme before initiating the reaction.[6]
-
For measuring 15-keto-PGE2 accumulation: This is expected to be an early event. A time-course experiment starting from 1 to 8 hours post-treatment is recommended.
-
For assessing ROS production: ROS levels can increase relatively quickly, with measurable changes reported as early as 30-60 minutes and peaking between 3 to 8 hours after stimulation in some systems.[7]
-
For measuring PPARγ-dependent transcriptional activation: As this involves changes in gene expression and protein synthesis, longer incubation times of 24 to 48 hours are typically required.[4]
Q4: Is the stability of this compound in cell culture medium a concern for long-term experiments?
Troubleshooting Guide: Optimizing Incubation Time
This guide will help you address common issues related to this compound incubation time. The key to successful experiments is to empirically determine the optimal timing for your specific model system.
Experimental Workflow for Optimizing Incubation Time
Troubleshooting Scenarios
| Problem | Possible Cause | Suggested Solution |
| No observable effect at any time point. | 1. Incubation time is too short. 2. This compound concentration is too low. 3. The cell line is resistant or does not express PTGR2. | 1. Extend the time course to include later time points (e.g., 72 hours). 2. Perform a dose-response experiment at a fixed, intermediate time point (e.g., 24 hours). 3. Confirm PTGR2 expression in your cell line via Western Blot or qPCR. |
| High background or non-specific effects. | 1. This compound may have off-target effects. 2. The vehicle (e.g., DMSO) is causing toxicity at the concentration used. | 1. Use a structurally different PTGR2 inhibitor as a control. If the effect is not reproduced, it may be an off-target effect of this compound.[1] 2. Lower the final vehicle concentration in your culture medium. Run a vehicle-only control for all time points. |
| Effect is only seen at very early time points and then disappears. | 1. This compound is unstable in the culture medium. 2. The cell is compensating for the inhibition over time. | 1. For longer experiments, consider replacing the medium with fresh this compound every 24-48 hours. 2. This may be the true biological response. Analyze earlier time points in more detail. |
| Effect is only seen at very late time points. | 1. The measured endpoint is a late downstream event. 2. The inhibitor is slow to enter the cells. | 1. This is expected for endpoints like changes in the expression of downstream target genes. Confirm with earlier markers of target engagement (e.g., 15-keto-PGE2 accumulation). 2. While less common for small molecules, ensure proper dissolution of the compound. |
Data Presentation
The following tables summarize expected outcomes based on published research and provide a template for organizing your experimental data.
Table 1: Expected Time Course of Cellular Events Following PTGR2 Inhibition
| Cellular Event | Expected Onset | Expected Peak | Recommended Assay |
| Accumulation of 15-keto-PGE2 | 1 - 4 hours | 4 - 12 hours | LC-MS/MS |
| Increase in ROS Production | 30 minutes - 2 hours | 3 - 8 hours | DCFH-DA staining, Flow Cytometry |
| PPARγ Transcriptional Activation | 8 - 12 hours | 24 - 48 hours | PPARγ Luciferase Reporter Assay |
| Downstream Gene/Protein Expression Changes | 12 - 24 hours | 48 - 72 hours | qPCR, Western Blot |
| Phenotypic Changes (e.g., Apoptosis) | 24 hours | 48 - 72 hours | Annexin V/PI staining, Caspase assays |
Table 2: Example Data from a Time-Course Experiment
| Incubation Time (hours) | Relative 15-keto-PGE2 Level (Fold Change) | Relative ROS Level (Fold Change) | Relative PPARγ Activity (Fold Change) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 1 | 2.5 | 1.8 | 1.1 |
| 4 | 5.2 | 3.5 | 1.5 |
| 8 | 4.8 | 4.1 | 2.2 |
| 12 | 4.1 | 3.2 | 3.0 |
| 24 | 3.5 | 2.1 | 4.5 |
| 48 | 2.8 | 1.5 | 4.2 |
Experimental Protocols & Signaling Pathways
PTGR2 Signaling Pathway and Point of Inhibition
Detailed Methodologies
1. Measurement of Intracellular ROS Production
-
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time points (e.g., 1, 4, 8, 12, 24 hours).
-
Towards the end of the treatment, load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
2. PPARγ Reporter Assay
-
Principle: This assay utilizes a luciferase reporter gene under the control of a PPARγ-responsive promoter element (PPRE). Activation of PPARγ leads to the expression of luciferase, which can be quantified.
-
Protocol:
-
Co-transfect cells (e.g., HEK293T) with a PPRE-luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, treat the transfected cells with this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control for the desired incubation times (e.g., 24 and 48 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative PPARγ transcriptional activity.
-
3. Quantification of 15-keto-PGE2 by LC-MS/MS
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of small molecules like 15-keto-PGE2 from cell lysates.
-
Protocol:
-
Treat cells with this compound for the desired time points.
-
Harvest and lyse the cells.
-
Perform a lipid extraction from the cell lysates using an appropriate organic solvent system (e.g., ethyl acetate).
-
Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.
-
Separate the lipid species using reverse-phase liquid chromatography and quantify 15-keto-PGE2 using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Use a deuterated internal standard for accurate quantification.
-
By systematically evaluating the kinetics of these key downstream events, you can confidently determine the optimal incubation time for this compound in your specific experimental context.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IBC - 最新發表論文: Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity [ibc.sinica.edu.tw]
- 6. benchchem.com [benchchem.com]
- 7. Time course of changes in oxidative stress and stress-induced proteins in cardiomyocytes exposed to doxorubicin and prevention by vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Development of Selective PTGR2 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Prostaglandin Reductase 2 (PTGR2) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is PTGR2, and why is it a challenging therapeutic target?
A1: Prostaglandin Reductase 2 (PTGR2) is an enzyme that catalyzes the NADPH-dependent reduction of 15-keto-prostaglandins, a key step in their metabolic inactivation.[1][2] By breaking down 15-keto-prostaglandin E2 (15-keto-PGE2), PTGR2 acts as a negative regulator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling pathway.[1][3] Inhibition of PTGR2 is a promising therapeutic strategy for conditions like type 2 diabetes, obesity, and certain cancers because it increases the levels of 15-keto-PGE2, an endogenous PPARγ agonist.[4][5][6][7][8][9]
The primary challenge in developing selective PTGR2 inhibitors lies in achieving selectivity against other highly homologous enzymes, particularly Prostaglandin Reductase 1 (PTGR1) and Carbonyl Reductase 1 (CBR1).[10] Off-target inhibition of these related enzymes can lead to unintended biological effects and potential toxicity, complicating drug development.
Q2: My PTGR2 inhibitor shows activity against other reductases. What could be the cause, and how can I improve selectivity?
A2: This is a common and significant challenge. The lack of selectivity often stems from structural similarities in the active sites of PTGR2 and its paralog, PTGR1.[10] For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin inhibits PTGR2, but its primary targets are the cyclooxygenase (COX) enzymes, making it non-selective.[2][11]
Troubleshooting Steps:
-
Structural Analysis: If the crystal structure of your inhibitor bound to PTGR2 is available, compare it with the structures of off-target enzymes like PTGR1. This can reveal subtle differences in the active sites that can be exploited for rational drug design.[11]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical scaffold of your inhibitor and screen against a panel of related reductases (PTGR1, CBR1). This helps identify chemical moieties crucial for selective binding to PTGR2.
-
Counter-Screening Assays: Routinely include PTGR1 and CBR1 in your primary screening cascade to eliminate non-selective compounds early in the process.
Q3: I'm observing a cellular phenotype that doesn't align with the expected PPARγ activation. How do I confirm on-target engagement?
A3: An unexpected phenotype could arise from off-target effects or a previously uncharacterized downstream effect of PPARγ activation.[12] It is critical to verify that your compound physically binds to PTGR2 within the cell.
Recommended Validation Assays:
-
Cellular Thermal Shift Assay (CETSA): This is a powerful method to confirm target engagement in intact cells.[2][13] Ligand binding stabilizes the target protein, leading to a shift in its melting temperature. A positive result provides strong evidence that your compound interacts with PTGR2 in a physiological context.[13]
-
Affinity Chromatography/Chemical Proteomics: Immobilize your inhibitor on a solid support to capture its binding partners from a cell lysate.[2] The captured proteins can be identified by mass spectrometry to provide a comprehensive overview of on- and off-target interactions.[2]
Troubleshooting Experimental Issues
Issue 1: High variability in my enzymatic inhibition assay results.
-
Possible Cause: Instability of reagents, particularly NADPH and the 15-keto-PGE2 substrate.
-
Troubleshooting Guide:
-
Reagent Preparation: Prepare NADPH solutions fresh before each experiment. Protect from light and keep on ice.
-
Substrate Quality: Ensure the 15-keto-PGE2 stock is properly stored and has not undergone degradation.
-
Enzyme Concentration: Titrate the recombinant PTGR2 enzyme to determine the optimal concentration that yields a linear reaction velocity within the desired assay time frame.
-
Assay Conditions: Maintain consistent temperature (e.g., 37°C) and pH (e.g., 7.4) throughout the incubation period.[14]
-
Issue 2: My inhibitor is potent in the biochemical assay but shows weak activity in the cellular assay.
-
Possible Cause: Poor cell permeability, rapid metabolism of the compound, or active efflux from the cell.
-
Troubleshooting Guide:
-
Permeability Assessment: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) or use Caco-2 cell monolayers to assess the compound's ability to cross cell membranes.
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic stability. If it's rapidly metabolized, consider structural modifications to block metabolic sites.
-
Efflux Pump Inhibition: Co-administer your inhibitor with known efflux pump inhibitors (e.g., verapamil) to see if cellular potency is restored.
-
Confirm Target Engagement: Use CETSA to verify that sufficient compound is reaching the intracellular PTGR2 target to induce a stabilizing effect.[2][13]
-
Quantitative Data Summary
The following table summarizes the potency of known PTGR2 inhibitors from various studies. This data is essential for benchmarking new compounds.
| Inhibitor | IC50 / EC50 | Assay Type / Cell Line | Key Finding |
| BPRPT0245 | IC50: 8.92 nM | Enzymatic Assay (Recombinant hPTGR2) | Potent and specific inhibitor of PTGR2.[14] |
| EC50: 49.22 nM | HEK293T cells expressing hPTGR2 | Restores 15-keto-PGE2-dependent PPARγ trans-activation.[14] | |
| PTGR2-IN-1 | ~700 nM | 15-keto-PGE2 Reductase Activity Assay | Inhibits PTGR2 enzymatic activity.[4] |
| Indomethacin | Not specified | Inhibits PTGR2 | Also a potent inhibitor of COX-1 and COX-2.[2][4] |
| HHS-0701 | Not specified | Blocks 15-keto-PGE2 metabolism | A covalent inhibitor with moderate proteome-wide selectivity.[2][4][15] |
| Niflumic Acid | IC50: 7.1 µM | Enzymatic Assay (hPTGR1) | Potent inhibitor of the related PTGR1 enzyme.[16] |
Key Experimental Protocols
Protocol 1: PTGR2 Enzymatic Inhibition Assay (Spectrophotometric)
This assay measures the potency of an inhibitor by monitoring the consumption of NADPH, which results in a decrease in absorbance at 340 nm.[2]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PTGR2.
-
Materials:
-
Recombinant human PTGR2 enzyme
-
Assay Buffer: 100 mM sodium phosphate, pH 7.4
-
NADPH
-
15-keto-PGE2 (substrate)
-
Test inhibitor and DMSO (vehicle control)
-
96-well UV-transparent microplate
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, inhibitor (or DMSO), and recombinant PTGR2 enzyme.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of 15-keto-PGE2 and NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer at a constant temperature (e.g., 37°C).[2]
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol confirms direct target engagement of an inhibitor with PTGR2 in a cellular environment.[12]
-
Objective: To verify that the inhibitor binds to PTGR2 inside intact cells.
-
Materials:
-
Cells expressing PTGR2
-
Test inhibitor and vehicle control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating (e.g., PCR cycler), cell lysis, centrifugation, and Western blotting
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest, wash, and resuspend the cells in buffer.
-
Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[12]
-
Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[12]
-
Analyze the amount of soluble PTGR2 remaining in the supernatant at each temperature using Western blotting.
-
A shift in the melting curve (the temperature at which 50% of the protein denatures) in the presence of the inhibitor indicates target stabilization and therefore, direct binding.
-
Visualizations
PTGR2 Signaling Pathway and Inhibition
The diagram below illustrates the central role of PTGR2 in prostaglandin metabolism and how its inhibition leads to the activation of PPARγ signaling.
Caption: Signaling cascade initiated by PTGR2 inhibition.
Experimental Workflow for Investigating Off-Target Effects
This workflow provides a logical decision-making process for troubleshooting unexpected cellular phenotypes observed with a PTGR2 inhibitor.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. IBC - 最新發表論文: Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity [ibc.sinica.edu.tw]
- 10. genecards.org [genecards.org]
- 11. Structural basis for catalytic and inhibitory mechanisms of human prostaglandin reductase PTGR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Human PTGR2 Inactivation Alters Eicosanoid Metabolism and Cytokine Response of Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Prostaglandin Reductase 1 as a Potential Therapeutic Target for Cancer Therapy [frontiersin.org]
Technical Support Center: Refining PTGR2-IN-1 Delivery Methods for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful in vivo delivery of PTGR2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Prostaglandin Reductase 2 (PTGR2), with an IC50 of approximately 0.7 μM.[1] PTGR2 is an enzyme that catalyzes the conversion of 15-keto-prostaglandins to their 13,14-dihydro forms.[2][3] For instance, it metabolizes 15-keto-prostaglandin E2 (15-keto-PGE2), which is an endogenous ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3][4] By inhibiting PTGR2, this compound increases the intracellular levels of 15-keto-PGE2, which can then activate PPARγ signaling pathways.[1][4] This mechanism is implicated in modulating inflammatory responses and cell death in various disease models.[2][3][5][6]
Q2: My this compound is precipitating out of solution during formulation. What can I do?
Precipitation of hydrophobic compounds like this compound is a common issue and can arise from several factors:
-
Exceeding Solubility Limits: The concentration of this compound in your final aqueous vehicle may be higher than its maximum solubility.[2]
-
Solvent Shock: Rapid dilution of a concentrated Dimethyl Sulfoxide (DMSO) stock solution into an aqueous buffer can cause the compound to crash out of solution.[2]
-
Vehicle Composition: Interactions with salts, proteins, or other components in your vehicle can decrease the solubility of the inhibitor.[2]
To troubleshoot this, consider the following:
-
Optimize Solvent Concentration: Ensure you are using a suitable co-solvent system. For this compound, several formulations have been shown to achieve a clear solution at ≥ 2.5 mg/mL.[1]
-
Stepwise Dilution: Instead of a single, large dilution, perform serial dilutions of your concentrated stock into the pre-warmed vehicle. Adding the stock solution dropwise while gently vortexing can also prevent precipitation.[2]
-
Use of Solubilizing Agents: Incorporating surfactants like Tween-80 or other agents like PEG300 and SBE-β-CD can significantly improve solubility.[1][7]
-
Gentle Heating and Sonication: If precipitation occurs during preparation, gentle heating (not exceeding 40°C) and/or sonication can aid in dissolution.[1][7]
Q3: What are the recommended vehicles for in vivo delivery of this compound?
The choice of vehicle is critical for ensuring the bioavailability and efficacy of this compound in animal studies. Based on available data, the following vehicle compositions are recommended to achieve a clear solution.
This compound Formulation Protocols
| Protocol | Vehicle Composition | Achieved Solubility | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.05 mM) | Clear solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.05 mM) | Clear solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.05 mM) | Clear solution |
Data sourced from MedchemExpress product information for this compound.[1]
Q4: Which route of administration is most appropriate for my animal study?
The optimal route of administration depends on the specific objectives of your experiment, such as the desired pharmacokinetic profile and target tissue. Common routes for rodent studies include:
-
Oral Gavage (PO): This is a convenient method for daily administration, particularly for compounds with good oral bioavailability.[4] However, it can be stressful for the animals and may introduce variability.[8][9]
-
Intraperitoneal Injection (IP): A common route for systemic administration in rodents, offering a larger surface area for absorption than subcutaneous injection.[4][10]
-
Intravenous Injection (IV): This route ensures immediate and 100% bioavailability, making it ideal for pharmacokinetic studies and for compounds that are poorly absorbed via other routes.[4]
-
Subcutaneous Injection (SC): This method allows for slower, more sustained absorption of the inhibitor.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or Variable Bioavailability | Poor aqueous solubility. Rapid first-pass metabolism. Inconsistent formulation dosing. | Characterize the compound's solubility and permeability.[11] Conduct in vitro metabolic stability assays.[11] Optimize the formulation using strategies like particle size reduction, amorphous solid dispersions, or lipid-based formulations.[11] Ensure homogenous formulation for consistent dosing.[12] |
| Precipitation in Cell Culture Media | Exceeding solubility limits in the aqueous environment. "Solvent shock" from rapid dilution of DMSO stock. | Determine the maximum solubility of this compound in your specific media.[2] Prepare a high-concentration stock in 100% DMSO and perform serial dilutions in pre-warmed media.[2] Keep the final DMSO concentration below 0.5%.[2] |
| Animal Stress Affecting Results | Handling and administration procedure (e.g., oral gavage). | Consider less stressful alternatives to oral gavage if possible.[8] Ensure proper training and technique for all animal handling and dosing procedures to minimize stress. |
| Inconsistent Experimental Results | Non-homogenous drug formulation. Inaccurate dosing. Animal-to-animal variability in metabolism. | Ensure the formulation is a clear solution or a uniform suspension before each administration. Use precise techniques for dose calculation and administration based on animal weight.[13] Increase the number of animals per group to account for biological variability.[12] |
Signaling Pathways and Experimental Workflows
PTGR2 Signaling Pathway
The following diagram illustrates the role of PTGR2 in the prostaglandin E2 (PGE2) metabolic pathway and its influence on PPARγ signaling. Inhibition of PTGR2 by this compound leads to an accumulation of 15-keto-PGE2, which in turn activates PPARγ.
Experimental Workflow for In Vivo Study
This workflow outlines the key steps for conducting an in vivo study with this compound, from formulation to data analysis.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a homogenous solution or suspension of this compound for oral administration in rodents.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Based on the desired dose (mg/kg), the number of animals, and their average weight, calculate the total amount of this compound and the total volume of the vehicle needed. A typical dosing volume for mice is 5-10 mL/kg.[14]
-
Prepare Vehicle: In a sterile tube, prepare the vehicle by adding the components in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] For example, to make 10 mL of vehicle, add 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of saline.
-
Vortex Vehicle: Vortex the vehicle mixture thoroughly until it is a clear, homogenous solution.
-
Dissolve this compound: Add the pre-weighed this compound to the vehicle.
-
Ensure Dissolution: Vortex the mixture vigorously. If needed, use a sonicator or gentle warming (not exceeding 40°C) to aid dissolution.[1][7]
-
Final Inspection: Visually inspect the final formulation to ensure it is a clear solution, free of any precipitate.
-
Administration: Administer the formulation to the animals via oral gavage using an appropriate gauge feeding needle. Prepare the formulation fresh daily.
Protocol 2: Intraperitoneal (IP) Injection of this compound
Objective: To administer this compound systemically via intraperitoneal injection.
Materials:
-
This compound formulation (prepared as in Protocol 1 or using another suitable vehicle from the table)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
Procedure:
-
Prepare Formulation: Prepare the this compound formulation as described in Protocol 1 or using an alternative vehicle. Ensure the final formulation is sterile. If the vehicle is not sterile, it can be filter-sterilized through a 0.22 µm syringe filter if the viscosity allows.
-
Calculate Injection Volume: Based on the animal's body weight and the concentration of the dosing solution, calculate the exact volume to be injected.
-
Animal Restraint: Properly restrain the animal to expose the abdomen.
-
Injection: Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer Dose: Inject the calculated volume of the this compound formulation into the peritoneal cavity.
-
Withdraw Needle: Withdraw the needle and return the animal to its cage.
-
Monitoring: Monitor the animal for any signs of distress post-injection.
Protocol 3: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
10 mM this compound stock solution in 100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates (one for dilution, one for assay)
-
Microscope or plate reader
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare a serial dilution of the 10 mM this compound stock solution in DMSO.
-
Transfer to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to a corresponding well of a second 96-well plate pre-filled with a larger volume (e.g., 198 µL) of the aqueous buffer. This will create a 1:100 dilution and ensure the final DMSO concentration is low (e.g., 1%).
-
Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing for any potential precipitation to occur.
-
Visual Inspection: Visually inspect each well under a microscope for the presence of precipitate.
-
Determine Solubility: The highest concentration that remains a clear solution without any visible precipitate is determined to be the kinetic solubility of this compound in that specific aqueous buffer. This can be quantified using a plate reader by measuring light scattering if available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Human PTGR2 Inactivation Alters Eicosanoid Metabolism and Cytokine Response of Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the 15-keto-PGE2-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. help.benchling.com [help.benchling.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Decoding Specificity: A Comparative Analysis of PTGR2-IN-1 and Alternative Inhibitors
For researchers navigating the landscape of prostaglandin research, the specificity of chemical probes is paramount. This guide provides a comprehensive comparison of PTGR2-IN-1, a potent inhibitor of Prostaglandin Reductase 2 (PTGR2), with other known inhibitors. By presenting key performance data, detailed experimental protocols, and visual pathway diagrams, this document serves as a critical resource for scientists and drug development professionals aiming to select the most appropriate tool for their research needs.
Prostaglandin Reductase 2 (PTGR2) is a key enzyme in the metabolic inactivation of prostaglandins, particularly 15-keto-prostaglandin E2 (15-keto-PGE2). By catalyzing the reduction of 15-keto-PGE2, PTGR2 modulates inflammatory pathways and has emerged as a therapeutic target for a range of diseases, including metabolic disorders and cancer. The validation of any potential therapeutic or chemical probe hinges on its specificity for the intended target. This guide focuses on validating the specificity of this compound by comparing its performance against a panel of alternative inhibitors.
Performance Comparison of PTGR2 Inhibitors
To facilitate an objective assessment, the following table summarizes the available quantitative data for this compound and other commonly cited PTGR2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 (PTGR2) | Off-Target(s) | Off-Target IC50 |
| This compound | PTGR2 | 700 nM | Not reported | Not reported |
| BPRPT0245 | PTGR2 | 8.92 nM | Not reported | Not reported |
| HHS-0701 | PTGR2 | Not reported (covalent inhibitor) | Proteome-wide | Described as having "moderate proteome-wide selectivity" |
| Indomethacin | PTGR2 | Inhibition observed | COX-1, COX-2 | 63 nM - 230 nM (COX-1), 480 nM - 630 nM (COX-2)[1][2][3] |
| Fraxetin | PTGR2 | Not reported | JAK2/STAT3, PI3K/Akt pathways | Inhibition of pathways observed |
Note: Comprehensive off-target screening data for all inhibitors is not yet publicly available and represents a critical area for further investigation.[4]
Experimental Protocols for Specificity Validation
The determination of inhibitor specificity relies on a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the validation of PTGR2 inhibitors.
PTGR2 Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PTGR2.
Principle: PTGR2 catalyzes the NADPH-dependent reduction of 15-keto-PGE2. The consumption of NADPH can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[4]
Materials:
-
Recombinant human PTGR2 enzyme
-
15-keto-PGE2 (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.2)
-
Test inhibitor
-
96-well, UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, NADPH (final concentration ~1 mM), and the test inhibitor or vehicle control.
-
Add the recombinant PTGR2 enzyme to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, 15-keto-PGE2 (final concentration ~0.2 mM).
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
Affinity Chromatography for Target Identification
This method is employed to identify the binding partners of an inhibitor from a complex biological sample, such as a cell lysate.
Principle: The inhibitor is immobilized on a solid support (e.g., resin) to create an affinity matrix. When a cell lysate is passed over this matrix, proteins that bind to the inhibitor are captured. After washing away non-specific binders, the specifically bound proteins are eluted and identified by mass spectrometry.[4]
Workflow:
References
- 1. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to PTGR2 Inhibitors: Unveiling Potency and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin Reductase 2 (PTGR2) has emerged as a significant therapeutic target in a range of diseases, including metabolic disorders and cancer. This enzyme plays a crucial role in the degradation of 15-keto-prostaglandin E2 (15-keto-PGE2), an endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Inhibition of PTGR2 leads to an accumulation of 15-keto-PGE2, thereby activating PPARγ and influencing downstream signaling pathways. This guide provides a comprehensive comparison of PTGR2-IN-1 with other known PTGR2 inhibitors, supported by experimental data to aid in the selection of appropriate research tools and to inform drug discovery efforts.
Performance Comparison of PTGR2 Inhibitors
The following table summarizes the in vitro potency of several known PTGR2 inhibitors. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for comparing the efficacy of these compounds. A lower value indicates greater potency.
| Compound | Chemical Class | IC50 (PTGR2) | EC50 (PPARγ Transactivation) | Key Findings |
| This compound | - | ~0.7 µM (700 nM)[1] | Not Reported | Potent inhibitor of PTGR2; increases 15-keto-PGE2-dependent PPARγ transcriptional activity in PTGR2-transfected HEK293T cells.[1] |
| BPRPT0245 | Triazole-pyrimidione | 8.92 nM | 49.22 nM | Protects mice from diet-induced obesity, insulin resistance, and hepatic steatosis without the side effects associated with synthetic PPARγ ligands.[2] |
| HHS-0701 | Sulfonyl-triazole (SuTEx) | Not Quantified (Covalent) | Not Reported | A cell-active, tyrosine-reactive covalent inhibitor that blocks the biochemical activity of PTGR2.[2][3] |
| KDT501 | Natural product (from hops) | 8.4 µM (recombinant protein) | Not Reported | Demonstrates anti-diabetic PPARγ-activating action in mice. |
| Indomethacin | NSAID | Inhibition Observed | Not Reported | Primarily a COX enzyme inhibitor, but also shown to inhibit PTGR2.[4] A specific IC50 for PTGR2 is not readily available. |
| Fraxetin | Natural coumarin | Not Quantified | Not Reported | Identified as a direct target of PTGR2 through chemical proteomics.[5] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of PTGR2 inhibitors, it is crucial to visualize their role in the relevant signaling pathway and the general workflow for their evaluation.
Caption: PTGR2-mediated prostaglandin metabolism and its impact on PPARγ signaling.
The evaluation of PTGR2 inhibitors typically follows a standardized workflow to determine their potency and cellular effects.
Caption: General experimental workflow for the evaluation of PTGR2 inhibitors.
Detailed Experimental Protocols
For the accurate comparison and replication of experimental results, detailed methodologies are essential. Below are the protocols for the key assays used to characterize PTGR2 inhibitors.
In Vitro PTGR2 Enzymatic Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human PTGR2.
Principle: The enzymatic activity of PTGR2 is measured by monitoring the consumption of the cofactor NADPH, which has a distinct absorbance at 340 nm. In the presence of an inhibitor, the rate of NADPH oxidation is reduced.
Materials:
-
Recombinant human PTGR2 enzyme
-
15-keto-PGE2 (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Test inhibitor compound (e.g., this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test inhibitor or DMSO (vehicle control) to the respective wells.
-
Add the recombinant PTGR2 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of 15-keto-PGE2 and NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based PPARγ Transactivation Assay
This assay measures the ability of a PTGR2 inhibitor to increase the transcriptional activity of PPARγ in a cellular context.
Principle: Inhibition of PTGR2 in cells leads to an accumulation of its substrate, 15-keto-PGE2. This endogenous ligand then activates PPARγ, which in turn drives the expression of a reporter gene (e.g., luciferase) under the control of a PPARγ response element (PPRE).
Materials:
-
HEK293T cells
-
Expression plasmids for PTGR2, a Gal4-PPARγ fusion protein, and a UAS-luciferase reporter
-
A control plasmid expressing Renilla luciferase for normalization
-
Cell culture medium and reagents
-
Test inhibitor compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a multi-well plate.
-
Co-transfect the cells with the PTGR2, Gal4-PPARγ, UAS-luciferase, and Renilla luciferase expression plasmids.
-
After 24 hours, treat the cells with various concentrations of the test inhibitor or a vehicle control.
-
Incubate the cells for an additional 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold induction of PPARγ transcriptional activity relative to the vehicle control and determine the EC50 value.
Conclusion
The available data indicates that this compound is a potent inhibitor of PTGR2. While BPRPT0245 demonstrates significantly higher potency in both enzymatic and cell-based assays, this compound remains a valuable tool for studying the biological functions of PTGR2. The other compounds, HHS-0701, KDT501, Indomethacin, and Fraxetin, represent different chemical scaffolds and mechanisms of action, highlighting the diverse approaches to targeting this enzyme. The selection of an appropriate inhibitor will depend on the specific research question, whether it be for in vitro biochemical studies, cell-based pathway analysis, or in vivo disease models. The provided protocols offer a standardized framework for the evaluation and comparison of these and future PTGR2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical proteomic profiling reveals prostaglandin termination enzyme PTGR2 as a key molecular target of natural coumarin fraxetin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to PTGR2 Inhibition: PTGR2-IN-1 vs. Indomethacin
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of PTGR2-IN-1 and indomethacin as inhibitors of Prostaglandin Reductase 2 (PTGR2). This document provides a comprehensive overview of their performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.
Introduction to PTGR2 and Its Inhibition
Prostaglandin Reductase 2 (PTGR2) is a critical enzyme in the metabolism of prostaglandins, specifically catalyzing the conversion of 15-keto-prostaglandins to their less active 13,14-dihydro metabolites. A key substrate for PTGR2 is 15-keto-prostaglandin E2 (15-keto-PGE2), an endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). By degrading 15-keto-PGE2, PTGR2 negatively regulates PPARγ activity, a key player in adipogenesis, inflammation, and insulin sensitivity.[1] Inhibition of PTGR2, therefore, presents a promising therapeutic strategy for various diseases, including metabolic disorders and cancer, by increasing endogenous levels of PPARγ agonists.[1]
This guide focuses on two compounds known to inhibit PTGR2: this compound, a research compound identified as a potent PTGR2 inhibitor, and indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Quantitative Comparison of Inhibitory Activity
| Inhibitor | Target | IC50 | Assay Type | Cell Line/System |
| This compound | PTGR2 | ~700 nM | 15-keto-PGE2 Reductase Activity Assay | Recombinant PTGR2 |
| Indomethacin | PTGR2 | Not readily available | Inhibits PTGR2 | - |
| COX-1 | 18 nM, 230 nM | Enzyme Inhibition Assay | - | |
| COX-2 | 26 nM, 630 nM | Enzyme Inhibition Assay | - |
Data Summary:
-
This compound demonstrates potent inhibition of PTGR2 with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range.[1]
-
Indomethacin is a well-known inhibitor of cyclooxygenase (COX) enzymes, with significantly higher potency for COX-1 and COX-2 than what is qualitatively described for its PTGR2 inhibition.[1] While it is known to inhibit PTGR2, a specific IC50 value is not consistently reported in the literature, suggesting that PTGR2 is a secondary target for this drug.
Selectivity Profile
This compound: The selectivity profile of this compound against other prostaglandin-metabolizing enzymes or COX enzymes has not been extensively published. Further research is needed to fully characterize its specificity.
Indomethacin: Indomethacin is a non-selective inhibitor of both COX-1 and COX-2.[2] Its potent inhibition of these enzymes is the primary mechanism behind its anti-inflammatory, analgesic, and antipyretic effects.[2] This lack of selectivity for PTGR2 means that at concentrations where it might inhibit PTGR2, it will undoubtedly have significant effects on the cyclooxygenase pathway, leading to a broad range of physiological effects and potential side effects.[3]
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed protocol for a PTGR2 enzymatic assay is provided below. This method can be adapted to determine the IC50 values for both this compound and indomethacin.
PTGR2 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human PTGR2.
Principle: The enzymatic activity of PTGR2 is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of the substrate 15-keto-PGE2.
Materials:
-
Recombinant human PTGR2 enzyme
-
15-keto-PGE2 (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 1 mM DTT, pH 8.0)
-
Test compounds (this compound, Indomethacin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create a dilution series to test a range of concentrations.
-
Dilute the recombinant PTGR2 enzyme in assay buffer to the desired working concentration.
-
Prepare working solutions of 15-keto-PGE2 and NADPH in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations (or vehicle control, e.g., DMSO).
-
Add the diluted PTGR2 enzyme to each well.
-
Incubate the plate for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the 15-keto-PGE2 substrate and NADPH cofactor to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathways
The inhibition of PTGR2 has significant downstream effects on cellular signaling, primarily through the modulation of PPARγ and potentially other pathways.
PTGR2-PPARγ Signaling Pathway
Inhibition of PTGR2 leads to an accumulation of its substrate, 15-keto-PGE2. This increase in intracellular 15-keto-PGE2 enhances the activation of PPARγ, a nuclear receptor that regulates the transcription of genes involved in adipogenesis, lipid metabolism, and inflammation.[1]
Caption: PTGR2 inhibition increases 15-keto-PGE2 levels, leading to PPARγ activation.
Experimental Workflow for Evaluating PTGR2 Inhibitors
A typical workflow for the preclinical evaluation of PTGR2 inhibitors involves a series of in vitro and in vivo experiments to assess their efficacy and mechanism of action.
Caption: A typical workflow for the preclinical evaluation of PTGR2 inhibitors.
Conclusion
Both this compound and indomethacin are capable of inhibiting PTGR2. However, the available data strongly suggest that they represent two distinct classes of inhibitors.
-
This compound appears to be a more selective and potent inhibitor of PTGR2, making it a valuable tool for specifically investigating the biological roles of this enzyme. Its focused activity on PTGR2 allows for a clearer interpretation of experimental results related to the PTGR2-PPARγ signaling axis.
-
Indomethacin , on the other hand, is a non-selective inhibitor with much greater potency against COX-1 and COX-2. Its inhibition of PTGR2 is a secondary effect. Therefore, while it can be used to study PTGR2, its broad activity profile complicates the attribution of observed effects solely to PTGR2 inhibition.
For researchers aiming to specifically dissect the function of PTGR2 and its downstream signaling pathways, this compound is the more appropriate tool. Indomethacin's utility in this context is limited by its potent off-target effects on the cyclooxygenase pathway. Further studies are warranted to fully elucidate the selectivity of this compound and to directly compare its efficacy with indomethacin in various disease models.
References
A Comparative Guide: Genetic Knockdown versus Pharmacological Inhibition of PTGR2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key experimental approaches for studying the function of Prostaglandin Reductase 2 (PTGR2): genetic knockdown and pharmacological inhibition with the small molecule inhibitor PTGR2-IN-1. PTGR2 is an enzyme that metabolizes 15-keto-prostaglandins, thereby regulating signaling pathways implicated in cancer and metabolic diseases. Understanding the nuances of these experimental strategies is crucial for accurate data interpretation and therapeutic development.
At a Glance: Key Differences
| Feature | Genetic Knockdown (siRNA/shRNA) | Pharmacological Inhibition (this compound) |
| Mechanism of Action | Reduces the expression of the PTGR2 protein by targeting its mRNA for degradation. | Directly binds to the PTGR2 enzyme and inhibits its catalytic activity. |
| Time to Effect | Slower onset, typically requiring 24-72 hours for protein depletion. | Rapid onset of action, limited only by compound delivery to the target. |
| Duration of Effect | Can be transient (siRNA) or stable (shRNA), lasting for days or permanently. | Typically reversible and dependent on the compound's half-life and continued administration. |
| Specificity | Can have off-target effects by unintentionally silencing other genes. | Can have off-target effects by binding to other proteins with similar structures. |
| Application | Primarily a research tool for target validation and studying the long-term consequences of protein loss. | Research tool and potential therapeutic approach; allows for dose-dependent studies. |
Data Presentation: A Comparative Overview
The following tables summarize quantitative data obtained from studies utilizing either genetic knockdown of PTGR2 or pharmacological inhibition. It is important to note that the data presented here are compiled from different studies and may not be directly comparable due to variations in experimental systems and conditions.
Table 1: Effects of Genetic Knockdown of PTGR2 in Cancer Cells
| Parameter | Effect of Knockdown | Cellular Context | Source |
| Cell Proliferation | Decreased | Pancreatic and Gastric Cancer Cells | [1][2] |
| Colony Formation | Decreased | Gastric Cancer Cells | [3] |
| Apoptosis | Increased | Pancreatic and Gastric Cancer Cells | [1][3] |
| Reactive Oxygen Species (ROS) | Increased | Pancreatic and Gastric Cancer Cells | [1][4] |
Table 2: In Vitro Activity of this compound and Other Pharmacological Inhibitors
| Inhibitor | IC50 | Assay Type | Source |
| This compound | ~700 nM | Recombinant hPTGR2 Reductase Activity Assay | [5] |
| BPRPT0245 | 1.1 µM | Not specified | [6] |
| SuTEx Inhibitor (HHS-0701) | Not specified | Blocks 15-keto-PGE2 metabolism in cells | [7] |
| Indomethacin | Not specified | Binds to and inhibits PTGR2 | [8] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: PTGR2 signaling pathway and points of intervention.
Caption: Generalized workflow for comparing PTGR2 knockdown and inhibition.
Experimental Protocols
Below are representative protocols for key experiments cited in this guide.
Protocol 1: Genetic Knockdown of PTGR2 using Lentiviral shRNA
This protocol describes the stable knockdown of PTGR2 in a cancer cell line using lentiviral particles encoding a short hairpin RNA (shRNA) targeting PTGR2.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cancer cell line
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA-expressing plasmid targeting PTGR2 (in a lentiviral vector like pLKO.1)
-
Control shRNA plasmid (scrambled sequence)
-
Transfection reagent
-
Polybrene
-
Puromycin (for selection)
-
Complete cell culture medium
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing plasmid and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection and filter through a 0.45 µm filter.
-
Transduction: Plate the target cancer cells and allow them to adhere. On the following day, infect the cells with the collected lentivirus in the presence of polybrene (8 µg/mL).[9]
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration to select for successfully transduced cells.[10]
-
Expansion and Validation: Expand the puromycin-resistant cells and validate the knockdown of PTGR2 expression by Western blot or qRT-PCR.
Protocol 2: Pharmacological Inhibition of PTGR2 using this compound
This protocol outlines an in vitro enzyme inhibition assay to determine the IC50 of this compound.
Materials:
-
Recombinant human PTGR2 enzyme
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
NADPH
-
15-keto-PGE2 (substrate)
-
This compound
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of PTGR2 enzyme, NADPH, and 15-keto-PGE2 in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, this compound dilutions (or vehicle control), and PTGR2 enzyme.
-
Initiation and Measurement: Initiate the reaction by adding NADPH and 15-keto-PGE2. Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH.[11]
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Protocol 3: Cellular Proliferation Assay (MTT Assay)
This protocol measures the effect of PTGR2 knockdown or inhibition on cell viability and proliferation.
Materials:
-
Cells with PTGR2 knockdown or treated with this compound
-
Control cells
-
96-well plate
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed an equal number of cells (knockdown/inhibitor-treated and control) into a 96-well plate and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
Both genetic knockdown and pharmacological inhibition are powerful tools for dissecting the function of PTGR2. Genetic knockdown provides insights into the consequences of long-term protein loss, which is invaluable for target validation. Pharmacological inhibition, on the other hand, offers a more dynamic and potentially therapeutic approach, allowing for dose-dependent and reversible modulation of enzyme activity. The choice of method will depend on the specific research question. For a comprehensive understanding of PTGR2's role in cellular processes, a combination of both approaches is often the most insightful strategy.
References
- 1. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Prostaglandin reductase 2 modulates ROS-mediated cell death and tumor transformation of gastric cancer cells and is associated with higher mortality in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for catalytic and inhibitory mechanisms of human prostaglandin reductase PTGR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Comparative Guide: Assessing the Cross-Reactivity of PTGR2-IN-1 with PTGR1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective prostaglandin reductase 2 (PTGR2) inhibitor, PTGR2-IN-1, with a specific focus on its cross-reactivity with prostaglandin reductase 1 (PTGR1). While this compound is a known potent inhibitor of PTGR2, its activity against the closely related PTGR1 is not well-documented in publicly available literature. This guide summarizes the known information and provides a detailed experimental protocol to enable researchers to determine the selectivity of this compound.
Introduction to PTGR1 and PTGR2
Prostaglandin reductase 1 (PTGR1) and prostaglandin reductase 2 (PTGR2) are both members of the medium-chain dehydrogenase/reductase superfamily and play crucial roles in the metabolism of prostaglandins and other eicosanoids.[1][2]
-
PTGR1 , also known as leukotriene B4 12-hydroxydehydrogenase, is involved in the degradation of a broad spectrum of eicosanoids, including prostaglandins and leukotriene B4.[1] It catalyzes the NADPH-dependent reduction of the carbon-carbon double bond of α,β-unsaturated ketones and aldehydes.[3]
-
PTGR2 functions as a 15-oxo-prostaglandin 13-reductase, specifically catalyzing the NADPH-dependent reduction of 15-keto-prostaglandins to their 13,14-dihydro metabolites, which is a key step in their inactivation.[4]
Given their related functions and potential for overlapping substrate recognition, assessing the selectivity of inhibitors is a critical step in drug development to minimize off-target effects.
Quantitative Data on this compound Inhibition
The following table summarizes the known inhibitory activity of this compound against PTGR2. Data regarding its cross-reactivity with PTGR1 is currently not available in the public domain.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | PTGR2 | ~700 nM | 15-keto-PGE2 Reductase Activity Assay | [5] |
| This compound | PTGR1 | Not Reported | - | - |
Signaling Pathways of PTGR1 and PTGR2
The diagram below illustrates the roles of PTGR1 and PTGR2 in the prostaglandin E2 (PGE2) metabolic pathway. Both enzymes are involved in the catabolism of prostaglandins, ultimately leading to their inactivation.
Experimental Protocol: Assessing this compound Cross-Reactivity with PTGR1
To determine the inhibitory potential of this compound on PTGR1, a biochemical enzyme inhibition assay can be performed. This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of the compound against recombinant human PTGR1.
Objective: To determine the IC50 value of this compound for human PTGR1.
Materials:
-
Recombinant human PTGR1 enzyme (commercially available)
-
15-keto-prostaglandin E2 (15-keto-PGE2) (substrate)
-
NADPH (cofactor)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.4
-
This compound
-
DMSO (for compound dilution)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the IC50 determination (e.g., from 10 mM to 1 nM).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of recombinant human PTGR1 enzyme.
-
The desired concentration of this compound or DMSO for the control wells.
-
-
Include control wells:
-
No-enzyme control: Assay buffer, substrate, and NADPH without the enzyme.
-
No-inhibitor (vehicle) control: Assay buffer, enzyme, substrate, NADPH, and DMSO.
-
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a fixed concentration of 15-keto-PGE2 and NADPH to each well.
-
-
Kinetic Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Experimental Workflow Diagram
The following diagram outlines the key steps for determining the cross-reactivity of this compound with PTGR1.
References
Comparative Analysis of PTGR2 Inhibitors in Sepsis Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of therapeutic strategies targeting Prostaglandin Reductase 2 (PTGR2) in preclinical sepsis models. The data presented herein is based on available experimental evidence, primarily from genetic knockout studies, which serve as a benchmark for the potential efficacy of small molecule inhibitors.
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant clinical challenge. Recent research has identified Prostaglandin Reductase 2 (PTGR2) as a promising therapeutic target. PTGR2 catalyzes the degradation of 15-keto-prostaglandin E2 (15-keto-PGE2), a metabolite with potent anti-inflammatory and antioxidant properties.[1][2] Inhibition of PTGR2 leads to the accumulation of 15-keto-PGE2, which subsequently activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular defense against oxidative stress.[1][2]
This guide summarizes the current landscape of PTGR2-targeted interventions in sepsis, drawing on data from genetic deletion studies and highlighting the limited but emerging information on specific small molecule inhibitors.
Data Summary: Genetic vs. Pharmacological Inhibition of PTGR2
The majority of current in vivo data on PTGR2 inhibition in sepsis comes from studies utilizing genetic knockout mice. These studies provide a crucial proof-of-concept for the therapeutic potential of targeting PTGR2. While direct comparative studies of small molecule PTGR2 inhibitors in sepsis models are not yet available in published literature, we present the foundational data from genetic models to establish a baseline for efficacy.
| Intervention | Sepsis Model | Key Efficacy Endpoints | Outcome | Reference |
| Genetic Deletion (Ptgr2-/-) | Cecal Ligation and Puncture (CLP) | Survival Rate | Improved survival compared to wild-type mice.[1][2] | [1][2] |
| Lipopolysaccharide (LPS) | Survival Rate | Increased resistance to LPS-induced lethality.[1][2] | [1][2] | |
| LPS-stimulated Macrophages | Pro-inflammatory Cytokine Production (TNF-α, IL-6) | Reduced production of pro-inflammatory cytokines.[1][2] | [1][2] | |
| Pharmacological Inhibition | Data from direct sepsis models is currently unavailable. | |||
| BPRPT0245 | (Studied in metabolic disease models) | Mechanism of Action | Competitive inhibitor of human PTGR2, leading to increased 15-keto-PGE2 and PPARγ activation. | [3][4] |
| Sulfonyl triazole (SuTEx) inhibitor (HHS-0701) | (Studied in cell-based assays) | Mechanism of Action | Covalent inhibitor that blocks the biochemical activity of human PTGR2. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
PTGR2 Signaling Pathway in Sepsis
This diagram illustrates the proposed mechanism by which PTGR2 inhibition mitigates sepsis-induced inflammation.
Caption: PTGR2 inhibition elevates 15-keto-PGE2, which suppresses inflammation and oxidative stress.
Experimental Workflow: Cecal Ligation and Puncture (CLP) Model
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.
Caption: Workflow of the Cecal Ligation and Puncture (CLP) sepsis model in mice.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols employed in the studies of PTGR2 in sepsis models.
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical progression of human sepsis.
-
Animals: Typically, 8-12 week old male C57BL/6 mice are used.
-
Procedure:
-
Mice are anesthetized, and a midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve. The size of the ligation can be varied to modulate the severity of sepsis.
-
The ligated cecum is punctured once or twice with a needle (e.g., 21-gauge). A small amount of fecal matter is extruded to ensure patency.
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.
-
Post-operative fluid resuscitation with saline is administered subcutaneously.
-
-
Monitoring: Survival is monitored for a specified period (e.g., 7 days). Blood and tissue samples are collected at various time points to measure inflammatory markers and assess organ damage.
Lipopolysaccharide (LPS) Induced Endotoxemia Model
The LPS model is used to induce a systemic inflammatory response characteristic of sepsis caused by gram-negative bacteria.
-
Animals: Similar to the CLP model, 8-12 week old male C57BL/6 mice are commonly used.
-
Procedure:
-
LPS (from E. coli) is administered to mice via intraperitoneal (i.p.) injection.
-
The dose of LPS can be adjusted to induce varying degrees of endotoxemia and mortality.
-
-
Monitoring: Survival is monitored, and blood samples are collected to measure levels of pro-inflammatory cytokines such as TNF-α and IL-6 at specific time points post-injection.
Conclusion and Future Directions
The available evidence from genetic knockout studies strongly supports the therapeutic potential of PTGR2 inhibition in sepsis. The accumulation of 15-keto-PGE2 and subsequent activation of the Nrf2 pathway presents a compelling mechanism for mitigating the inflammatory and oxidative stress associated with this condition.[1][2]
However, a critical gap exists in the literature regarding the in vivo efficacy of specific small molecule PTGR2 inhibitors in validated sepsis models. While compounds like BPRPT0245 and sulfonyl triazole inhibitors have been identified, their evaluation in the context of sepsis is a necessary next step.[3][4]
Future research should focus on:
-
Head-to-head comparative studies of different classes of PTGR2 inhibitors in both CLP and LPS sepsis models.
-
Pharmacokinetic and pharmacodynamic profiling of lead inhibitor candidates to optimize dosing and administration routes for sepsis treatment.
-
Evaluation of PTGR2 inhibitors in combination with standard-of-care therapies for sepsis, such as antibiotics and fluid resuscitation.
By addressing these research questions, the scientific community can move closer to translating the promising preclinical findings on PTGR2 inhibition into novel and effective therapies for patients with sepsis.
References
- 1. Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IBC - 最新發表論文: Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity [ibc.sinica.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
Validating PTGR2-IN-1: A Comparative Guide to Confirming On-Target Effects Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the on-target effects of PTGR2-IN-1, a potent inhibitor of Prostaglandin Reductase 2 (PTGR2). We present a framework for validating target engagement using CRISPR-Cas9 technology and compare the inhibitory activity of this compound with other known PTGR2 inhibitors. Detailed experimental protocols and supporting data are provided to aid in the design and execution of robust target validation studies.
Introduction to PTGR2 and Its Inhibition
Prostaglandin Reductase 2 (PTGR2) is a key enzyme in the metabolic pathway of prostaglandins, catalyzing the reduction of 15-keto-prostaglandins.[1] By regulating the levels of these bioactive lipids, PTGR2 is implicated in various physiological and pathological processes, including inflammation, cancer, and metabolic diseases.[1][2] Inhibition of PTGR2 is a promising therapeutic strategy, and small molecule inhibitors like this compound have been developed to target this enzyme.[3]
Confirming that a small molecule inhibitor directly and specifically interacts with its intended target is a critical step in drug discovery. CRISPR-Cas9 gene editing technology offers a powerful tool for target validation by enabling the creation of knockout cell lines that lack the target protein.[4][5] By comparing the phenotypic effects of the inhibitor in wild-type versus knockout cells, researchers can definitively attribute the compound's activity to its interaction with the intended target.
Comparative Analysis of PTGR2 Inhibitors
The potency of this compound has been evaluated and compared to other known inhibitors of PTGR2. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Inhibitor | Target | IC50 | Assay Type | Cell Line/System |
| This compound | PTGR2 | 0.7 µM | Enzymatic Assay | Not Specified |
| BPRPT0245 | PTGR2 | 8.92 nM | Enzymatic Assay | Recombinant PTGR2 |
| HHS-0701 | PTGR2 | Potent Covalent Inhibitor | Biochemical Assay | Recombinant PTGR2-expressing HEK293T cells |
| Indomethacin | COX-1 | 0.1 µg/mL | Enzymatic Assay | Not Specified |
| COX-2 | 5 µg/mL | Enzymatic Assay | Not Specified | |
| PTGR2 | Known to inhibit, but IC50 not readily available | - | - |
Note: IC50 values can vary depending on the specific assay conditions. A direct comparison is most accurate when determined in the same laboratory under identical conditions.
On-Target Validation of this compound using CRISPR
The definitive method to confirm that the cellular effects of this compound are mediated through its intended target is to utilize a PTGR2 knockout (KO) cell line generated using CRISPR-Cas9 technology. The logic is straightforward: if this compound acts on-target, its phenotypic effects should be observed in wild-type (WT) cells but should be absent or significantly diminished in PTGR2 KO cells.
Experimental Workflow for CRISPR-Mediated Target Validation
Caption: Workflow for validating the on-target effects of this compound using CRISPR.
Expected Outcomes
Silencing of PTGR2 expression is expected to lead to increased production of reactive oxygen species (ROS), suppression of pancreatic cell proliferation, and promotion of cell death.[6] These effects are mediated by an increase in the intracellular concentration of 15-keto-PGE2.[6] Therefore, when treating PTGR2 KO cells with this compound, the inhibitor should not elicit these same phenotypic changes, as its target is absent.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of PTGR2 in HEK293T Cells
This protocol provides a general framework for generating PTGR2 knockout HEK293T cells.
Materials:
-
HEK293T cells
-
Lipofectamine™ 2000 Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 (or similar Cas9 expression vector)
-
PTGR2-specific sgRNA sequences (designed using online tools)
-
Puromycin
Procedure:
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting an early exon of the human PTGR2 gene using a web-based tool.
-
Synthesize and clone the sgRNAs into the Cas9 expression vector according to the manufacturer's protocol.
-
-
Transfection:
-
One day prior to transfection, seed HEK293T cells in a 6-well plate to achieve 70-90% confluency on the day of transfection.
-
On the day of transfection, transfect the cells with the Cas9-sgRNA plasmid using Lipofectamine™ 2000 following the manufacturer's instructions.
-
-
Puromycin Selection:
-
24 hours post-transfection, replace the medium with fresh medium containing an appropriate concentration of puromycin to select for transfected cells.
-
Continue puromycin selection for 2-3 days until non-transfected control cells are all killed.
-
-
Single-Cell Cloning:
-
After selection, perform limiting dilution to isolate single cells into 96-well plates.
-
Allow single cells to grow into colonies.
-
-
Validation of Knockout Clones:
-
Expand the individual clones.
-
Isolate genomic DNA and perform PCR to amplify the targeted region of the PTGR2 gene.
-
Sequence the PCR products (Sanger or next-generation sequencing) to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of PTGR2 protein expression in candidate clones by Western blot analysis.
-
PTGR2 Enzymatic Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant PTGR2.
Principle: PTGR2 catalyzes the NADPH-dependent reduction of 15-keto-PGE2. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PTGR2 enzyme
-
15-keto-PGE2 (substrate)
-
NADPH
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
This compound and other inhibitors
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the inhibitors.
-
In a 96-well plate, add the assay buffer, inhibitor (or vehicle control), and recombinant PTGR2 enzyme.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of 15-keto-PGE2 and NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity and determine the IC50 value for each inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct binding of this compound to PTGR2 in a cellular context.
Principle: Ligand binding stabilizes a protein against thermal denaturation. A shift in the protein's melting curve in the presence of an inhibitor indicates target engagement.
Procedure:
-
Treat intact cells with this compound or vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble PTGR2 in the supernatant using Western blot or ELISA.
-
Plot the amount of soluble PTGR2 as a function of temperature to generate a melting curve. An increase in the melting temperature in the presence of this compound confirms target engagement.
Measurement of Intracellular 15-keto-PGE2 by LC-MS/MS
This method quantifies the accumulation of the PTGR2 substrate, 15-keto-PGE2, following inhibitor treatment.
Procedure:
-
Culture wild-type and PTGR2 KO cells and treat with this compound or vehicle.
-
Harvest the cells and perform lipid extraction.
-
Analyze the lipid extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system optimized for the detection and quantification of 15-keto-PGE2.
-
Compare the levels of 15-keto-PGE2 between treated and untreated wild-type and KO cells. A significant increase in 15-keto-PGE2 in inhibitor-treated wild-type cells, but not in KO cells, confirms on-target activity.
Signaling Pathways
PTGR2 Signaling and the Effect of Inhibition
Caption: PTGR2 metabolizes 15-keto-prostaglandins. Inhibition by this compound leads to their accumulation and subsequent activation of PPARγ signaling.
Conclusion
The combination of CRISPR-Cas9-mediated gene knockout with robust biochemical and cellular assays provides a powerful strategy for unequivocally confirming the on-target effects of this compound. This guide offers a framework and detailed protocols to assist researchers in validating this compound and other small molecule inhibitors, a critical step towards the development of novel therapeutics targeting the prostaglandin metabolic pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of PTGR2 inhibitors as a new therapeutic strategy for diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PTGR2-IN-1 Versus COX Inhibitors in Inflammation and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel investigational agent PTGR2-IN-1 against established cyclooxygenase (COX) inhibitors. By examining their distinct mechanisms of action, biochemical potency, and effects on signaling pathways, this document aims to illuminate the potential advantages and differential applications of targeting Prostaglandin Reductase 2 (PTGR2) in therapeutic development.
This guide synthesizes available preclinical data, presenting a clear comparison of this compound and various COX inhibitors. Detailed experimental protocols for key assays are provided to support the reproducibility of the presented data.
Mechanism of Action: A Tale of Two Enzymes
This compound and COX inhibitors both modulate the prostaglandin pathway, a critical mediator of inflammation, pain, and fever. However, they act at distinct enzymatic control points, leading to different downstream consequences.
COX inhibitors target the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to all prostaglandins.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a broad class of COX inhibitors.[3] They can be further categorized into:
-
Non-selective COX inhibitors (e.g., ibuprofen, naproxen): These inhibit both COX-1 and COX-2.[4] While effective at reducing inflammation, their inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[3]
-
COX-2 selective inhibitors (e.g., celecoxib): These preferentially inhibit the inducible COX-2 enzyme, which is upregulated at sites of inflammation.[5][6] This selectivity generally results in a better gastrointestinal safety profile.[5]
This compound , on the other hand, is an inhibitor of Prostaglandin Reductase 2 (PTGR2). PTGR2 is an enzyme that metabolizes 15-keto-prostaglandin E2 (15-keto-PGE2), a breakdown product of PGE2, into an inactive form.[7] By inhibiting PTGR2, this compound leads to the accumulation of 15-keto-PGE2.[7] This is significant because 15-keto-PGE2 is a natural ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory properties.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Prostaglandin Reductase 1 as a Potential Therapeutic Target for Cancer Therapy [frontiersin.org]
A Comparative Analysis of PTGR2-IN-1 and Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-inflammatory agent, PTGR2-IN-1, with established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib. The focus is on their respective mechanisms of action, efficacy in modulating key inflammatory pathways, and the experimental validation of their anti-inflammatory effects.
Introduction to this compound: A Novel Anti-Inflammatory Target
Prostaglandin Reductase 2 (PTGR2) is an enzyme that metabolizes 15-keto-prostaglandin E2 (15-keto-PGE2), a key signaling molecule. Inhibition of PTGR2 leads to an accumulation of intracellular 15-keto-PGE2. This accumulation, in turn, activates two crucial anti-inflammatory and antioxidant pathways: the Peroxisome Proliferator-Activated Receptor γ (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. This mechanism of action distinguishes PTGR2 inhibitors from traditional NSAIDs, which primarily target cyclooxygenase (COX) enzymes. While "this compound" is used here as a representative placeholder for a selective PTGR2 inhibitor, this guide draws upon data from known PTGR2 inhibitors, such as the sulfonyl triazole (SuTEx) class of compounds.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound, Indomethacin, and Celecoxib can be assessed by their ability to inhibit the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and to modulate inflammatory signaling pathways like NF-κB. The following tables summarize the available quantitative and qualitative data.
| Compound | Target | Mechanism of Action | Reported IC50 / Effective Concentration for TNF-α Inhibition |
| This compound (representative PTGR2 Inhibitor) | Prostaglandin Reductase 2 (PTGR2) | Increases intracellular 15-keto-PGE2, leading to activation of PPARγ and Nrf2 pathways, which suppresses inflammatory gene expression. | A sulfonyl triazole (SuTEx) inhibitor of PTGR2 resulted in the suppression of secreted TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[1] Specific IC50 values for TNF-α inhibition are not readily available in the reviewed literature. |
| Indomethacin | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Inhibits the synthesis of prostaglandins (e.g., PGE2) by blocking COX enzymes. PGE2 can have complex roles, including the suppression of TNF-α. | Indomethacin (10 µM) can stimulate TNF-α production at earlier time points but prevents its decline at later stages by inhibiting the production of endogenous PGE2, which normally provides a negative feedback signal for TNF-α synthesis.[2] |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Selectively inhibits the COX-2 enzyme, leading to a reduction in prostaglandin synthesis at sites of inflammation. | Potently inhibited TNF-α-induced transcriptional activity and DNA binding of NF-κB.[3] A combination of Docosahexaenoic Acid (DHA) (50 µM) and Celecoxib (20 µM) significantly inhibited LPS-induced TNF-α synthesis in macrophages.[4] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of PTGR2 inhibitors compared to COX inhibitors are best visualized through their respective signaling pathways.
Caption: Comparative signaling pathways of PTGR2 inhibitors and COX inhibitors.
An experimental workflow to compare the anti-inflammatory effects of these compounds is outlined below.
References
- 1. Human PTGR2 Inactivation Alters Eicosanoid Metabolism and Cytokine Response of Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of indomethacin on the kinetics of tumour necrosis factor alpha release and tumour necrosis factor alpha gene expression by human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking PTGR2-IN-1: A Comparative Guide for Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel therapeutic candidate, PTGR2-IN-1, against established cancer therapeutics for gastric and pancreatic cancers. The content is based on available experimental data for Prostaglandin Reductase 2 (PTGR2) inhibition and standard-of-care chemotherapies.
Introduction to PTGR2 as a Therapeutic Target
Prostaglandin Reductase 2 (PTGR2) is an enzyme implicated in the progression of several cancers, notably gastric and pancreatic cancer.[1][2] PTGR2 catalyzes the reduction of 15-keto-prostaglandin E2 (15-keto-PGE2), a pro-apoptotic lipid metabolite.[1] By diminishing intracellular levels of 15-keto-PGE2, PTGR2 shields cancer cells from oxidative stress-mediated cell death, thereby fostering proliferation, tumor growth, and resistance to chemotherapy.[1][2] Inhibition of PTGR2 is, therefore, a promising therapeutic strategy to re-sensitize cancer cells to apoptosis and conventional therapies. This compound is a selective small molecule inhibitor designed to target this pathway.
Performance Comparison
This section presents a comparative analysis of this compound's potential efficacy against standard-of-care chemotherapeutics in gastric and pancreatic cancer. The data for this compound is extrapolated from studies involving the silencing of the PTGR2 gene, representing the therapeutic potential of complete inhibition.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of PTGR2 inhibition and standard chemotherapeutic agents in relevant cancer cell lines.
Table 1: In Vitro Efficacy in Gastric Cancer Cell Lines
| Therapeutic Agent | Cell Line | Efficacy Metric | Value | Citation |
| This compound (via PTGR2 knockdown) | AGS, SNU-16 | Proliferation | Decreased | [2] |
| AGS, SNU-16 | Colony Formation | Decreased | [2] | |
| AGS | Apoptosis | Increased | [3] | |
| AGS, SNU-16 | Chemosensitivity | Increased to Cisplatin & 5-FU | [2] | |
| Cisplatin | MKN45, HSC58, 58As1, 58As9, SNU5, Hs746T | IC50 | < 200 nmol/L | [4] |
| 5-Fluorouracil (5-FU) | GCIY, KATOIII | IC50 | Varies by cell line and exposure time | [5] |
| Trastuzumab | NCI-N87, OE33, OE19 | Proliferation | Inhibition | [6] |
Table 2: In Vitro Efficacy in Pancreatic Cancer Cell Lines
| Therapeutic Agent | Cell Line | Efficacy Metric | Value | Citation |
| This compound (via PTGR2 knockdown) | PANC-1, Capan-2, PL45, MIA PaCa-2, BxPC-3 | Proliferation | Suppressed | [1][7] |
| BxPC-3 | Apoptosis | Increased | [7] | |
| BxPC-3 | ROS Production | Enhanced | [1][7] | |
| Gemcitabine | 29 Pancreatic Cancer Cell Lines | IC50 | Median ~10^-8 M | [8] |
| Irinotecan | MIA PaCa-2, S2VP10 | Cell Viability | Additive/synergistic reduction with TRA-8 | [9] |
| Trametinib (MEK Inhibitor) | MiaPaCa2, BxPC3, Panc1 | IC50 | Varies by cell line | [10] |
Signaling Pathways and Experimental Workflows
Visual representations of the PTGR2 signaling pathway and a typical experimental workflow for evaluating PTGR2 inhibitors are provided below.
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed gastric or pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound or standard chemotherapeutic agents for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Reactive Oxygen Species (ROS) Production Assay
Principle: This assay utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound or a positive control (e.g., H2O2) for the desired time.
-
Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the untreated control cells.
In Vivo Xenograft Tumor Model
Principle: This model assesses the in vivo anti-tumor efficacy of a therapeutic agent by implanting human cancer cells into immunocompromised mice.
Protocol:
-
Cell Preparation: Harvest cultured gastric or pancreatic cancer cells and resuspend them in a mixture of PBS and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, standard chemotherapy). Administer the treatments according to the planned schedule (e.g., daily oral gavage, intraperitoneal injection).
-
Efficacy Endpoints: Monitor tumor volume, body weight, and overall animal health throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the therapeutic agent.
References
- 1. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin reductase 2 modulates ROS-mediated cell death and tumor transformation of gastric cancer cells and is associated with higher mortality in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selection of three out of 24 anti-cancer agents in poorly-differentiated gastric cancer cell lines, evaluated by the AUC/delta IC50 ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Antitumor Effect of Trastuzumab and Duligotuzumab or Ipatasertib Combination in HER-2 Positive Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of PTGR2 Inhibitors in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of small molecule inhibitors targeting Prostaglandin Reductase 2 (PTGR2), an enzyme implicated in the pathogenesis of cancer, metabolic diseases, and inflammation. While this report aims to compare PTGR2-IN-1 with other inhibitors, a comprehensive search of publicly available scientific literature and databases did not yield any in vivo studies for this compound. Therefore, this guide will focus on the available preclinical data for alternative PTGR2 inhibitors, namely BPRPT0245 and Fraxetin, to provide a valuable resource for researchers targeting this pathway.
Introduction to PTGR2
Prostaglandin Reductase 2 (PTGR2) is a critical enzyme in the prostaglandin metabolism pathway. It catalyzes the NADPH-dependent reduction of 15-keto-prostaglandins, such as 15-keto-prostaglandin E2 (15-keto-PGE2), into their inactive 13,14-dihydro metabolites.[1] The substrate of PTGR2, 15-keto-PGE2, is an endogenous ligand for the nuclear receptor PPARγ (Peroxisome Proliferator-Activated Receptor gamma), a key regulator of metabolism and cellular proliferation. By degrading 15-keto-PGE2, PTGR2 reduces the activation of PPARγ.
Inhibition of PTGR2 is a promising therapeutic strategy for several diseases. In oncology, PTGR2 is considered a putative oncogene, particularly in gastric and pancreatic cancers.[1][2] Silencing of PTGR2 in cancer cell lines leads to increased levels of 15-keto-PGE2, which in turn enhances the production of reactive oxygen species (ROS) and promotes cancer cell death.[1][2] In the context of metabolic disorders, inhibiting PTGR2 is being explored as a novel approach to treat type 2 diabetes and obesity by increasing endogenous PPARγ activation.
In Vitro Potency of PTGR2 Inhibitors
A key metric for comparing the potency of different inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological target in vitro.
| Inhibitor | IC50 (nM) | Assay Type |
| This compound | ~700 | 15-keto-PGE2 Reductase Activity Assay |
| BPRPT0245 | 8.92 | Enzymatic Assay |
| Fraxetin | - | Identified as a direct binder of PTGR2 |
| Indomethacin | - | Known to inhibit PTGR2, but primarily a COX inhibitor |
PTGR2 Signaling Pathway
The inhibition of PTGR2 leads to an accumulation of its substrate, 15-keto-PGE2. This increase in 15-keto-PGE2 can have several downstream effects, including the activation of the PPARγ signaling pathway, which is crucial for metabolic regulation, and the induction of oxidative stress in cancer cells.
Caption: PTGR2 signaling pathway and the effect of inhibition.
Comparative In Vivo Studies
As no in vivo data for this compound is currently available, this section details the preclinical findings for BPRPT0245 and Fraxetin in different animal models.
BPRPT0245 in a Mouse Model of Obesity
A study investigating the effects of PTGR2 inhibition on metabolic disease utilized a diet-induced obesity model in mice.
Experimental Protocol:
-
Animal Model: Male C57BL/6J mice.
-
Induction of Obesity: Mice were fed a high-fat diet (HFD; 60% kcal from fat) for 12-14 weeks to induce obesity, insulin resistance, and hepatic steatosis.[3][4][5][6] Control mice were fed a normal chow diet.
-
Drug Administration: BPRPT0245 was administered to the HFD-fed mice. The exact dose and route of administration were not specified in the available abstracts.
-
Outcome Measures: Body weight, glucose tolerance, insulin sensitivity, and liver fat content were assessed.
Summary of Results:
Pharmacological inhibition of PTGR2 with BPRPT0245 in diet-induced obese mice resulted in:
-
Prevention of diet-induced obesity.
-
Improved insulin sensitivity and glucose tolerance.
-
Amelioration of hepatic steatosis.
-
Notably, these beneficial effects were observed without the fluid retention and osteoporosis associated with some other PPARγ agonists.[7]
| Parameter | Control (HFD) | BPRPT0245 (HFD) | Animal Model |
| Body Weight | Increased | Significantly Reduced | Mouse |
| Glucose Tolerance | Impaired | Improved | Mouse |
| Insulin Sensitivity | Reduced | Increased | Mouse |
| Hepatic Steatosis | Present | Reduced | Mouse |
Fraxetin in a Rat Model of Inflammation
Fraxetin, a natural compound, has been shown to possess anti-inflammatory properties, partly through its interaction with PTGR2. Its effects have been studied in a rat model of osteoarthritis.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Osteoarthritis: Osteoarthritis was induced by intra-articular injection of monosodium iodoacetate (MIA).
-
Drug Administration: Fraxetin was administered to the MIA-induced rats.
-
Outcome Measures: Assessment of cartilage degradation and inflammatory markers.
Summary of Results:
Treatment with Fraxetin in the rat model of osteoarthritis led to:
-
Protection of cartilage from degradation.
-
Reduction in the expression of pro-inflammatory mediators.
| Parameter | MIA Control | Fraxetin | Animal Model |
| Cartilage Degradation | Severe | Reduced | Rat |
| Inflammatory Markers | Elevated | Reduced | Rat |
Pharmacokinetic Profile of Fraxetin in Rats:
Understanding the pharmacokinetic properties of a compound is crucial for interpreting its in vivo efficacy.
| Parameter | Value | Animal Model |
| Bioavailability (Oral) | 6.0% - 12.6% | Rat |
| Half-life (t1/2) | ~4.4 hours (oral) | Rat |
| Cmax (50 mg/kg oral) | ~2250 ng/mL | Rat |
Data from multiple studies.[8][9][10][11]
Experimental Workflows
The following diagrams illustrate the general workflows for the animal studies described above.
Caption: General workflow for a diet-induced obesity study.
Caption: General workflow for an MIA-induced osteoarthritis study.
Conclusion
In contrast, preclinical data on alternative PTGR2 inhibitors like BPRPT0245 and Fraxetin demonstrate the potential of targeting this pathway. BPRPT0245 shows significant promise in mitigating the effects of diet-induced obesity and related metabolic dysfunctions in mice. Fraxetin exhibits anti-inflammatory effects in a rat model of osteoarthritis.
Further research, including in vivo studies of this compound, is necessary to fully understand its therapeutic potential and to enable a direct comparison with other inhibitors in relevant animal models. The experimental protocols and comparative data presented in this guide for alternative inhibitors can serve as a valuable reference for designing and interpreting future studies in this field.
References
- 1. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In‐depth multiomic characterization of the effects of obesity in high‐fat diet‐fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obesity alters immune and metabolic profiles: new insight from obese-resistant mice on high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Obesity-Resistant Mice on a High-Fat Diet Display a Distinct Phenotype Linked to Enhanced Lipid Metabolism [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of fraxin and its metabolite, fraxetin, in rat plasma by liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling PTGR2-IN-1
This guide provides critical safety and logistical information for the handling of PTGR2-IN-1, a potent and selective inhibitor of Prostaglandin Reductase 2 (PTGR2). Adherence to these procedures is essential for ensuring personnel safety, experimental integrity, and proper disposal.[1] While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following recommendations are based on data from structurally related prostaglandin compounds and should be handled with care.[1]
Hazard Identification and Precautions
This compound is a potent bioactive lipid modulator and should be handled in a designated area, preferably within a chemical fume hood, especially when working with the solid compound or preparing stock solutions.[1]
Potential Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed. Avoid ingestion by not eating, drinking, or smoking in the laboratory.[1]
-
Skin Corrosion/Irritation: May cause skin irritation with prolonged or repeated contact. Direct skin contact should be avoided by wearing appropriate gloves and a lab coat.[1]
-
Serious Eye Damage/Irritation: May cause serious eye irritation. Safety glasses or goggles are required.[1]
-
Reproductive Toxicity: The effects on reproduction are unknown. As a precaution, especially for personnel of child-bearing potential, it should be handled with care.[1]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.[1] The following table summarizes the recommended PPE for routine handling:
| Operation | Required PPE | Recommended PPE |
| Weighing and Preparing Stock Solutions | - Safety glasses with side shields- Lab coat- Nitrile gloves (double-gloving recommended)[1] | - Chemical splash goggles- Face shield- Disposable sleeves[1] |
| Cell Culture and In Vitro Assays | - Safety glasses- Lab coat- Nitrile gloves[1] | - Chemical splash goggles[1] |
| Handling Waste | - Safety glasses- Lab coat- Nitrile gloves[1] | - Chemical resistant apron[1] |
For general laboratory settings handling hazardous drugs, it is recommended to wear two pairs of gloves, a protective disposable gown of low-permeability fabric, and to wash hands before and after glove use.[2]
Experimental Protocol: In Vitro PTGR2 Enzyme Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of this compound on PTGR2.
Materials:
-
This compound
-
Human recombinant PTGR2 enzyme
-
NADPH
-
15-keto-PGE2 (substrate)
-
Assay buffer
-
96-well plate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the PTGR2 enzyme and NADPH in assay buffer to the desired concentrations.
-
Prepare a solution of 15-keto-PGE2 in assay buffer.
-
-
Assay Protocol:
-
Add the PTGR2 enzyme solution to the wells of a 96-well plate.
-
Add the this compound solution at various concentrations to the wells and incubate for a specified time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the 15-keto-PGE2 substrate and NADPH solution to the wells.
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value of this compound by plotting the reaction rates against the inhibitor concentrations.
-
Workflow for this compound Handling and Experimentation
Caption: Workflow for handling this compound from preparation to disposal.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.[1] Do not dispose of solutions down the drain.[1]
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, and weigh boats, in a designated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: Collect all contaminated liquid waste, including unused stock solutions and assay plate contents, in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Glassware: Reusable glassware should be submerged in a suitable decontamination solution (e.g., a laboratory detergent). The initial rinsate must be collected as hazardous waste before thorough washing.[1]
-
Work Surfaces: Decontaminate work surfaces with an appropriate laboratory cleaning agent.[1]
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department, ensuring all containers are properly labeled according to institutional and local regulations.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
